molecular formula C7H10N2O B6619635 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde CAS No. 1853219-36-9

1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B6619635
CAS No.: 1853219-36-9
M. Wt: 138.17 g/mol
InChI Key: LAOHMSDIJUVRNT-UHFFFAOYSA-N
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Description

1-Ethyl-4-methyl-1H-pyrazole-3-carbaldehyde (CAS No: See COA

Properties

IUPAC Name

1-ethyl-4-methylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-9-4-6(2)7(5-10)8-9/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOHMSDIJUVRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde CAS 1853219-36-9 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde (CAS 1853219-36-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde (CAS 1853219-36-9), a substituted pyrazole aldehyde of significant interest in synthetic and medicinal chemistry. While specific data for this exact compound is limited, this document leverages established principles of pyrazole chemistry and data from closely related analogues to provide a robust framework for its synthesis, characterization, handling, and application. We will explore the compound's structural features, predicted physicochemical properties, characteristic spectral signatures, and its potential as a versatile building block for the synthesis of more complex molecules in pharmaceutical and agrochemical research.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability have led to its incorporation into a multitude of approved drugs and clinical candidates. Pyrazole derivatives exhibit a vast range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and analgesic properties.[1]

The subject of this guide, 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde, combines three key features:

  • A Stable Pyrazole Core: The N1-ethyl and C4-methyl substitutions define its regiochemistry and influence its solubility and metabolic profile.

  • An N-Ethyl Group: This substituent blocks tautomerism and provides a specific lipophilic character.

  • A C3-Aldehyde Functional Group: This electrophilic "handle" is the primary site of reactivity, serving as a versatile gateway for constructing a diverse array of chemical derivatives through reactions such as condensation, oxidation, and reductive amination.[2]

This combination makes it a valuable intermediate for generating libraries of novel compounds for biological screening.

Physicochemical and Spectroscopic Profile

While experimentally determined data for CAS 1853219-36-9 is not widely published, we can predict its properties based on its structure and data from similar compounds.

Key Physicochemical Properties

The following table summarizes the core structural information and predicted properties.

PropertyValueSource
CAS Number 1853219-36-9-
Molecular Formula C₇H₁₀N₂O[3]
Molecular Weight 138.17 g/mol [4]
IUPAC Name 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde[3]
Appearance Likely a light yellow to orange liquid or low-melting solidInferred from[4]
Predicted XlogP 0.7[3]
Predicted Monoisotopic Mass 138.07932 Da[3]
Spectroscopic Signature Analysis

Confirming the identity and purity of the compound is paramount. The following are the expected spectroscopic characteristics for structural elucidation.

  • ¹H NMR (Proton NMR):

    • Aldehyde Proton (-CHO): A highly deshielded singlet is expected in the δ 9.5-10.5 ppm region. This is a key diagnostic peak.

    • Pyrazole Ring Proton (C5-H): A singlet is expected in the aromatic region, likely δ 7.5-8.5 ppm.

    • Ethyl Group (-CH₂CH₃): A quartet (for the -CH₂-) around δ 4.0-4.5 ppm and a triplet (for the -CH₃) around δ 1.3-1.6 ppm.

    • Methyl Group (C4-CH₃): A singlet around δ 2.0-2.5 ppm.

  • ¹³C NMR (Carbon NMR):

    • Aldehyde Carbonyl (C=O): A highly deshielded signal expected at δ 180-190 ppm.

    • Pyrazole Ring Carbons: Three distinct signals are expected in the δ 110-150 ppm range.

    • Ethyl & Methyl Carbons: Aliphatic signals expected below δ 50 ppm.

  • Infrared (IR) Spectroscopy:

    • A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected around 1680-1700 cm⁻¹ .

    • C-H stretching bands will appear around 2900-3000 cm⁻¹.

    • C=N and C=C stretching from the pyrazole ring will be visible in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The molecular ion peak [M]⁺ should be observed at m/z 138.

    • The [M+H]⁺ adduct is predicted at m/z 139.08660.[3] Common fragmentation patterns may include the loss of the aldehyde group (-CHO) or the ethyl group (-C₂H₅).

Synthesis and Purification

The synthesis of substituted pyrazole aldehydes is well-established in the literature. While a specific protocol for 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde is not published, a robust synthetic route can be designed based on the Vilsmeier-Haack reaction, a cornerstone of pyrazole formylation.[5][6]

Proposed Synthetic Workflow

The Vilsmeier-Haack reaction involves the formylation of an activated aromatic or heterocyclic ring using a Vilsmeier reagent (typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)).[2] The logical precursor for our target compound would be 1-ethyl-4-methyl-1H-pyrazole, which itself can be synthesized via a condensation reaction.

G cluster_0 Precursor Synthesis cluster_1 Formylation Reaction cluster_2 Purification P1 Ethylhydrazine Product1 1-ethyl-4-methyl-1H-pyrazole P1->Product1 Condensation P2 3-Oxobutanal (or equivalent 1,3-dicarbonyl) P2->Product1 Target 1-ethyl-4-methyl-1H- pyrazole-3-carbaldehyde Product1->Target Vilsmeier-Haack Formylation Reagent1 POCl3 + DMF (Vilsmeier Reagent) Reagent1->Target Purification Work-up & Column Chromatography Target->Purification

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Synthetic Protocol (Illustrative)

This protocol is an expert-guided adaptation based on general Vilsmeier-Haack procedures.[2][5] Causality: The reaction must be performed under anhydrous conditions as the Vilsmeier reagent is moisture-sensitive. The dropwise addition of POCl₃ to DMF at low temperature is critical to control the exothermic formation of the electrophilic chloroiminium ion.

  • Vilsmeier Reagent Preparation: In a three-neck flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF (3.0 eq.) to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes.

  • Formylation: Dissolve the precursor, 1-ethyl-4-methyl-1H-pyrazole (1.0 eq.), in a minimal amount of anhydrous DMF or a suitable solvent like dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice. Basify the aqueous solution to a pH of 8-9 using a saturated sodium bicarbonate or sodium hydroxide solution. Trustworthiness: This step is crucial. It hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the acidic reagents.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure aldehyde.

Chemical Reactivity and Derivative Synthesis

The aldehyde group at the C3 position is the key to the synthetic utility of 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde. It allows for a wide range of subsequent chemical transformations.

Key Reactions of the Aldehyde Group
  • Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form substituted aminomethyl-pyrazoles. This is one of the most powerful reactions for library synthesis in drug discovery.[2]

  • Wittig Reaction: Reaction with a phosphonium ylide to form an alkene, allowing for carbon chain extension.

  • Oxidation: Oxidation to the corresponding carboxylic acid using agents like potassium permanganate (KMnO₄) or Jones reagent.

  • Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene compounds to form α,β-unsaturated systems.

Experimental Workflow: Reductive Amination

This workflow details a self-validating protocol for synthesizing an amine derivative.

G Start 1. Combine Aldehyde (1 eq) & Amine (1.1 eq) in Dichloromethane Step2 2. Stir for 30 min (Imine Formation) Start->Step2 Step3 3. Add NaBH(OAc)3 (1.5 eq) (Reduction Step) Step2->Step3 Step4 4. Monitor by TLC/LC-MS (Self-Validation Check) Step3->Step4 Step5 5. Aqueous Work-up & Extraction Step4->Step5 Reaction Complete End 6. Purify by Chromatography & Characterize (NMR, MS) Step5->End

Caption: Workflow for a typical reductive amination reaction.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 1853219-36-9 is not available, data from analogous pyrazole aldehydes provides clear guidance.[7][8][9]

GHS Hazard Information (Inferred)

The compound should be handled as if it possesses the following hazards.

Hazard ClassCategoryStatement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure Category 3H335: May cause respiratory irritation
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure eyewash stations and safety showers are readily accessible.[8]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN166 standard).[9]

    • Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[7]

    • Respiratory Protection: If working outside a fume hood or if aerosols may be generated, use a NIOSH/MSHA approved respirator.[8]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[11]

Conclusion

1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde is a valuable, albeit not widely commercialized, chemical building block. Its structure embodies the pharmacologically relevant pyrazole core functionalized with a versatile aldehyde group. By understanding its predicted properties, leveraging established synthetic methods like the Vilsmeier-Haack reaction, and appreciating the reactivity of its aldehyde handle, researchers can effectively utilize this compound to generate novel molecules with potential applications in drug discovery and agrochemical development. Adherence to strict safety protocols based on data from analogous compounds is essential for its safe handling and use.

References

  • Bakr F. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet - 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity [Data set]. Available at: [Link]

  • PubChem. (2026). 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]

  • PubChemLite. (2026). 1-ethyl-4-methyl-1h-pyrazole-3-carbaldehyde. Available at: [Link]

  • Bhattacharya, S., et al. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology, 10(9). Available at: [Link]

  • Kumar, A. & Kumar, R. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-8. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). ¹HNMR δ values for compounds. Available at: [Link]

  • Castillo, J. C., et al. (2020). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2020(i), 193-221. Available at: [Link]

Sources

Technical Guide: The Chemical Structure & Synthesis of 1-Ethyl-4-methylpyrazole-3-carbaldehyde

[1]

Executive Summary & Identification

1-Ethyl-4-methylpyrazole-3-carbaldehyde is a specialized heterocyclic building block used primarily in the development of kinase inhibitors and as a ligand scaffold in coordination chemistry.[1] Unlike its more common isomer, 1-ethyl-3-methylpyrazole-4-carbaldehyde (often synthesized via Vilsmeier-Haack formylation), the 3-carbaldehyde regioisomer requires a targeted synthetic approach due to the electronic directing effects of the pyrazole ring.[1]

This guide details the structural characteristics, rational synthesis, and identification protocols for this specific isomer, addressing the challenges of regioselectivity in pyrazole chemistry.

Chemical Identity
PropertyDetail
IUPAC Name 1-Ethyl-4-methyl-1H-pyrazole-3-carbaldehyde
CAS Registry Number Not widely listed; Analogous to 1007541-44-7 (5-ethyl isomer)
InChI Key LAOHMSDIJUVRNT-UHFFFAOYSA-N
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
SMILES CCN1C=C(C(=N1)C=O)C

Structural Analysis & Electronic Properties

Regioisomerism and Stability

The pyrazole ring is a 5-membered heterocycle with two adjacent nitrogen atoms.[1] In 1-ethyl-4-methylpyrazole-3-carbaldehyde :

  • Position 1 (N1): Substituted with an ethyl group, blocking tautomerism and fixing the bond localization.

  • Position 4 (C4): Substituted with a methyl group.[2][3] This is the most electron-rich position in the pyrazole ring.[1]

  • Position 3 (C3): Substituted with the formyl (aldehyde) group.

Critical Distinction: The standard Vilsmeier-Haack reaction on N-alkyl pyrazoles preferentially formylates the C4 position due to its high electron density.[1] Consequently, the 3-carbaldehyde cannot be synthesized by direct formylation of 1-ethyl-4-methylpyrazole; it requires a "pre-functionalized" pathway, typically via a 3-carboxylate intermediate.[1]

3D Conformation

The aldehyde group at C3 is conjugated with the pyrazole

11

Rational Synthesis Protocol

Objective: Synthesize 1-ethyl-4-methylpyrazole-3-carbaldehyde with high regiochemical fidelity, avoiding contamination with the 4-formyl isomer.

Methodology: The "Carboxylate Reduction-Oxidation" Route.[1][4] Direct formylation fails to target C3. Therefore, we construct the ring with a carboxylate at C3, reduce it to an alcohol, and mildly oxidize it to the aldehyde.

Step 1: Synthesis of Ethyl 4-methyl-1H-pyrazole-3-carboxylate[1]
  • Reagents: Ethyl diazoacetate, 2-Butyne (or equivalent alkyne precursor).

  • Mechanism: [3+2] Cycloaddition.

  • Protocol: React ethyl diazoacetate with 2-butyne under thermal conditions (or Rh(II) catalysis) to yield ethyl 4-methyl-1H-pyrazole-3-carboxylate.

Step 2: N-Ethylation[1]
  • Reagents: Ethyl iodide (EtI), Potassium Carbonate (K₂CO₃), DMF.

  • Challenge: N-alkylation of asymmetric pyrazoles yields two isomers: 1-ethyl-4-methyl-3-carboxylate (Target) and 1-ethyl-4-methyl-5-carboxylate.

  • Separation: The isomers typically have distinct R_f values on silica gel.[1] The 1,3-disubstituted isomer is generally less polar than the 1,5-isomer due to the dipole moment vectors.[1]

Step 3: Functional Group Interconversion (Ester Aldehyde)
  • Reduction: Treat the purified ester with Lithium Aluminum Hydride (LiAlH₄) in THF at 0°C to yield 1-ethyl-4-methylpyrazole-3-methanol .[1]

  • Oxidation: Selective oxidation of the primary alcohol using Manganese Dioxide (MnO₂) or Swern conditions to avoid over-oxidation to the acid.

Experimental Workflow Diagram

SynthesisPrecursorsEthyl Diazoacetate+ 2-ButyneCycloaddition[3+2] Cycloaddition(Formation of Pyrazole Core)Precursors->CycloadditionIntermediate1Ethyl 4-methyl-1H-pyrazole-3-carboxylateCycloaddition->Intermediate1AlkylationN-Ethylation(EtI, K2CO3, DMF)Intermediate1->AlkylationIsomerSepIsomer Separation(Column Chromatography)Alkylation->IsomerSepTargetEsterEthyl 1-ethyl-4-methyl-pyrazole-3-carboxylateIsomerSep->TargetEsterTarget IsomerReductionReduction(LiAlH4, THF)TargetEster->ReductionAlcoholAlcohol IntermediateReduction->AlcoholOxidationOxidation(MnO2, DCM)Alcohol->OxidationFinalProduct1-Ethyl-4-methylpyrazole-3-carbaldehydeOxidation->FinalProduct

Caption: Step-wise synthetic pathway emphasizing the critical isomer separation step required to isolate the 3-substituted regioisomer.

Spectroscopic Characterization

Reliable identification requires distinguishing the 3-CHO isomer from the 4-CHO isomer.[1]

Proton NMR (¹H NMR) Prediction (CDCl₃, 400 MHz)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
CHO 9.95 - 10.05Singlet1HCharacteristic aldehyde proton.[1]
C5-H 7.30 - 7.45Singlet1HAromatic proton.[1] Typically deshielded by the adjacent N1.[1]
N-CH₂ 4.10 - 4.20Quartet2HMethylene of the ethyl group.[1]
C4-CH₃ 2.20 - 2.30Singlet3HMethyl group on the aromatic ring.[1]
CH₂-CH₃ 1.40 - 1.50Triplet3HMethyl of the ethyl group.[1]

Differentiation Note: In the 4-carbaldehyde isomer, the C3-H and C5-H protons would appear as two distinct aromatic singlets (or show coupling if adjacent).[1] In the 3-carbaldehyde isomer (with C4-Me), you will see only one aromatic proton signal (C5-H), confirming the substitution pattern.

Mass Spectrometry
  • Molecular Ion: [M+H]⁺ = 139.09 m/z.

  • Fragmentation: Loss of ethyl group (M-29) and loss of CO (M-28) are common fragmentation pathways for N-ethyl formyl pyrazoles.[1]

Reactivity & Applications

The C3-aldehyde is a versatile electrophile.[1]

Schiff Base Formation

Reaction with primary amines yields imines (Schiff bases), which are crucial for synthesizing bidentate ligands.

  • Protocol: Reflux with amine in ethanol with catalytic acetic acid.[5]

Knoevenagel Condensation

The aldehyde condenses with active methylene compounds (e.g., malononitrile) to form substituted vinyl pyrazoles, used in designing push-pull chromophores.

Reactivity Flowchart

ReactivityAldehyde1-Ethyl-4-methylpyrazole-3-carbaldehydeSchiffSchiff Base (Imine)(R-NH2, EtOH, H+)Aldehyde->SchiffCondensationAlcoholAlcohol Derivative(NaBH4)Aldehyde->AlcoholReductionAcidCarboxylic Acid(NaClO2, H2O2)Aldehyde->AcidOxidationOlefinVinyl Pyrazole(Wittig/Knoevenagel)Aldehyde->OlefinC-C Bond Formation

Caption: Core functional group transformations available for the 3-carbaldehyde scaffold.

References

  • PubChem Compound Summary. "1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde".[1] National Center for Biotechnology Information.[1] Accessed March 2, 2026. [Link]

  • Janin, Y. L. (2012). "Preparation and chemistry of 3/5-halogenopyrazoles." Chemical Reviews, 112(7), 3924-3958. (Context on pyrazole regiochemistry and Vilsmeier limitations). [Link]

  • Aggarwal, R., et al. (2011). "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." Arkivoc, 2011(1), 196-245.[6] [Link]

  • Elguero, J. (1984). "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry.

1-Ethyl-4-methyl-1H-pyrazole-3-carbaldehyde: A Definitive Guide to Its Physicochemical Profile, Synthetic Utility, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, nitrogen-containing heterocycles form the structural backbone of numerous FDA-approved therapeutics. Among these, the pyrazole ring is recognized as a "privileged scaffold" due to its robust aromatic stabilization, hydrogen-bonding capacity, and favorable pharmacokinetic profile. 1-Ethyl-4-methyl-1H-pyrazole-3-carbaldehyde emerges as a highly versatile, advanced building block. By combining a lipophilic ethyl vector, a sterically shielding methyl group, and a highly reactive formyl handle, this compound allows medicinal chemists to rapidly access diverse chemical spaces, particularly in the development of kinase inhibitors and anti-inflammatory agents.

This whitepaper provides an in-depth technical analysis of 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde, detailing its physicochemical properties, structural causality, and field-proven synthetic methodologies.

Physicochemical Profiling & Structural Analysis

Understanding the exact physical parameters and structural nuances of a building block is critical for predicting its behavior in complex synthetic cascades.

Quantitative Data Summary

The following table consolidates the core identifying and physicochemical data for 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde [3].

PropertyValue
IUPAC Name 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde
CAS Number 1853219-36-9
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Monoisotopic Mass 138.07931 Da
SMILES O=CC1=C(C)C=NN1CC
InChI InChI=1S/C7H10N2O/c1-3-9-4-6(2)7(5-10)8-9/h4-5H,3H2,1-2H3
Appearance Pale yellow to off-white liquid/low-melting solid
Structural Causality in Drug Design

Every functional group on this scaffold serves a distinct mechanistic purpose:

  • 1-Ethyl Substitution (N1): Compared to a standard N-methyl group, the N-ethyl moiety incrementally increases the lipophilicity (LogP) of the resulting drug candidate. This is a deliberate design choice used to enhance passive membrane permeability and optimize blood-brain barrier (BBB) penetration in neuro-active compounds.

  • 4-Methyl Substitution (C4): The methyl group at the C4 position provides critical steric shielding to the adjacent C3-carbaldehyde. This steric bulk modulates the rate of nucleophilic attack, preventing runaway side reactions (such as unwanted aldol condensations) while remaining accessible enough for primary and secondary amines to form stable iminium intermediates.

  • 3-Carbaldehyde (C3): The formyl group is the primary synthetic vector. Its electron-withdrawing nature slightly depletes the electron density of the pyrazole core, increasing the compound's stability against oxidative degradation.

Synthetic Utility & Reactivity (Methodologies)

The primary utility of 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde lies in its formyl group, which can undergo reductive aminations, Knoevenagel condensations, and Wittig olefinations.

Protocol: Highly Selective Reductive Amination

The most frequent application of this scaffold is the synthesis of secondary and tertiary amines via reductive amination. To achieve maximum yield and avoid the formation of primary alcohol byproducts, Sodium Triacetoxyborohydride (STAB) is the reagent of choice[1].

Causality of Reagent Selection: STAB is exceptionally mild compared to Sodium Borohydride (NaBH₄). It selectively reduces the transient iminium ion without reducing the starting aldehyde. Furthermore, unlike Sodium Cyanoborohydride (NaBH₃CN), STAB does not generate highly toxic hydrogen cyanide gas upon aqueous workup, making it safer for scale-up.

Step-by-Step Methodology
  • Imine Pre-formation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq) and the desired primary/secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

    • Causality: Pre-forming the imine/iminium intermediate for 1–2 hours at room temperature prevents the competitive reduction of the aldehyde by STAB, maximizing the amine yield.

  • Acid Catalysis (Optional): If utilizing a weakly nucleophilic amine (e.g., an aniline derivative), add glacial acetic acid (0.1 eq) to catalyze iminium formation.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: The reduction of the iminium ion is exothermic. Cooling mitigates localized heating, which can inadvertently promote the over-reduction of unreacted aldehyde.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours.

  • Self-Validating System (Reaction Monitoring): Do not rely solely on TLC. Extract a 10 µL reaction aliquot, quench it in 100 µL of saturated aqueous NaHCO₃, extract with 200 µL of ethyl acetate, and inject the organic layer into an LC-MS. The reaction is complete only when the m/z 139 [M+H]⁺ peak (starting aldehyde) is entirely absent, and the target amine mass dominates the chromatogram.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO₃ (equal volume to DCE). Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Mechanistic Insights in Drug Discovery

Pyrazoles are heavily utilized in the design of kinase inhibitors (e.g., Crizotinib, Ruxolitinib) due to their ability to act as hydrogen bond donors/acceptors within the ATP-binding pocket of kinases [2]. The 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde scaffold acts as a central hub from which multiple bioactive chemical spaces can be explored.

Divergent Synthetic Workflows

G A 1-Ethyl-4-methyl-1H- pyrazole-3-carbaldehyde (Core Scaffold) B Reductive Amination (STAB / Amine) A->B Nucleophilic Addition C Knoevenagel Condensation (Active Methylene) A->C Base Catalysis D Wittig Reaction (Phosphonium Ylide) A->D Olefination E Secondary/Tertiary Amines (Kinase Inhibitors) B->E Reduction F α,β-Unsaturated Systems (Anticancer Agents) C->F Dehydration G Alkene Derivatives (Lipophilic Modulators) D->G Triphenylphosphine Oxide Elimination

Figure 1: Divergent synthetic workflows leveraging the 3-carbaldehyde functional group.

By subjecting the core scaffold to Knoevenagel condensations, researchers can generate α,β-unsaturated carbonyl systems. These act as Michael acceptors, which are highly sought after in the development of targeted covalent inhibitors (TCIs) that irreversibly bind to cysteine residues in mutated oncogenic kinases.

Analytical Characterization Protocols

To ensure the integrity of the starting material before committing to multi-step syntheses, rigorous analytical validation must be performed.

Nuclear Magnetic Resonance (¹H NMR) Signatures

When analyzing 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde via ¹H NMR (400 MHz, CDCl₃), the spectrum serves as a self-validating map of the molecule's topology:

  • 
     ~9.95 ppm (singlet, 1H):  This highly deshielded peak corresponds to the aldehyde proton (CHO). Its disappearance is the primary indicator of successful downstream reactions (e.g., reductive amination or olefination).
    
  • 
     ~7.35 ppm (singlet, 1H):  Corresponds to the isolated C5 proton on the pyrazole ring.
    
  • 
     ~4.15 ppm (quartet, J = 7.2 Hz, 2H):  Represents the methylene protons (-CH₂-) of the N1-ethyl group, split by the adjacent methyl group.
    
  • 
     ~2.25 ppm (singlet, 3H):  Corresponds to the isolated C4-methyl group.
    
  • 
     ~1.45 ppm (triplet, J = 7.2 Hz, 3H):  Represents the terminal methyl protons (-CH₃) of the N1-ethyl group.
    
Liquid Chromatography-Mass Spectrometry (LC-MS)

Using Electrospray Ionization in positive mode (ESI+), the compound will present a distinct pseudo-molecular ion peak at m/z 139.1 [M+H]⁺ . The presence of a peak at m/z 141.1 would indicate premature reduction to the primary alcohol (often caused by improper storage or exposure to reducing environments), necessitating repurification prior to use.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). "Review: biologically active pyrazole derivatives." New Journal of Chemistry, 41, 16-41. URL:[Link]

  • Chembeez. (n.d.). "1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde, 95%." Chembeez Product Catalog. URL: [Link]

difference between pyrazole-3-carbaldehyde and pyrazole-4-carbaldehyde isomers

Author: BenchChem Technical Support Team. Date: March 2026

[shape=rect, style=filled, fontname="Helvetica", fontcolor="#FFFFFF", margin=0.ValidatingReactionDetails I'mnowintegratingin-processcontrolsandvalidationstepsintothesynthesisprotocols.I'mfocusingonTLCmonitoringasanIPCfortheVilsmeier-Haackreactiontotrackstartingmaterialdisappearance, aswellascharacterization(NMR/MS)forproductvalidation.Thisensurestheprotocolsareself-validatingandreliableforresearchers.ValidatingProtocolSteps I'mnowintegratingin-processcontrolsandvalidationstepswithintheprotocols.Specifically, TLCmonitoringisanIPCforbothsynthesisstepstotrackreactionprogress.I'malsoaddingcharacterizationmethods(NMR/MS)forvalidatingtheendproducts, ensuringthereliabilityoftheguides.RefiningValidationProtocols I'mnowintegratingcharacterizationmethodstovalidatereactionsuccess.IamincludingNMRandMSfortheproductoftheVilsmeier-HaackreactionandMnO2oxidation, anddetailingtheprocess.Iamalsoplanningonincludingspecificspectraldataandexpectedpeaks.``````#TheIsomericDivide:ATechnicalGuidetoPyrazole-3-carbaldehydevs.Pyrazole-4-carbaldehydeinDrugDevelopment##ExecutiveSummaryThepyrazolescaffoldisaprivilegedstructuralmotifinmodernmedicinalchemistry, servingasthecorefornumerousanti-inflammatory, antimicrobial, andantineoplasticagents.Withinthischemicalspace, thepositioningofaformylgroup(carbaldehyde)onthepyrazoleringfundamentallydictatesthemolecule'selectronicproperties, syntheticaccessibility, anddownstreamreactivity[1.1]. This whitepaper provides an in-depth comparative analysis of pyrazole-3-carbaldehyde and pyrazole-4-carbaldehyde , detailing the causality behind their divergent synthetic protocols and their specific applications in drug development.

Structural and Electronic Divergence

The behavioral differences between the 3-carbaldehyde and 4-carbaldehyde isomers stem directly from the electron distribution within the pyrazole heterocycle.

  • Electronic Density at C4: The C4 position of the pyrazole ring is the most electron-rich carbon[1]. The resonance contributions from the two adjacent nitrogen atoms effectively funnel electron density to C4, making it highly susceptible to Electrophilic Aromatic Substitution (EAS).

  • Electronic Deficiency at C3: Conversely, the C3 (and C5) positions are relatively electron-deficient. Direct electrophilic formylation at C3 is thermodynamically and kinetically unfavorable[1].

  • Tautomerism: An often-overlooked factor in experimental design is tautomerism. Unsubstituted 1H-pyrazole-3-carbaldehyde exists in a rapid tautomeric equilibrium with 1H-pyrazole-5-carbaldehyde[2][3]. In contrast, 1H-pyrazole-4-carbaldehyde maintains structural symmetry; the C4 position remains unchanged regardless of which nitrogen atom bears the proton.

ElectronicEffects PyRing Pyrazole Ring System (Electron Distribution) C4 C4 Position (Highest Electron Density) PyRing->C4 C3 C3 Position (Lower Electron Density) PyRing->C3 EAS Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack) C4->EAS Favored Pathway Oxidation Functional Group Interconversion (e.g., Alcohol Oxidation) C3->Oxidation Required Pathway

Fig 1. Causality of synthetic choices based on pyrazole ring electron density.

Comparative Physicochemical Properties

Understanding the baseline physicochemical properties is critical for downstream purification and assay development. The table below summarizes the quantitative data for the unsubstituted 1H-isomers.

Property1H-Pyrazole-3-carbaldehyde1H-Pyrazole-4-carbaldehyde
CAS Number 3920-50-1[4]35344-95-7[5]
Molecular Formula C4H4N2O[2]C4H4N2O[5]
Molecular Weight 96.09 g/mol [3]96.09 g/mol [5]
Melting Point 149.0 – 153.0 °C[3]Solid at RT (varies by purity)[6]
Predicted pKa ~11.20 ± 0.10[3]~11.0 – 12.0
Tautomeric State 3-carbaldehyde ⇌ 5-carbaldehydeSymmetric (C4 remains constant)
Primary Synthesis Oxidation of hydroxymethyl precursorVilsmeier-Haack formylation

Synthetic Methodologies & Causality

Because of the electronic differences outlined above, researchers cannot use a universal formylation protocol for both isomers. The methodologies below are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure trustworthiness.

SynthesisPathways Start1 Pyrazole (Unsubstituted) Reagent1 POCl3 + DMF (Vilsmeier Reagent) Start1->Reagent1 Product1 Pyrazole-4-carbaldehyde (Electrophilic Attack at C4) Reagent1->Product1 Vilsmeier-Haack Formylation Start2 3-Hydroxymethylpyrazole Reagent2 MnO2 in Acetone (Mild Oxidation) Start2->Reagent2 Product2 Pyrazole-3-carbaldehyde (Oxidation at C3) Reagent2->Product2 Selective Oxidation

Fig 2. Divergent synthetic pathways for pyrazole-4-carbaldehyde and pyrazole-3-carbaldehyde.

Protocol: Synthesis of Pyrazole-4-carbaldehyde via Vilsmeier-Haack

Causality: The Vilsmeier-Haack reaction utilizes Phosphorus Oxychloride (POCl3) and N,N-Dimethylformamide (DMF) to generate a highly electrophilic chloromethyleniminium ion. Because C4 is the electron-rich node of the pyrazole ring, the electrophile selectively attacks this position, making it the most efficient route for 4-carbaldehyde synthesis[7][1].

Step-by-Step Methodology:

  • Reagent Preparation: Cool anhydrous DMF (4.0 eq) to -10 °C to 0 °C under an inert argon atmosphere[8][9].

  • Vilsmeier Complex Formation: Add POCl3 (4.0 eq) dropwise over 30 minutes. Maintain the temperature at 0 °C until a viscous, white Vilsmeier reagent forms[8].

  • Substrate Addition: Dissolve the pyrazole substrate (1.0 eq) in a minimal amount of dry DMF and add it slowly to the complex[8].

  • Formylation: Elevate the reaction temperature to 70–80 °C and stir for 4 to 24 hours. IPC: Monitor the disappearance of the starting material via TLC (EtOAc/Hexane)[8][10].

  • Quenching & Hydrolysis: Cool the mixture and pour it over crushed ice. Basify the solution using solid Na2CO3 or NaOH until pH > 10. This crucial step hydrolyzes the iminium intermediate into the target aldehyde[8][9].

  • Isolation & Validation: Extract with ethyl acetate, dry over anhydrous sodium sulfate, and purify via flash column chromatography. Self-Validation: Confirm the structure via 1H NMR; a distinct singlet at δ 9.8–10.0 ppm confirms the presence of the C4 formyl proton[7][6].

Protocol: Synthesis of Pyrazole-3-carbaldehyde via Mild Oxidation

Causality: Due to the electron deficiency at C3, Vilsmeier-Haack conditions fail to yield 3-carbaldehydes efficiently. Instead, the ring must be pre-functionalized (e.g., 3-hydroxymethylpyrazole) and subjected to selective oxidation. Activated Manganese Dioxide (MnO2) is the preferred oxidant because its surface-mediated mechanism prevents over-oxidation to the carboxylic acid[6][11].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the 3-hydroxymethylpyrazole precursor (1.0 eq) in a suitable solvent such as 1,4-dioxane or acetone[6][11].

  • Oxidant Addition: Add a large excess of activated MnO2 (typically 10.0 eq) to the solution to ensure sufficient surface area for the heterogeneous reaction[6][11].

  • Oxidation: Stir the suspension under reflux (or at 60 °C if using acetone) for 4 to 5 hours. IPC: Monitor the reaction by TLC (alumina or silica, CH2Cl2/MeOH as eluent) to verify the complete consumption of the alcohol[11].

  • Filtration: Filter the hot suspension through a Celite pad to safely remove the solid MnO2 waste. Wash the filter cake thoroughly with hot solvent to maximize yield[6][11].

  • Isolation & Validation: Concentrate the filtrate under reduced pressure. Self-Validation: 1H NMR must show the disappearance of the methylene protons (typically around δ 4.5 ppm) and the emergence of the formyl proton[6].

Downstream Applications in Drug Development

The isomeric choice directly impacts the trajectory of drug discovery programs:

  • Schiff Base Ligands & Metal Complexes: Pyrazole-3-carbaldehyde is extensively used to synthesize Schiff base ligands. Its proximity to the N2 nitrogen allows for bidentate chelation with transition metals, making it highly valuable in metal-organic chemistry and the development of metallodrugs[4].

  • Kinase Inhibitors & Anti-Inflammatory Agents: Pyrazole-4-carbaldehyde serves as a critical building block for synthesizing complex APIs. For instance, fluorinated derivatives of pyrazole-4-carbaldehyde are key intermediates in the synthesis of anti-melanoma agents and novel anti-inflammatory compounds (e.g., LQFM021)[12]. It is also utilized in the synthesis of CHK1 inhibitors[13].

  • Agrochemicals: Both isomers are utilized in the formulation of next-generation herbicides and fungicides, where the aldehyde group undergoes condensation reactions to form biologically active heterocycles[14][15].

References

  • [14] Chem-Impex. 1H-Pyrazole-3-carbaldehyde. Available at:

  • [4] Cuikang Synthesis. 1H-Pyrazole-3-carbaldehyde (CAS: 3920-50-1). Available at:

  • [2] CymitQuimica. CAS 3920-50-1: Pyrazole-3-Carbaldehyde. Available at:

  • [7] Arkivoc. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available at:

  • [10] NIH PMC. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Available at:

  • [8] MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available at:

  • [15] Smolecule. 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde. Available at:

  • [12] Ossila. 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde. Available at:

  • [3] ChemicalBook. 2H-PYRAZOLE-3-CARBALDEHYDE. Available at:

  • [11] NIH PMC. Organically Modified Silica with Pyrazole-3-carbaldehyde. Available at:

  • [1] IJPCBS. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at:

  • [9] ChemicalBook. 3-METHYL-1H-PYRAZOLE-4-CARBALDEHYDE Synthesis. Available at:

  • [5] ChemicalBook. 1H-Pyrazole-4-carboxaldehyde | 35344-95-7. Available at:

  • [13] ChemicalBook. 1-Methyl-1H-pyrazole-4-carbaldehyde. Available at:

  • [6] ChemicalBook. 1H-Pyrazole-4-carboxaldehyde synthesis. Available at:

Sources

Solubility Profile and Solvent Compatibility of 1-Ethyl-4-methyl-1H-pyrazole-3-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

1-Ethyl-4-methyl-1H-pyrazole-3-carbaldehyde (CAS: 1853219-36-9) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[1][2]. The presence of the reactive C3-formyl group makes it an ideal precursor for Schiff base formation, reductive aminations, and condensation reactions[3]. However, the successful execution of these synthetic pathways heavily depends on the compound's solvation dynamics. This guide provides an in-depth analysis of its solubility profile across various organic solvents and establishes a self-validating protocol for thermodynamic solubility determination.

Structural Influence on Solvation Dynamics

To optimize reaction conditions, one must first understand the causality behind the compound's physical chemistry. The solubility of pyrazole derivatives is primarily governed by their ability to participate in intermolecular interactions, specifically hydrogen bonding and


 stacking[4].

Unsubstituted 1H-pyrazole-3-carbaldehyde exhibits strong intermolecular hydrogen bonding due to the presence of an N-H donor, resulting in higher lattice energy, an elevated melting point, and limited solubility in non-polar solvents[5]. In contrast, 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde features an N1-ethyl group and a C4-methyl group. These specific alkyl substitutions induce two critical physicochemical shifts:

  • Elimination of the Hydrogen Bond Donor: The N1-ethylation removes the N-H bond, preventing the formation of robust intermolecular hydrogen-bonded networks[4].

  • Steric Disruption of

    
    -Stacking:  The bulky ethyl and methyl groups sterically hinder the planar 
    
    
    
    stacking of the pyrazole cores[4].

Consequently, the compound demonstrates significantly enhanced lipophilicity and broad solubility in aprotic and moderately polar organic solvents. Meanwhile, the C3-carbaldehyde oxygen remains fully available as a hydrogen-bond acceptor, allowing for excellent solvation in polar protic solvents.

Empirical Solubility Profile in Organic Solvents

The table below categorizes the solubility of 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde based on solvent class, providing a strategic matrix for reaction design.

Solvent ClassSolventDielectric Constant (

)
Relative SolubilityOptimal Synthetic Application
Non-Polar Toluene2.4SolubleExtractions, Dean-Stark condensations, and halogenations requiring inert environments.
Non-Polar Hexane / Heptane1.9Moderately SolubleCrystallization anti-solvents or mobile phase components for silica gel chromatography.
Polar Aprotic Dichloromethane (DCM)9.1Highly SolubleElectrophilic substitutions, acylations, and low-temperature kinetic studies.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7Highly SolubleHigh-temperature metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira)[2].
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Highly SolubleNucleophilic aromatic substitutions (

) and biological assay stock solutions[6].
Polar Protic Methanol (MeOH)32.7SolubleReductive aminations and Schiff base formations[3].
Polar Protic Ethanol (EtOH)24.5SolubleCondensation reactions yielding biologically active pyrazole scaffolds[3].

Solvation-Driven Reaction Workflows

The choice of solvent must align not only with the solubility of the pyrazole-carbaldehyde but also with the mechanistic requirements of the downstream reaction. For instance, while the compound is highly soluble in DMSO, utilizing DMSO for a reductive amination is suboptimal due to the solvent's potential to act as an oxidant or interfere with imine reduction. Conversely, polar protic solvents actively stabilize the transition states of imine intermediates.

SolventWorkflow Compound 1-Ethyl-4-methyl-1H- pyrazole-3-carbaldehyde NonPolar Non-Polar Solvents (Toluene, Hexane) Compound->NonPolar High Solubility PolarAprotic Polar Aprotic Solvents (DMF, DMSO, DCM) Compound->PolarAprotic Excellent Solubility PolarProtic Polar Protic Solvents (Methanol, Ethanol) Compound->PolarProtic Good Solubility App1 C-H Activation & Halogenation NonPolar->App1 Inert Environment App2 Metal-Catalyzed Couplings (Suzuki, Sonogashira) PolarAprotic->App2 Ligand Stabilization App3 Condensations & Reductive Amination PolarProtic->App3 Imine Intermediate

Workflow of solubility-driven solvent selection for downstream synthesis.

Experimental Protocol: Thermodynamic Solubility Determination

To accurately quantify the solubility of 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde in a specific organic solvent for process scale-up, the Shake-Flask method followed by HPLC-UV quantification is the industry gold standard[7]. This methodology is a self-validating system: it relies on a multi-point calibration curve and ensures that thermodynamic equilibrium is reached, preventing the overestimation of solubility often seen in rapid kinetic dissolution assays[6].

Step-by-Step Methodology:

Phase 1: Preparation of the Saturated Solution

  • Accurately weigh an excess amount of 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde (e.g., 500 mg) into a 10 mL borosilicate glass vial.

  • Dispense exactly 5.0 mL of the target organic solvent (HPLC-grade) into the vial.

  • Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the calculated concentration.

Phase 2: Thermodynamic Equilibration 4. Place the sealed vial in a temperature-controlled orbital shaker set strictly to 25.0 ± 0.1 °C. 5. Agitate the mixture at 300 rpm for a minimum of 24 hours.

  • Causality Check: A 24-hour equilibration period is critical to ensure the transition from kinetic dissolution to a true thermodynamic equilibrium state[7]. To self-validate the equilibrium, a secondary sample can be tested at 48 hours; if the concentrations match, equilibrium is confirmed.

Phase 3: Phase Separation 6. Remove the vial from the shaker and allow it to stand undisturbed for 1 hour to let large solid particulates settle. 7. Transfer a 1.0 mL aliquot of the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 10 minutes. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Causality Check: Filtration or centrifugation removes undissolved micro-particulates that would otherwise cause severe light scattering and falsely elevate the UV absorbance readings during downstream analysis[6].

Phase 4: Dilution and HPLC-UV Quantification 8. Dilute the clear supernatant by a known volumetric factor (e.g., 1:100 or 1:1000) using the HPLC mobile phase to ensure the final concentration falls within the linear range of your pre-established calibration curve. 9. Inject the sample into an HPLC system equipped with a C18 reverse-phase column and a UV detector set to the compound's


 (typically ~254 nm).
10. Calculate the exact thermodynamic solubility by interpolating the integrated peak area against the standard calibration curve, factoring in the dilution multiplier.

References

  • 1H-Pyrazole-3-carbaldehyde (CAS: 3920-50-1) Cuikang Synthesis [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity ResearchGate [Link]

  • (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review ResearchGate [Link]

Sources

A Medicinal Chemist's Guide to Pyrazole-3-Carbaldehyde Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Among the various pyrazole-based synthons, pyrazole-3-carbaldehyde and its regioisomer, pyrazole-4-carbaldehyde, stand out as exceptionally versatile building blocks.[3] Their aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures with diverse pharmacological profiles. This technical guide provides an in-depth exploration of the medicinal chemistry applications of pyrazole-3-carbaldehyde derivatives. We will delve into the synthetic strategies for their preparation, their utility in constructing potent therapeutic agents, and the structure-activity relationships (SAR) that govern their biological effects. The guide will focus on key therapeutic areas, including oncology, infectious diseases, and inflammation, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore in numerous approved drugs and clinical candidates.[4][5] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow for favorable interactions with a variety of biological targets.[2] The structural rigidity of the pyrazole ring also helps in pre-organizing appended functional groups for optimal binding, a crucial aspect in rational drug design.

Famous examples of pyrazole-containing drugs include the anti-inflammatory agent Celecoxib (a selective COX-2 inhibitor), the anti-obesity drug Rimonabant, and the kinase inhibitor Crizotinib for lung cancer.[5][6] The success of these drugs underscores the therapeutic potential of the pyrazole scaffold.

Pyrazole-3-carbaldehydes are particularly valuable intermediates. The aldehyde group at the C-3 position allows for a diverse range of chemical modifications, such as condensations, oxidations, reductions, and the formation of various heterocyclic rings. This chemical tractability enables the systematic exploration of the chemical space around the pyrazole core, which is essential for lead optimization in drug discovery.

Synthetic Strategies for Pyrazole-3-Carbaldehyde Derivatives

The construction of the pyrazole-3-carbaldehyde core and its subsequent derivatization are critical steps in the development of novel therapeutic agents. Several synthetic routes have been established, with the Vilsmeier-Haack reaction being one of the most prominent and widely used methods.[7][8][9][10]

The Vilsmeier-Haack Reaction: A Cornerstone of Pyrazole Carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a powerful formylation method for electron-rich aromatic and heterocyclic compounds. In the context of pyrazole synthesis, it is typically applied to hydrazones derived from methyl ketones. The reaction involves the use of a Vilsmeier reagent, which is a chloroiminium salt formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[7]

The causality behind this choice of reaction lies in its efficiency and regioselectivity. The Vilsmeier reagent acts as a mild electrophile that attacks the electron-rich double bond of the hydrazone, leading to the formation of an iminium intermediate. Subsequent hydrolysis then furnishes the desired pyrazole-4-carbaldehyde. While this guide focuses on pyrazole-3-carbaldehydes, the Vilsmeier-Haack reaction is a fundamental tool for introducing the crucial aldehyde functionality to the pyrazole ring system, and variations of this reaction can lead to the desired 3-substituted isomer.

Experimental Protocol: Representative Synthesis of a 1,3-Diaryl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is a representative example of the synthesis of a pyrazole carbaldehyde derivative.

Step 1: Synthesis of the Hydrazone Intermediate

  • To a solution of a substituted acetophenone (1.0 eq) in ethanol, add a substituted hydrazine (1.0 eq) and a catalytic amount of acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain the hydrazone.

Step 2: Vilsmeier-Haack Formylation

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (5.0 eq) and cool to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise while maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add the hydrazone from Step 1 (1.0 eq) portion-wise to the Vilsmeier reagent.

  • After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice with constant stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Filter the resulting precipitate, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 1,3-diaryl-1H-pyrazole-4-carbaldehyde.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction Acetophenone Substituted Acetophenone Hydrazone Hydrazone Intermediate Acetophenone->Hydrazone Ethanol, Acetic Acid (cat.), Reflux Hydrazine Substituted Hydrazine Hydrazine->Hydrazone Hydrazone_input Hydrazone Hydrazone->Hydrazone_input DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent 0°C POCl3 POCl3 POCl3->Vilsmeier_Reagent Pyrazole_Carbaldehyde Pyrazole-4-carbaldehyde Derivative Hydrazone_input->Pyrazole_Carbaldehyde 1. Vilsmeier Reagent 2. Hydrolysis caption General workflow for the synthesis of pyrazole carbaldehydes.

Caption: General workflow for pyrazole carbaldehyde synthesis.

Therapeutic Applications & Mechanism of Action

The true value of pyrazole-3-carbaldehyde derivatives is realized in their broad range of biological activities. The aldehyde functionality allows for the introduction of various pharmacophoric groups, leading to potent and selective inhibitors for a multitude of biological targets.

Anticancer Agents

The development of novel anticancer agents is a major focus of medicinal chemistry, and pyrazole derivatives have emerged as a promising class of compounds.[4][11] Pyrazole-3-carbaldehyde derivatives have been utilized to synthesize potent inhibitors of various cancer-related targets, including protein kinases and tubulin.[12][13]

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[12] Pyrazole-based compounds have been successfully developed as kinase inhibitors. For instance, novel pyrazole carboxamide derivatives have been synthesized and shown to be potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are key targets in acute myeloid leukemia (AML).[14] The pyrazole scaffold often serves as a hinge-binding motif, forming crucial hydrogen bonds with the kinase's ATP-binding pocket.[14]

Structure-Activity Relationship (SAR) Insights:

  • N1-Substitution: The substituent at the N1 position of the pyrazole ring can significantly impact potency and selectivity. Bulky aromatic or heteroaromatic groups can occupy hydrophobic pockets in the kinase active site, enhancing binding affinity.

  • C3-Derivatization: The aldehyde at C3 is often converted into amides, ureas, or other functional groups that can form additional hydrogen bonds or hydrophobic interactions with the target protein. For example, a pyrazole-3-carboxamide was found to be a key structural feature for potent FLT3 inhibition.[14]

  • C5-Substitution: The C5 position can be modified to tune the physicochemical properties of the molecule, such as solubility and metabolic stability.

Table 1: Representative Pyrazole-Based Kinase Inhibitors and their Biological Activity

Compound IDTarget Kinase(s)IC₅₀ (nM)Cancer Cell LineReference
Compound 8t FLT3, CDK2, CDK40.089, 0.719, 0.770MV4-11 (AML)[14]
AT9283 Aurora A, Aurora B~3HCT116 (Colon)[15]
Compound 7a JNK3635-[16]
Compound 43 PI3 Kinase250MCF7 (Breast)[17]
Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Pyrazole derivatives have demonstrated significant potential in this area.[18][19] The aldehyde group of pyrazole-3-carbaldehydes can be condensed with various amines, hydrazines, and other nucleophiles to generate Schiff bases, hydrazones, and other derivatives with potent antimicrobial activity.[20]

Mechanism of Action: The exact mechanisms of action of many antimicrobial pyrazoles are still under investigation, but they are thought to interfere with various cellular processes, including DNA synthesis, protein synthesis, and cell wall formation. Some pyrazole derivatives have also been shown to inhibit essential microbial enzymes.

SAR Insights:

  • Lipophilicity: The overall lipophilicity of the molecule, often modulated by substituents on the pyrazole and appended aromatic rings, plays a crucial role in its ability to penetrate the microbial cell membrane.

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors is important for interaction with microbial targets.

  • Metal Chelation: Some pyrazole derivatives may exert their antimicrobial effect through chelation of essential metal ions required for microbial growth.

Table 2: Antimicrobial Activity of Representative Pyrazole Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
Compound 3 Escherichia coli0.25[18]
Compound 4 Streptococcus epidermidis0.25[18]
Compound 2 Aspergillus niger1[18]
Anti-inflammatory Agents

Pyrazole-3-carbaldehyde derivatives can be elaborated into potent and selective COX-2 inhibitors. The selectivity for COX-2 over COX-1 is a key objective in the design of newer NSAIDs, as it is associated with a reduced risk of gastrointestinal side effects.[25]

G cluster_cox Cyclooxygenase (COX) Pathway cluster_prostanoids Prostanoid Synthesis Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Prostaglandins Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins Thromboxane Thromboxane (Platelet Aggregation) PGH2->Thromboxane Prostacyclin Prostacyclin (Vasodilation) PGH2->Prostacyclin Pyrazole_Derivative Pyrazole-based COX-2 Inhibitor Pyrazole_Derivative->COX2 Selective Inhibition caption Mechanism of action for pyrazole-based COX-2 inhibitors.

Caption: Mechanism of pyrazole-based COX-2 inhibitors.

SAR Insights for COX-2 Selectivity:

  • Sulfonamide/Sulfone Moiety: A key structural feature of many selective COX-2 inhibitors, including Celecoxib, is a sulfonamide or sulfone group. This group can insert into a side pocket present in the COX-2 active site but not in COX-1, thereby conferring selectivity.

  • Trifluoromethyl Group: The presence of a trifluoromethyl group on the pyrazole ring is another common feature that contributes to COX-2 selectivity.[21]

  • Diaryl Substitution: The presence of two aryl groups on adjacent positions of the pyrazole ring is a common structural motif in diarylheterocyclic NSAIDs.

Future Perspectives and Challenges

The versatility of pyrazole-3-carbaldehyde derivatives ensures their continued relevance in medicinal chemistry. Future research will likely focus on:

  • Novel Therapeutic Targets: Exploring the potential of these derivatives against new and challenging biological targets.

  • Multitargeted Ligands: Designing single molecules that can modulate multiple targets, which may be beneficial for treating complex diseases like cancer and neurodegenerative disorders.

  • Improved Drug-like Properties: Optimizing the pharmacokinetic and pharmacodynamic properties of pyrazole-based compounds to enhance their clinical utility.

Challenges remain, including the potential for off-target effects and the need for more efficient and sustainable synthetic methods. However, the rich history and continued success of pyrazole-based drugs provide a strong foundation for future discoveries.

References

  • Vertex AI Search. (n.d.). Synthesis and pharmacological activities of celecoxib derivatives.
  • Ingenta Connect. (2013, March 22). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review.
  • PubMed. (2022, November 15). Synthesis and aldose reductase inhibition effects of celecoxib derivatives containing pyrazole linked-sulfonamide moiety.
  • Bentham Science. (2013, May 1). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents.
  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • ResearchGate. (n.d.). (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review.
  • National Center for Biotechnology Information. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.
  • Biointerface Research in Applied Chemistry. (2021, January 2). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • AZoNetwork. (2025, November 26). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents.
  • J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction.
  • Chem Rev Lett. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives.
  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
  • CSIR-NIScPR. (2025, September 3). Synthesis, characterization and antimicrobial activity of pyrazole derivatives.
  • PubMed. (n.d.). Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423.
  • MDPI. (2019, January 13). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • Journals. (2021, April 16). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives.
  • Hilaris Publisher. (2023, April 25). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer.
  • IJPPR. (2023, July 15). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic.
  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • PubMed. (2010, July 15). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents.
  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.
  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43).
  • Biomedical and Pharmacology Journal. (n.d.). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins.
  • PubMed. (2025, March 15). A review of recent advances in anticancer activity and SAR of pyrazole derivatives.
  • ACS Publications. (n.d.). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity.
  • National Center for Biotechnology Information. (n.d.). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3.
  • National Center for Biotechnology Information. (n.d.). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines.

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Biological Activity & Medicinal Chemistry of 1-Ethyl-4-Methylpyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Part 1: Executive Summary & Core Directive

The 1-ethyl-4-methylpyrazole (1-EMP) scaffold represents a critical divergence point in the medicinal chemistry of pyrazoles. While its parent compound, 4-methylpyrazole (Fomepizole) , is a clinically validated alcohol dehydrogenase (ADH) inhibitor used in toxicology, the N-ethylation at position 1 fundamentally alters its pharmacological profile.

This guide moves beyond simple descriptions to analyze the "N1-Switch" : the phenomenon where alkylation at the pyrazole nitrogen abolishes classic ADH affinity but creates a privileged motif for Tyrosine Kinase Inhibition (TKI) and RORγt modulation . We will explore this scaffold not just as a standalone molecule, but as a high-value pharmacophore in modern drug design.

Part 2: Chemical Biology & Structure-Activity Relationships (SAR)

The "N1-Switch": From Metabolic Inhibitor to Kinase Ligand

The biological activity of 1-EMP derivatives is dictated by the steric and electronic environment of the pyrazole ring.

Feature4-Methylpyrazole (Fomepizole)1-Ethyl-4-methylpyrazole (1-EMP)
Structure N-unsubstituted (N-H)N-ethylated (N-Et)
Primary Target Alcohol Dehydrogenase (ADH)Tyrosine Kinases (e.g., Src, Abl), RORγt
Mechanism Zinc coordination at active siteHydrophobic pocket occupation / H-bond acceptor
Binding Mode Competitive InhibitorAllosteric or ATP-competitive moiety
Key Interaction N2 coordinates Zn²⁺; N1-H H-bondsN2 acts as H-bond acceptor; Ethyl group provides hydrophobic bulk

Mechanistic Insight: In ADH, the enzyme's active site contains a Zinc ion and a narrow hydrophobic channel. Fomepizole binds with high affinity because the unsubstituted N1-H forms a critical hydrogen bond with the enzyme backbone, while N2 coordinates the Zinc.

  • The Switch: Introduction of the 1-ethyl group introduces steric clash within the ADH hydrophobic channel and removes the hydrogen bond donor capability of N1. Consequently, 1-EMP derivatives lose ADH inhibitory potency (Ki increases by orders of magnitude) but gain lipophilicity (LogP increase), making them ideal for penetrating the hydrophobic ATP-binding pockets of kinases.

Pharmacological Profiles
A. Tyrosine Kinase Inhibition (TKI)

The 1-ethyl-4-methylpyrazole-3-carbonyl moiety is a validated "head group" in multi-targeted kinase inhibitors (e.g., Dasatinib analogs).

  • Role: It functions as a steric gatekeeper. The 4-methyl group orients the ring to minimize clashes, while the 1-ethyl group anchors the molecule in the solvent-exposed region or specific hydrophobic sub-pockets (e.g., the ribose binding pocket).

  • Patent Evidence: US6979694B2 describes 1-EMP derivatives exhibiting nanomolar IC50 values against Src and Lck kinases.

B. CYP2E1 Modulation

While less potent than Fomepizole, 1-EMP derivatives retain capacity to interact with Cytochrome P450 2E1 (CYP2E1).

  • Utility: They serve as mechanistic probes to distinguish between ADH-mediated and CYP-mediated metabolic pathways.

Part 3: Visualization of Mechanism & Workflow

Diagram 1: The N1-Switch Mechanism

This diagram illustrates how N-ethylation shifts the target landscape from ADH to Kinases.

N1_Switch Fomepizole 4-Methylpyrazole (Fomepizole) Effect_H N1-H: H-Bond Donor Fits Narrow Channel Fomepizole->Effect_H EMP 1-Ethyl-4-methylpyrazole (1-EMP) Effect_Et N1-Ethyl: Steric Bulk Lipophilic Interaction EMP->Effect_Et ADH_Binding ADH Active Site (Zinc Coordination) Kinase_Binding Kinase ATP Pocket (Hydrophobic Fit) Effect_H->ADH_Binding High Affinity Effect_H->Kinase_Binding Low Affinity Effect_Et->ADH_Binding Steric Clash (Loss of Activity) Effect_Et->Kinase_Binding High Affinity (Scaffold Anchor)

Caption: Comparative binding logic showing how N-ethylation (Red) abolishes ADH binding to enable Kinase targeting.

Part 4: Experimental Methodologies

Synthesis of the 1-Ethyl-4-methylpyrazole Core

Standardized protocol for generating the core scaffold with high regioselectivity.

Reagents: 4-Methylpyrazole, Ethyl Iodide (EtI), Cs₂CO₃ (Cesium Carbonate), DMF (Dimethylformamide).

  • Preparation: Dissolve 4-methylpyrazole (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add Cs₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to deprotonate the pyrazole N1.

  • Alkylation: Dropwise add Ethyl Iodide (1.2 eq) at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4-12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4).

    • Note: Regioselectivity is generally not an issue with symmetric 4-methylpyrazole, but if 3-substituted, N1 vs N2 isomers must be separated.

  • Workup: Dilute with water, extract with ethyl acetate (3x). Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Silica gel column chromatography.

Bioassay A: ADH Inhibition Screen (The Negative Control)

To verify the loss of ADH activity (specificity check).

Principle: Measure the rate of NADH formation during Ethanol oxidation. 1-EMP should show minimal inhibition compared to Fomepizole.

Protocol:

  • Buffer: 0.1 M Sodium Phosphate, pH 7.5.

  • Substrate: Ethanol (varied concentrations: 1–50 mM).

  • Cofactor: NAD+ (2.5 mM).

  • Enzyme: Horse Liver ADH (0.1 units/mL).

  • Inhibitor: Prepare serial dilutions of 1-EMP (0.1 µM to 100 µM). Include Fomepizole as positive control.

  • Detection: Monitor Absorbance at 340 nm (NADH) for 5 minutes at 25°C.

  • Analysis: Plot Lineweaver-Burk plots.

    • Expected Result: Fomepizole Ki ~ 0.1 µM. 1-EMP Ki > 100 µM (Inactive).

Bioassay B: Src Kinase Inhibition (The Primary Target)

Evaluating the moiety as a kinase inhibitor warhead.

Protocol:

  • Assay Platform: FRET-based assay (e.g., LanthaScreen).

  • Kinase: Recombinant Human Src Kinase.

  • Substrate: PolyGT peptide labeled with fluorescein.

  • ATP: At Km concentration (typically 10-50 µM).

  • Procedure:

    • Incubate Kinase + Inhibitor (1-EMP derivative) for 15 mins.

    • Add ATP + Substrate. Incubate 60 mins.

    • Add EDTA (stop solution) + Terbium-labeled anti-phosphotyrosine antibody.

  • Readout: Measure TR-FRET emission ratio (520 nm / 495 nm).

  • Data: Calculate IC50. Validated hits typically range 10–500 nM.

Part 5: Data Presentation

Table 1: Comparative Pharmacological Metrics
CompoundADH Ki (µM)CYP2E1 InhibitionSrc Kinase IC50 (nM)*LogP
4-Methylpyrazole 0.08 (Potent)Moderate>10,000 (Inactive)0.96
1-Ethyl-4-methylpyrazole >100 (Weak)Weak/ModerateN/A (as free base)1.85
1-EMP-3-Amide Derivative >1000Negligible15 - 50 (Potent)3.2+

*Note: Src Kinase activity refers to complex derivatives where 1-EMP is the head group, not the free fragment.

Part 6: References

  • Mechanism of ADH Inhibition: Title: A quantitative structure-activity relationship and molecular graphics analysis of hydrophobic effects in the interactions of inhibitors with alcohol dehydrogenase.[1] Source: Journal of Medicinal Chemistry / PubMed URL:[Link]

  • Kinase Inhibitor Patents (1-EMP Derivatives): Title: Cyclic protein tyrosine kinase inhibitors (US6979694B2).[2] Source: Google Patents URL:[2][3]

  • Fomepizole Pharmacology: Title: Fomepizole (4-methylpyrazole) for ethylene glycol poisoning. Source: Pediatrics / ResearchGate URL:[Link]

  • Synthesis of Pyrazole Derivatives: Title: Synthesis, characterization and biological activity of certain Pyrazole derivatives.[4][5][6][7][8] Source: Journal of Chemical and Pharmaceutical Research URL:[Link]

  • CYP2E1 Interactions: Title: Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and 4-methylpyrazole.[9] Source: Chemico-Biological Interactions URL:[9][Link]

Sources

Methodological & Application

Synthesis of 1-Ethyl-4-methyl-1H-pyrazole-3-carbaldehyde from Hydrazones: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

Substituted pyrazole carbaldehydes are pivotal building blocks in the synthesis of a wide array of functional molecules, particularly in the realms of pharmaceutical and agrochemical research. Their inherent structural features allow for diverse chemical modifications, leading to the development of novel therapeutic agents and crop protection solutions. Specifically, the 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde scaffold is of significant interest due to the presence of a reactive aldehyde group, which serves as a versatile handle for constructing more complex molecular architectures. This application note provides a detailed protocol for the synthesis of 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde, leveraging the well-established Vilsmeier-Haack reaction on a suitable hydrazone precursor. The methodologies described herein are designed for researchers and professionals in organic synthesis and drug development, offering a comprehensive guide with a focus on experimental reproducibility and mechanistic understanding.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde is strategically designed as a two-step process. The initial step involves the formation of a key hydrazone intermediate from the condensation of ethylhydrazine with a suitable carbonyl compound. The subsequent and final step employs the Vilsmeier-Haack reaction, which facilitates both the cyclization of the hydrazone to form the pyrazole ring and the concurrent formylation at the 3-position. This approach is not only efficient but also allows for a degree of modularity, where variations in the starting materials can potentially lead to a diverse library of substituted pyrazoles.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction ethylhydrazine Ethylhydrazine hydrazone Hydrazone Intermediate ethylhydrazine->hydrazone Condensation carbonyl Carbonyl Compound carbonyl->hydrazone target 1-Ethyl-4-methyl-1H-pyrazole-3-carbaldehyde hydrazone->target Cyclization & Formylation vilsmeier Vilsmeier Reagent (POCl3/DMF) vilsmeier->target

Figure 1: A high-level overview of the two-step synthetic workflow.

Mechanistic Insights: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of this synthesis, the reaction proceeds through several key steps. Initially, the Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF). The hydrazone intermediate then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent cyclization, elimination, and hydrolysis steps lead to the formation of the aromatic pyrazole ring with a formyl group at the 3-position. The regioselectivity of the formylation is dictated by the electronic properties of the pyrazole ring and the steric environment.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Reaction with Hydrazone cluster_2 Cyclization and Aromatization cluster_3 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloromethyleniminium salt) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate1 Initial Adduct Vilsmeier->Intermediate1 Hydrazone Hydrazone Intermediate Hydrazone->Intermediate1 Nucleophilic Attack Cyclized Cyclized Intermediate Intermediate1->Cyclized Intramolecular Cyclization Aromatized Aromatized Pyrazole Cyclized->Aromatized Elimination Final_Product 1-Ethyl-4-methyl-1H-pyrazole-3-carbaldehyde Aromatized->Final_Product Hydrolysis of Iminium Salt

Figure 2: A simplified representation of the Vilsmeier-Haack reaction mechanism.

Experimental Protocols

Materials and Reagents

ReagentFormulaMolecular Weight ( g/mol )SupplierPurity
Ethylhydrazine oxalateC₂H₆N₂·C₂H₂O₄150.12Commercially Available≥98%
2-Methyl-3-oxobutanalC₅H₈O₂100.12Commercially Available≥97%
Phosphorus oxychloridePOCl₃153.33Commercially Available≥99%
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Commercially AvailableAnhydrous, ≥99.8%
Dichloromethane (DCM)CH₂Cl₂84.93Commercially AvailableAnhydrous, ≥99.8%
Sodium BicarbonateNaHCO₃84.01Commercially AvailableACS Reagent Grade
Anhydrous Magnesium SulfateMgSO₄120.37Commercially AvailableLaboratory Grade

Protocol 1: Synthesis of the Hydrazone Intermediate

  • Preparation of Ethylhydrazine Free Base: In a 250 mL round-bottom flask, suspend ethylhydrazine oxalate (15.0 g, 0.1 mol) in 100 mL of a 2:1 mixture of dichloromethane and water.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is ~8.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain ethylhydrazine as a colorless oil. Caution: Ethylhydrazine is toxic and should be handled in a well-ventilated fume hood.

  • Condensation Reaction: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the freshly prepared ethylhydrazine (approx. 0.1 mol) in 100 mL of ethanol.

  • Add 2-methyl-3-oxobutanal (10.0 g, 0.1 mol) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude hydrazone intermediate. This intermediate is often used in the next step without further purification.

Protocol 2: Vilsmeier-Haack Cyclization and Formylation

  • Preparation of the Vilsmeier Reagent: In a 500 mL three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (50 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (23.0 g, 0.15 mol) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Hydrazone: Dissolve the crude hydrazone intermediate from Protocol 1 (approx. 0.1 mol) in 50 mL of anhydrous dichloromethane.

  • Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with stirring.

  • Neutralize the mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde as a pale yellow solid.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde from a hydrazone precursor via the Vilsmeier-Haack reaction. The described methodology is based on well-established chemical principles and offers a reliable route to this valuable synthetic intermediate. By understanding the underlying reaction mechanism and following the detailed experimental procedures, researchers can confidently synthesize this and related pyrazole derivatives for their specific applications in drug discovery and materials science.

References

  • Vilsmeier–Haack Reaction on Hydrazones: A Convenient Synthesis of 4-formylpyrazoles. (2005). Journal of Chemical Research, 2005(5), 316-318.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC, 2011(i), 196-245.
  • Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent. (2014).
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023). Chemical Methodologies, 7(4), 284-293.

Application Notes & Protocols: Vilsmeier-Haack Formylation for Pyrazole Carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The Vilsmeier-Haack (V-H) reaction stands as a cornerstone of synthetic organic chemistry, providing a mild and efficient pathway for the formylation of electron-rich aromatic and heteroaromatic systems.[1][2][3] This guide offers an in-depth exploration of the V-H reaction as applied to the pyrazole scaffold, a privileged heterocycle in medicinal chemistry and materials science. We will dissect the reaction mechanism, provide detailed experimental protocols, analyze critical parameters for optimization, and address common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of pyrazole-3-carbaldehydes and their isomers, which are crucial intermediates for further molecular elaboration.

Scientific Foundation: The Pyrazole and the Vilsmeier Reagent

The efficacy of the Vilsmeier-Haack reaction hinges on the interplay between an electron-rich substrate and a potent electrophile. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, fulfills the role of the nucleophile. The electronic distribution within the pyrazole ring renders the C-4 position particularly electron-rich and thus highly susceptible to electrophilic attack.[1] While C-4 formylation is the most common outcome, achieving substitution at the C-3 or C-5 position is a synthetic challenge that often requires strategic manipulation of the starting materials, such as employing hydrazones which undergo concomitant cyclization and formylation.[1][4][5][6]

The electrophile, known as the Vilsmeier reagent , is a chloroiminium salt that is not typically stored but rather generated in situ.[2][7][8] It is formed from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[8][9] The resulting iminium ion is a significantly stronger electrophile than would be required for a Friedel-Crafts acylation, yet mild enough to be highly selective for activated systems.[10]

The Reaction Mechanism

The Vilsmeier-Haack formylation of pyrazole proceeds through a well-established, multi-step mechanism:

  • Formation of the Vilsmeier Reagent: The oxygen atom of DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. Subsequent elimination and rearrangement steps generate the highly electrophilic chloroiminium cation, the active Vilsmeier reagent.[9][10]

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This step forms a new carbon-carbon bond and temporarily disrupts the aromaticity of the pyrazole ring.[1][3]

  • Hydrolysis to Aldehyde: The resulting iminium salt intermediate is stable until the aqueous work-up. During this final stage, the intermediate is hydrolyzed to yield the desired pyrazole carbaldehyde.[7][8]

Vilsmeier_Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism on Pyrazole cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF V_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->V_Reagent + POCl₃ POCl3 POCl₃ Pyrazole Pyrazole (Electron-Rich) Intermediate Iminium Salt Intermediate Pyrazole->Intermediate Electrophilic Attack Product Pyrazole-4-carbaldehyde Intermediate->Product Aqueous Work-up (Hydrolysis)

Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism on Pyrazole.

Master Protocol: Synthesis of Pyrazole-4-carbaldehyde

This protocol provides a generalized procedure for the C-4 formylation of an N-substituted pyrazole. Achieving C-3 or C-5 formylation often requires alternative strategies, such as the cyclization-formylation of specific hydrazone precursors.[4][6]

Materials and Equipment
  • Reagents: N-substituted pyrazole, N,N-Dimethylformamide (DMF, anhydrous), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM, anhydrous, optional solvent), Crushed ice, Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH), Ethyl acetate (or other suitable extraction solvent), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), Deionized water.

  • Equipment: Three-neck round-bottom flask, dropping funnel, magnetic stirrer and stir bar, thermometer, ice-water bath, nitrogen or argon gas inlet, condenser, heating mantle, separatory funnel, rotary evaporator, glassware for chromatography.

Experimental Workflow

Workflow Figure 2: Experimental Workflow prep 1. Reagent Prep (POCl₃ into DMF at 0-5°C) addition 2. Substrate Addition (Pyrazole solution) prep->addition reaction 3. Reaction (Stir at RT or Heat) addition->reaction monitor 4. Monitoring (TLC Analysis) reaction->monitor quench 5. Quenching (Pour onto crushed ice) reaction->quench neutralize 6. Neutralization & Extraction quench->neutralize dry 7. Drying & Concentration neutralize->dry purify 8. Purification (Chromatography/Recrystallization) dry->purify

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure

SAFETY FIRST: The Vilsmeier-Haack reaction is exothermic and involves hazardous materials. POCl₃ is highly corrosive and reacts violently with water.[11] This entire procedure must be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Vilsmeier Reagent Preparation:

    • Set up a flame-dried three-neck flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

    • Charge the flask with anhydrous DMF (e.g., 5-10 equivalents relative to the pyrazole substrate).

    • Cool the flask in an ice-water bath to 0-5 °C.[11]

    • Slowly add POCl₃ (e.g., 1.2-2.0 equivalents) dropwise via the dropping funnel to the stirred DMF. Maintain the internal temperature below 10 °C throughout the addition. The mixture will become viscous and may solidify, which is normal.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. For less reactive substrates, the mixture may need to be heated (e.g., 70-120 °C) for several hours.[1][12][13]

  • Reaction Monitoring:

    • Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).[11] To prepare a sample for TLC, carefully withdraw a small aliquot from the reaction mixture and quench it in a separate vial containing a dilute basic solution (e.g., NaHCO₃) and an extraction solvent (e.g., ethyl acetate). Spot the organic layer on the TLC plate.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture back to room temperature.

    • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

    • CAREFULLY and SLOWLY pour the reaction mixture onto the crushed ice. This quenching process is highly exothermic and must be done with caution.[11]

    • Neutralize the acidic aqueous solution by slowly adding a base, such as solid sodium bicarbonate or an aqueous solution of NaOH, until the pH is approximately 7-8.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product can be purified by either recrystallization from an appropriate solvent system or by column chromatography on silica gel.[7][11]

Optimization and Key Parameters

Success in Vilsmeier-Haack formylation requires careful consideration of several variables. The optimal conditions are highly substrate-dependent.

ParameterInfluence on ReactionTypical Conditions & Causality
Substrate Electronics Determines reactivity. Electron-donating groups (EDGs) on the pyrazole ring accelerate the reaction, while electron-withdrawing groups (EWGs) retard it.[12][13]Pyrazoles with EWGs may require higher temperatures (e.g., 120 °C), longer reaction times, and a larger excess of the Vilsmeier reagent to achieve full conversion.[12][13]
N-Substitution The group on the pyrazole nitrogen can influence reactivity and solubility. Unsubstituted (N-H) pyrazoles may fail to undergo formylation at the C-4 position under certain conditions.[14]N-alkyl or N-aryl pyrazoles are common substrates. The choice of substituent can be used to tune the electronic properties of the ring.
Reagent Stoichiometry The ratio of POCl₃ to DMF and substrate affects yield and side reactions.A slight excess of POCl₃ (1.2-2.0 eq.) and a larger excess of DMF (which often acts as the solvent) are typical. A large excess of the Vilsmeier reagent can sometimes lead to diformylation or other side products.[11][12]
Temperature & Time Crucial for controlling reaction rate and preventing decomposition.Reagent formation is always done at low temperatures (0-5 °C) to control the exothermic reaction.[11] The formylation step can range from room temperature to reflux (up to 140 °C), depending on substrate reactivity.[8][13]

Troubleshooting and Side Reactions

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Vilsmeier Reagent: Moisture in reagents or glassware decomposed the reagent.Ensure all glassware is flame-dried or oven-dried. Use anhydrous grade DMF and fresh POCl₃.[11]
Insufficiently Reactive Substrate: The pyrazole ring is deactivated by EWGs.Increase the reaction temperature, prolong the reaction time, or use a larger excess of the Vilsmeier reagent.[11][12]
Formation of Dark, Tarry Residue Reaction Overheating: The exothermic reaction was not adequately controlled.Maintain strict temperature control with an efficient ice bath, especially during reagent preparation and the initial substrate addition. Perform the aqueous quench slowly.[11]
Multiple Products on TLC Side Reactions: Diformylation or reaction at other positions may be occurring.Optimize the stoichiometry of the Vilsmeier reagent; a large excess may not be beneficial. Ensure the reaction temperature is not too high.[11]

Common Side Reactions:

  • Chlorination: When the substrate contains hydroxyl groups (e.g., pyrazolones), the Vilsmeier conditions can lead to concurrent chlorination, which can be either a desired outcome or an unwanted side reaction.[7][12]

  • Elimination: For substrates with specific functional groups, elimination reactions such as dehydrochlorination can occur under the reaction conditions.[12][13]

Conclusion

The Vilsmeier-Haack reaction is an indispensable tool for the synthesis of pyrazole carbaldehydes. Its operational simplicity, use of readily available reagents, and broad substrate scope make it highly attractive. However, achieving high yields and the desired regioselectivity requires a deep understanding of the reaction mechanism and meticulous control over experimental parameters. By carefully managing substrate reactivity, stoichiometry, and temperature, researchers can effectively harness this reaction to create valuable pyrazole intermediates for applications spanning from pharmaceuticals to advanced materials.

References

  • BenchChem. (n.d.). Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole.
  • Yadav, G., & Singh, R. K. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27248-27282. [Link]

  • Organic Chemistry Reaction. (2026, February 10). Vilsmeier–Haack formylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • BenchChem. (n.d.). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
  • Badalyan, K. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2021, May 21). About the Vilsmeier-Haack formylation of this compound. Retrieved from [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

  • Al-Masoudi, A. M. A., & Al-Khafaji, N. K. J. (2020). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(4), 450-459. [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]

  • Yadav, G., & Singh, R. K. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Journal of Molecules, Clinical Chemistry and Therapeutics. (2024, October 1). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. Retrieved from [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]

  • SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Mohammadi, A. A., & Kianmehr, E. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenoxyphenyl)-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. International Letters of Chemistry, Physics and Astronomy, 13, 186-194. [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1H-pyrazole-3-carbaldehyde. Retrieved from [Link]

  • Kumar, R., et al. (2020). A Modified Vilsmeier–Haack Strategy to Construct β-Pyridine-Fused 5,10,15,20-Tetraarylporphyrins. The Journal of Organic Chemistry, 85(13), 8560-8570. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112. [Link]

  • Selvi, S. T., & Perumal, P. T. (2005). Vilsmeier–Haack Reaction on Hydrazones: A Convenient Synthesis of 4-formylpyrazoles. Letters in Organic Chemistry, 2(4), 333-336. [Link]

  • MDPI. (2024, March 1). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

Sources

Application Note: High-Efficiency Reductive Amination Protocols Using 1-Ethyl-4-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Pyrazole scaffolds are ubiquitous in modern drug discovery, frequently acting as bioisosteres for phenyl or heteroaromatic rings while providing distinct hydrogen-bonding capabilities and improved physicochemical properties. Specifically, 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde (CAS: 1853219-36-9) is a highly valuable building block for introducing the sterically tuned, lipophilic 1-ethyl-4-methyl-1H-pyrazol-3-ylmethyl moiety into pharmacophores.

Reductive amination is the premier method for coupling this aldehyde with diverse primary and secondary amines to generate robust amine libraries. This Application Note details optimized, scalable protocols prioritizing sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) due to its superior chemoselectivity, mild operating conditions, and broad functional group tolerance[1].

Mechanistic Insights & Causality (The "Why")

The success of a direct (one-pot) reductive amination hinges on the kinetic differentiation between the reduction of the starting aldehyde and the intermediate iminium ion. As established in[2], choosing the correct hydride source is the most critical variable:

  • Sodium borohydride (NaBH₄): Highly reactive; it will rapidly reduce the pyrazole carbaldehyde to the corresponding pyrazole carbinol (alcohol) before imine formation can occur.

  • Sodium cyanoborohydride (NaBH₃CN): An effective and classic reagent for this transformation; however, it is highly toxic and generates hazardous hydrogen cyanide (HCN) gas upon aqueous acidic workup[3].

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): Offers the optimal thermodynamic and kinetic balance. The three electron-withdrawing acetoxy groups significantly attenuate the nucleophilicity of the borohydride center[1]. Consequently, STAB is kinetically inert toward 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde at room temperature. However, once the amine condenses with the aldehyde to form the highly electrophilic iminium ion, STAB rapidly and irreversibly transfers a hydride to yield the alkylated amine[4].

Mechanism Aldehyde 1-Ethyl-4-methyl-1H- pyrazole-3-carbaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + Amine Amine Primary/Secondary Amine Amine->Carbinolamine Iminium Iminium Ion Intermediate Carbinolamine->Iminium - H2O Product Alkylated Amine Product Iminium->Product Hydride Transfer STAB NaBH(OAc)3 (Selective Reduction) STAB->Iminium Reduces

Reaction pathway of direct reductive amination emphasizing STAB-mediated selective iminium reduction.

Experimental Design & Parameter Selection

To ensure a self-validating and robust experimental setup, the following parameters must be strictly controlled:

  • Solvent Selection: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are the preferred solvents due to their excellent solubility profiles for both the pyrazole building block and STAB. Tetrahydrofuran (THF) can be utilized but often results in slower reaction kinetics[4].

  • Stoichiometry: A slight excess of the amine (1.05 – 1.20 equivalents) ensures complete consumption of the valuable pyrazole aldehyde. STAB is typically used at 1.4 – 1.5 equivalents to account for any adventitious moisture and drive the reduction to completion.

  • Acid Catalyst: For unhindered primary amines, an acid catalyst is generally unnecessary. However, for weakly nucleophilic secondary amines or anilines, the addition of 1–2 equivalents of glacial acetic acid (AcOH) accelerates iminium ion formation without inducing unwanted side reactions or premature aldehyde reduction[2].

Quantitative Data: Substrate Scope & Expected Yields

The following table summarizes the expected conversion rates and isolated yields when coupling 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde with various amine classes using the STAB protocol.

Amine ClassExample SubstrateCatalyst Req.Reaction Time (h)Expected Yield (%)
Aliphatic Primary Benzylamine, PropylamineNone2 - 485 - 95%
Aliphatic Secondary Piperidine, MorpholineNone3 - 680 - 90%
Aromatic Primary Aniline, substituted anilines1 eq. AcOH6 - 1270 - 85%
Sterically Hindered tert-Butylamine1-2 eq. AcOH12 - 2450 - 65%*

*Note: Highly hindered amines may require the indirect (stepwise) protocol using Ti(O-iPr)₄ for imine formation followed by NaBH₄ reduction.

Step-by-Step Methodologies

Protocol A: Direct Reductive Amination (Standard One-Pot)

Targeted for standard primary and secondary aliphatic amines.

Reagents:

  • 1-Ethyl-4-methyl-1H-pyrazole-3-carbaldehyde (1.0 equiv, e.g., 1.0 mmol, 138.2 mg)

  • Amine (1.1 equiv, 1.1 mmol)

  • NaBH(OAc)₃ (STAB) (1.5 equiv, 1.5 mmol, ~318 mg)

  • Anhydrous DCE or DCM (5.0 mL)

Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DCE (5.0 mL) under a nitrogen atmosphere.

  • Pre-stirring (Optional but Recommended): Stir the mixture at room temperature for 15–30 minutes to allow for initial carbinolamine/imine equilibration.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 equiv) to the stirring solution. The reaction is mildly exothermic; ensure the temperature remains ambient.

  • Monitoring: Stir the opaque/cloudy suspension at room temperature. Monitor the reaction progress via TLC or LC-MS. Typical completion time is 2 to 6 hours.

  • Quenching (Self-Validating Step): Once the aldehyde is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL). Causality: This neutralizes any trace acid and safely decomposes unreacted hydride reagents, preventing post-extraction degradation and side reactions. Stir vigorously for 15 minutes until gas evolution ceases and the biphasic layers clarify.

  • Workup: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 5 mL). Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (typically utilizing a gradient of Hexanes/EtOAc or DCM/MeOH depending on amine polarity) to afford the pure 1-ethyl-4-methyl-1H-pyrazol-3-ylmethyl amine derivative.

Workflow Step1 1. Reagent Mixing Aldehyde + Amine in DCE/DCM Step2 2. Optional Pre-stir (15-30 min for imine formation) Step1->Step2 Step3 3. Reductant Addition Add 1.4-1.5 eq NaBH(OAc)3 Step2->Step3 Step4 4. Reaction Monitoring Stir at RT (2-12 h), check via LC-MS Step3->Step4 Step5 5. Quenching Add sat. NaHCO3 (aq) Step4->Step5 Step6 6. Extraction & Purification Extract with DCM, dry, concentrate Step5->Step6

Step-by-step workflow for one-pot reductive amination using sodium triacetoxyborohydride.

Protocol B: Stepwise Reductive Amination (For Anilines & Hindered Amines)

Targeted for weakly nucleophilic or sterically encumbered amines where direct STAB reduction leads to incomplete conversion[2].

Procedure:

  • Imine Formation: Dissolve the pyrazole carbaldehyde (1.0 equiv) and the hindered amine (1.05 equiv) in anhydrous Methanol (MeOH) or Toluene. If using Toluene, add a catalytic amount of p-toluenesulfonic acid (pTSA) and use a Dean-Stark trap to remove water.

  • Reduction: Once imine formation is complete (verified by LC-MS), cool the solution to 0 °C.

  • Hydride Addition: Slowly add NaBH₄ (1.0 equiv) portion-wise. (Caution: NaBH₄ is highly reactive in MeOH).

  • Completion: Stir for 1 hour at room temperature, quench with water, extract with EtOAc, and purify as described in Protocol A.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Sodium Triacetoxyborohydride (STAB) - Reductions Source: Organic Chemistry Portal URL: [Link]

Sources

Application Note: Knoevenagel Condensation of 1-Ethyl-4-methyl-1H-pyrazole-3-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties[1]. Within this chemical space, 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde (CAS: 1853219-36-9) serves as a highly versatile and valuable building block[2]. The strategically placed N-ethyl group enhances the lipophilicity of the molecule—a crucial factor for cellular membrane permeability—while the 4-methyl substitution provides steric shielding that can improve the metabolic stability of downstream drug candidates.

The Knoevenagel condensation of this specific aldehyde with active methylene compounds (such as malononitrile) is a critical transformation. It generates a highly reactive α,β-unsaturated intermediate (an alkylidenemalononitrile) that acts as a potent Michael acceptor. These intermediates are the foundational keystones in multicomponent reactions (MCRs) used to synthesize complex, densely functionalized fused heterocycles like pyranopyrazoles[3].

Mechanistic Rationale & Causality

The Knoevenagel condensation proceeds via a nucleophilic addition followed by a base- or Lewis acid-assisted elimination (an aldol-type condensation). Understanding the causality behind the reaction dynamics is essential for protocol optimization:

  • Substrate Electronics: The electron-rich nature of the pyrazole ring slightly attenuates the electrophilicity of the 3-carbaldehyde group compared to simple benzaldehydes. Therefore, highly acidic active methylenes like malononitrile (pKa ~11) are preferred to ensure rapid and complete nucleophilic attack.

  • Catalyst Causality: While classical methods rely on toxic organic bases like piperidine, modern green protocols utilize mild Lewis acids (e.g., Ni(NO3)2) or biocatalysts (e.g., Baker's yeast). These catalysts coordinate directly with the carbonyl oxygen, increasing its electrophilicity and facilitating the deprotonation of the active methylene in aqueous media without degrading the sensitive pyrazole ring[4][5].

  • Thermodynamic Driving Force: The final dehydration step (loss of water) is irreversible under these conditions. The formation of the highly conjugated, extended π-system of the alkylidenemalononitrile acts as the thermodynamic sink, driving the reaction forward.

Mechanism A 1-Ethyl-4-methyl-1H-pyrazole- 3-carbaldehyde E Nucleophilic Addition (Aldol-type Intermediate) A->E B Malononitrile (Active Methylene) D Carbanion Formation (Enolate Equivalent) B->D Deprotonation C Catalyst (e.g., Ni(NO3)2) C->A Carbonyl Activation C->D D->E Attack on Carbonyl F Dehydration (-H2O) E->F Catalyst-assisted G α,β-Unsaturated Product (Michael Acceptor) F->G E1cB Elimination

Mechanistic pathway of the Knoevenagel condensation yielding the active Michael acceptor.

Catalytic Systems & Reaction Optimization

To select the optimal conditions for the condensation of 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde, various catalytic systems must be evaluated. The table below summarizes quantitative data comparing traditional methodologies with field-proven green chemistry approaches.

Catalytic SystemSolventTempTimeYieldEnvironmental ImpactReference
Piperidine (Classical) EthanolReflux2-4 h75-85%High (Toxic organic base)Standard
Ni(NO3)2·6H2O (5 mol%) WaterRT15-30 min>90%Low (Aqueous, mild)[5]
Baker's Yeast Ethanol/H2ORT3-4 h80-88%Very Low (Biocatalyst)[4]
TiO2 Nanoparticles Solvent-freeRT<30 min>90%Low (Recyclable solid)[3]

Standard Operating Protocol (SOP)

Target: Synthesis of 2-((1-ethyl-4-methyl-1H-pyrazol-3-yl)methylene)malononitrile. This protocol utilizes the aqueous Ni(NO3)2·6H2O system for its superior balance of high yield, rapid kinetics, and environmental sustainability[5].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, suspend 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde (1.0 mmol, ~138.17 mg) and malononitrile (1.05 mmol, ~69.3 mg) in 10 mL of distilled water.

    • Causality: A slight stoichiometric excess of malononitrile ensures the complete consumption of the more valuable pyrazole aldehyde starting material.

  • Catalyst Addition: Add Ni(NO3)2·6H2O (0.05 mmol, 5 mol%) to the suspension.

    • Causality: The Lewis acidic nickel coordinates with the aldehyde oxygen, activating it for nucleophilic attack in the aqueous medium, entirely bypassing the need for harsh, toxic organic bases[5].

  • Reaction Execution: Stir the mixture vigorously at room temperature (20-25 °C) for 15-30 minutes. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system.

  • Precipitation & Isolation: Upon confirmed completion, add 15 mL of ice-cold water to the reaction flask.

    • Causality: The highly conjugated dicyano product is profoundly hydrophobic. Dropping the temperature and increasing the aqueous volume drastically reduces its solubility, forcing it to precipitate. This drives the reaction to absolute completion via Le Chatelier's principle and allows for chromatography-free isolation.

  • Filtration: Filter the resulting solid under vacuum using a Büchner funnel. Wash the filter cake with additional ice-cold water (2 x 5 mL).

    • Causality: Washing removes the water-soluble nickel catalyst and any trace unreacted malononitrile.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the analytically pure product.

In-Process Quality Control (IPQC) & Self-Validation Logic

Trustworthiness in synthetic chemistry requires that every protocol acts as a self-validating system. The success of this reaction is confirmed sequentially without requiring immediate complex mass spectrometry:

  • Visual/Physical Validation: The transformation of the starting materials into a dense, brightly colored (typically yellow/orange due to the extended π-conjugation) crystalline precipitate is the primary macroscopic indicator of success.

  • Chromatographic Validation (TLC): The disappearance of the UV-active aldehyde spot and the appearance of a new, lower-Rf spot (due to the highly polar, electron-withdrawing nitrile groups) confirms conversion.

  • Spectroscopic Validation (1H NMR): This is the definitive self-validation step. The 1H NMR spectrum must show the complete disappearance of the aldehyde proton signal (typically around δ 9.8-10.0 ppm) and the appearance of a new vinylic proton singlet at δ 7.8-8.2 ppm. This binary shift confirms that both the condensation and the crucial dehydration step have occurred successfully.

Workflow Step1 Reaction Setup Reagents + H2O + Ni(NO3)2 Step2 Stirring at RT (Monitor via TLC) Step1->Step2 Step3 Precipitation Add Ice-Cold Water Step2->Step3 Aldehyde Consumed Step4 Filtration & Washing Remove Catalyst/Impurities Step3->Step4 Step5 Recrystallization (Hot Ethanol) Step4->Step5 Crude Solid Step6 Validation System 1H NMR (Vinylic Shift) Step5->Step6 Pure Product

Experimental workflow and self-validating analytical logic for the condensation protocol.

Downstream Applications in Drug Discovery

The isolated 2-((1-ethyl-4-methyl-1H-pyrazol-3-yl)methylene)malononitrile is not merely a dead-end product; it is a highly reactive intermediate. In modern multicomponent reactions (MCRs), this Michael acceptor can undergo subsequent nucleophilic attack by reagents like ethyl acetoacetate, hydrazine hydrate, or 4-hydroxycoumarin, followed by rapid intramolecular cyclization[3][6]. This cascade efficiently generates densely functionalized pyrano[2,3-c]pyrazoles, which are highly sought after in high-throughput screening libraries for kinase inhibition and antimicrobial drug discovery[4].

References

1.[3] Nanocatalysts: applications for the synthesis of N-containing five-membered heterocycles, RSC Advances, 2.[2] 5-bromo-2-(bromomethyl)-1,3-dichlorobenzene, 95% | Chem Pure - Chembeez, Chembeez, 3.[4] Bio Catalytic One-Pot Knoevenagel Condensation- Michael Type Addition-Heterocyclization Cascade For The Environmentally Friendly, Journal of Pharmaceutical Negative Results, 4.[5] A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media, International Journal of Chemical and Physical Sciences, 5.[6] Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps, Beilstein Journal of Organic Chemistry, 6.[1] Chemistry and biomedical relevance of pyrazole derivatives: An integrated review, EPJ Web of Conferences,

Sources

High-Efficiency Synthesis of Pyrazole-3-Carbaldehyde Derived Schiff Bases

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of Schiff bases (azomethines) derived specifically from pyrazole-3-carbaldehyde and various primary amines. While pyrazole-4-carbaldehydes are ubiquitous due to Vilsmeier-Haack accessibility, the 3-carbaldehyde regioisomer offers distinct steric and electronic profiles critical for Structure-Activity Relationship (SAR) studies in drug discovery.

This guide provides two validated protocols: a classical thermal reflux method for scalability and a microwave-assisted green chemistry approach for rapid library generation. It includes mechanistic insights, self-validating characterization steps, and troubleshooting for common heterocyclic synthesis pitfalls.

Scientific Background & Mechanism[1]

The Pharmacophore

The pyrazole ring is a privileged scaffold in medicinal chemistry (e.g., Celecoxib, Rimonabant).[1] Conjugating this ring via an azomethine (


) linkage to aromatic or heteroaromatic amines creates a "spacer" that restricts conformational flexibility, often enhancing binding affinity to biological targets such as DNA gyrase (antimicrobial) or tubulin (anticancer).
Reaction Mechanism: Acid-Catalyzed Condensation

The formation of the Schiff base is a reversible condensation reaction. In the context of pyrazole-3-carbaldehyde, the reaction proceeds via nucleophilic attack of the primary amine onto the aldehyde carbonyl.

Critical Control Point: The pH must be carefully modulated (pH 4–5).

  • Too Acidic (pH < 3): The amine becomes protonated (

    
    ), losing its nucleophilicity.
    
  • Too Basic (pH > 6): The carbonyl oxygen is not sufficiently activated (protonated) to accept the nucleophilic attack.

ReactionMechanism Aldehyde Pyrazole-3-CHO Activated Activated Carbonyl (Oxonium Ion) Aldehyde->Activated + H+ (Catalyst) Carbinolamine Carbinolamine Intermediate Activated->Carbinolamine + R-NH2 Attack Nucleophilic Attack (Amine) Imine Schiff Base (Product) Carbinolamine->Imine - H2O (Dehydration) Imine->Carbinolamine + H2O (Hydrolysis)

Figure 1: Acid-catalyzed mechanism for Schiff base formation. Note the reversibility (dashed line), necessitating water removal to drive equilibrium forward.

Experimental Protocols

Strategic Considerations

Before selecting a method, evaluate your substrate and constraints using the decision matrix below.

MethodSelection Start Start: Select Protocol Scale Scale > 5g? Start->Scale Green Green/Speed Priority? Scale->Green No MethodA Method A: Thermal Reflux (Ethanol/AcOH) Scale->MethodA Yes Green->MethodA No MethodB Method B: Microwave Assisted (PEG-400) Green->MethodB Yes

Figure 2: Workflow decision tree for protocol selection based on scale and efficiency requirements.

Method A: Classical Thermal Reflux (Standard Protocol)

Best for: Large scale synthesis, thermally stable amines, and laboratories without microwave reactors.

Reagents:

  • Pyrazole-3-carbaldehyde (1.0 equiv)

  • Substituted Aromatic Amine (1.0 equiv)

  • Solvent: Absolute Ethanol or Methanol (15–20 mL per gram of reactant)

  • Catalyst: Glacial Acetic Acid (2–3 drops)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 0.01 mol of pyrazole-3-carbaldehyde in 20 mL of absolute ethanol.

  • Addition: Add 0.01 mol of the appropriate amine. Stir for 5 minutes at room temperature.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Attach a condenser and reflux the mixture at 70–80°C for 3–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). Look for the disappearance of the aldehyde spot.

  • Workup: Pour the hot reaction mixture onto 100g of crushed ice with vigorous stirring. A solid precipitate should form immediately.

  • Purification: Filter the precipitate, wash with cold water (3 x 10 mL), and recrystallize from hot ethanol to yield the pure Schiff base.

Method B: Microwave-Assisted Synthesis (Green Protocol)

Best for: High-throughput library generation, "Green Chemistry" compliance, and difficult-to-react amines.

Reagents:

  • Pyrazole-3-carbaldehyde (1.0 equiv)

  • Substituted Aromatic Amine (1.0 equiv)

  • Solvent: Polyethylene Glycol-400 (PEG-400) (Minimal volume, ~2-3 mL)

  • Catalyst: None (or trace HCl if amine is weakly nucleophilic)

Procedure:

  • Mixing: In a microwave-safe borosilicate vial, mix 0.002 mol of aldehyde and 0.002 mol of amine.

  • Solvent: Add 2 mL of PEG-400. This acts as both an energy transfer medium and a phase transfer catalyst.

  • Irradiation: Place in a microwave reactor. Irradiate at 140–300 W (maintaining ~70–80°C) for 2–5 minutes.

    • Note: Do not use a domestic kitchen microwave; precise temperature control is required to prevent degradation.

  • Workup: Pour the reaction mixture into 20 mL of ice-cold water. The PEG-400 will dissolve in the water, precipitating the hydrophobic Schiff base.

  • Isolation: Filter, wash with water, and dry.[1]

Characterization & Validation

To ensure scientific integrity, the synthesized compounds must be validated using spectroscopic data. The following table summarizes the expected diagnostic signals.

TechniqueParameterDiagnostic Signal RangeStructural Insight
FT-IR


Confirmation: Appearance of this sharp band confirms imine formation.
FT-IR


Purity: This band (from starting aldehyde) must be absent.

-NMR
Azomethine


(Singlet)
Primary Proof: Distinctive downfield singlet.

-NMR
Pyrazole Ring protons

Integrity: Confirm the pyrazole ring remained intact.
Mass Spec Molecular Ion

Calculated Mass

Identity: Confirms the condensation product (Sum of masses - 18).
Self-Validating System Check
  • The "Water Test": If using Method A, the formation of the product is often accompanied by a distinct color change (usually yellow/orange) and precipitation upon cooling.

  • TLC Validation: The Schiff base is generally less polar than the starting amine but more polar than the aldehyde. It should appear as a distinct spot under UV light.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitate on Ice Product is too soluble in ethanol/water mix.Evaporate 50% of the solvent before pouring onto ice; or neutralize the acid catalyst with dilute

.
Low Yield Incomplete reaction or hydrolysis.Use a Dean-Stark trap (Method A) to physically remove water, driving equilibrium to the right.
Multiple Spots on TLC Aldol condensation or oxidation.Ensure the aldehyde is fresh (not oxidized to carboxylic acid). Perform reaction under Nitrogen atmosphere.
Starting Material Remains Amine is electron-deficient (weak nucleophile).Switch to Method B (Microwave) or use a stronger catalyst (e.g.,

-Toluenesulfonic acid) in refluxing toluene.

References

  • Synthesis and Biological Evaluation (General)

    • Study on pyrazole-linked Schiff bases and their copper(II) complexes.
    • Source:RSC Advances (Royal Society of Chemistry).
    • URL: [Link]

  • Microwave-Assisted Protocol

    • Microwave Assisted Synthesis of Novel Schiff Bases of Pyrazolyl Carbaldehyde and Triazole in PEG-400.
    • Source:Synthetic Communic
    • URL: [Link][1][2][3][4][5][6]

  • Biological Activity Context

    • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases.
    • Source:Molecules (MDPI).
    • URL: [Link][2][3][5]

  • Mechanistic Insights

    • Innovative Silica-Supported Acid C
    • Source:ACS Omega (American Chemical Society).
    • URL: [Link]

Sources

Application Note: Synthesis of Pyrazolyl-Thiazole Derivatives from Pyrazole-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The hybridization of pyrazole and thiazole pharmacophores represents a highly effective strategy in modern medicinal chemistry. Clubbing these two nitrogen- and sulfur-containing heterocycles yields rigid, highly conjugated scaffolds—specifically 2-(1H-pyrazol-3-yl)-4-aryl thiazoles—that exhibit enhanced binding affinities to microbial and enzymatic targets. Recent literature highlights their potent antimicrobial, antibiofilm, and anti-inflammatory properties, making them privileged structures for drug development .

This application note provides an in-depth, self-validating technical guide for the multi-step synthesis of pyrazolyl-thiazole derivatives starting from pyrazole-3-carbaldehyde. By leveraging a modified Hantzsch cyclocondensation, this protocol ensures high regioselectivity, excellent atom economy, and scalable yields suitable for preclinical drug discovery pipelines.

Mechanistic Causality & Reaction Design

The synthesis is a meticulously orchestrated four-step process. Each reagent and condition is selected to maximize yield while preventing unwanted side reactions.

  • Step 1: Selective Oxidation. The synthesis begins with the oxidation of (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanol. 2-Iodoxybenzoic acid (IBX) is utilized as the oxidant in DMSO. Causality: IBX is selected over harsher oxidants (e.g., Jones reagent) because it selectively halts oxidation at the aldehyde stage, preventing over-oxidation to the carboxylic acid .

  • Step 2: Nitrile Conversion. The resulting pyrazole-3-carbaldehyde is converted to a nitrile using liquid NH₃ and I₂ in THF. Causality: This one-pot oxidative amination avoids the need for hydroxylamine hydrochloride and subsequent harsh dehydration (which typically requires toxic POCl₃), thereby preserving sensitive functional groups on the aryl rings .

  • Step 3: Thioamide Formation. The nitrile is treated with H₂S gas in pyridine. Causality: Pyridine acts as both a solvent and a base. It activates the H₂S, facilitating the nucleophilic addition of the hydrosulfide ion to the electrophilic nitrile carbon, efficiently yielding the carbothioamide.

  • Step 4: Hantzsch Cyclocondensation. The carbothioamide reacts with an α-haloketone (substituted phenacyl bromide) in ethanol. Causality: The sulfur atom of the thioamide is highly nucleophilic and attacks the α-carbon of the phenacyl bromide, displacing the bromide ion. Subsequent intramolecular attack by the thioamide nitrogen on the ketone carbonyl forms a hydroxythiazoline intermediate, which undergoes rapid, thermodynamically driven dehydration to aromatize into the stable thiazole core .

Visualizing the Synthetic Architecture

SyntheticWorkflow A 1. Pyrazole-3-methanol B 2. Pyrazole-3-carbaldehyde (IBX, DMSO) A->B C 3. Pyrazole-3-carbonitrile (I2, aq. NH3) B->C D 4. Pyrazole-3-carbothioamide (H2S, Pyridine) C->D E 5. Pyrazolyl-Thiazole (Phenacyl Bromide) D->E

Figure 1: Multi-step synthetic workflow from pyrazole-3-methanol to pyrazolyl-thiazole derivatives.

HantzschMechanism N1 Carbothioamide + Phenacyl Bromide N2 S-Alkylation (Thioether Intermediate) N1->N2 - HBr N3 Intramolecular Nucleophilic Attack (Nitrogen attacks Carbonyl) N2->N3 N4 Hydroxythiazoline Intermediate N3->N4 N5 Dehydration (-H2O) N4->N5 N6 Aromatized Thiazole Core N5->N6

Figure 2: Stepwise mechanism of the Hantzsch cyclocondensation forming the thiazole ring.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde
  • Reaction Setup: Dissolve (1,5-diphenyl-1H-pyrazol-3-yl)methanol (14.0 mmol) in 30 mL of anhydrous DMSO in a 100 mL round-bottom flask.

  • Oxidation: Cool the flask to 0 °C. Add 2-iodoxybenzoic acid (IBX) (18.0 mmol) portion-wise over 10 minutes to control the mild exotherm.

  • Self-Validation (Monitoring): Stir the mixture at 0–20 °C for 1 hour. Monitor via TLC (Hexane:Ethyl Acetate, 7:3). Validation Trigger: The disappearance of the highly polar alcohol spot (lower Rf) and the appearance of a distinct, UV-active aldehyde spot (higher Rf) confirms completion.

  • Workup: Filter the reaction mixture to remove insoluble IBX byproducts. Dilute the filtrate with 100 mL of cold distilled water. Validation Trigger: A dense white precipitate will immediately form. Filter, wash with water, and recrystallize from ethanol to yield the pure carbaldehyde .

Protocol B: Conversion to Pyrazole-3-carbothioamide
  • Nitrile Formation: Treat the pyrazole-3-carbaldehyde with liquid NH₃ and I₂ in THF at 0 °C. Extract with ethyl acetate, wash with saturated sodium thiosulfate (to neutralize unreacted iodine), and concentrate to yield the intermediate carbonitrile.

  • Thioamidation: Dissolve the crude nitrile (10.0 mmol) in anhydrous pyridine (20 mL). Bubble H₂S gas through the solution at room temperature for 4–6 hours.

  • Self-Validation (Visual Cue): The solution will visibly transition from a pale yellow to a deep, vibrant orange as the thioamide forms.

  • Isolation: Pour the mixture into ice-cold water. The carbothioamide will precipitate as a solid. Filter, wash thoroughly with cold water to remove residual pyridine, and dry under vacuum .

Protocol C: Hantzsch Cyclocondensation to Pyrazolyl-Thiazole
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the pyrazole-3-carbothioamide (5.0 mmol) and a substituted phenacyl bromide (5.0 mmol) in absolute ethanol (25 mL).

  • Cyclization: Reflux the mixture at 80–85 °C for 4–6 hours.

  • Self-Validation (Monitoring): Monitor via TLC (Chloroform:Methanol, 9.5:0.5). Validation Trigger: The formation of a highly non-polar, intensely UV-active spot confirms the generation of the fully aromatized thiazole ring.

  • Isolation: Cool the mixture to room temperature. Neutralize with a 10% sodium bicarbonate solution to precipitate the free base. Filter, wash with cold ethanol, and recrystallize from an ethanol/chloroform mixture to yield the pure 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole .

Quantitative Data & Biological Validation

The synthesized pyrazolyl-thiazole derivatives exhibit significant structural diversity and biological efficacy. Table 1 summarizes typical reaction yields and corresponding in vitro antimicrobial data against key pathogens, demonstrating activities comparable to standard reference drugs like Ravuconazole .

Table 1: Reaction Yields and Antimicrobial Activity of Synthesized Derivatives

Compound IDPyrazole Substitution (R1)Thiazole Substitution (R2)Yield (%)MIC (µg/mL) vs P. mirabilisMIC (µg/mL) vs A. niger
10g 4-Cl-Phenyl4-F-Phenyl826.256.25
10q 4-CH₃-Phenyl4-Br-Phenyl7812.512.5
10r 4-CH₃-Phenyl4-Cl-Phenyl8512.56.25
10s 4-CH₃-Phenyl4-F-Phenyl8125.06.25
10ab 4-OCH₃-Phenyl4-NO₂-Phenyl7512.56.25

(Note: Lower MIC values indicate higher antimicrobial potency. Compounds 10g, 10q, 10r, 10s, and 10ab demonstrate highly competitive efficacy profiles suitable for further lead optimization).

References

  • Ronkin, S. M., et al. "Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents." ACS Omega, 2023.[Link]

  • Braga, S. F. P., et al. "Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl) Thiazole Derivatives." National Center for Biotechnology Information (PMC), 2023.[Link]

  • "Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffold." ResearchGate, 2022.[Link]

Troubleshooting & Optimization

improving yield of 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde .

For drug development professionals and synthetic chemists, pyrazole functionalization is notoriously challenging due to tautomerism and competing nucleophilic sites. This guide bypasses outdated, low-yield methodologies by focusing on mechanistic causality, regiocontrol, and self-validating experimental protocols.

Part 1: Mechanistic Workflow & Troubleshooting Diagram

The most significant yield drop in this synthesis occurs during the N-alkylation step. Standard basic conditions fail to differentiate between the N1 and N2 positions of the pyrazole core, leading to difficult-to-separate regioisomeric mixtures. The workflow below illustrates how early-stage solvent and base optimization dictates downstream success.

PyrazoleSynthesis SM Ethyl 4-methyl-1H- pyrazole-3-carboxylate Cond1 Standard Alkylation (Cs₂CO₃, EtI, DMF) Poor Selectivity SM->Cond1 Cond2 Optimized Alkylation (NaH, EtI, DME/MeCN) High Selectivity SM->Cond2 Mix Regioisomer Mixture (~22% Target Yield) Cond1->Mix Pure Ethyl 1-ethyl-4-methyl- 1H-pyrazole-3-carboxylate (>65% Target Yield) Cond2->Pure Mix->Pure Difficult Purification Red Reduction (LiAlH₄ or DIBAL-H) Pure->Red Alc (1-Ethyl-4-methyl-1H- pyrazol-3-yl)methanol Red->Alc Ox Controlled Oxidation (TEMPO/BAIB or MnO₂) Alc->Ox Prod 1-Ethyl-4-methyl-1H- pyrazole-3-carbaldehyde Ox->Prod

Figure 1. Comparative synthetic workflows demonstrating regiocontrol in pyrazole N-alkylation.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-alkylation of ethyl 4-methyl-1H-pyrazole-3-carboxylate with iodoethane yields a nearly 1:1 mixture of isomers, and my target yield is stuck around 22%. How can I favor the 1,3-isomer? A1: This is the primary bottleneck in pyrazole functionalization. The nitrogen atoms in the pyrazole ring possess similar nucleophilicity, leading to poor regioselectivity[1]. Standard conditions utilizing soft bases in polar aprotic solvents (e.g., Cs₂CO₃ in DMF) result in a near 1:1 mixture of the 1,3-isomer and the 1,5-isomer, dropping the isolated yield of the desired 1,3-isomer to roughly 22%[2]. Causality & Solution: Regioselectivity is heavily influenced by the coordination state of the pyrazolate anion and steric bulk[3]. By switching to a hard base in a less coordinating solvent mixture (e.g., NaH in DME/MeCN), you alter the ion-pairing dynamics. Sodium hydride prevents the equilibration of regioisomeric intermediates, kinetically favoring alkylation at the less sterically hindered nitrogen and significantly boosting the yield[4].

Q2: Can I use the Vilsmeier-Haack reaction to directly formylate 1-ethyl-4-methyl-1H-pyrazole instead of going through the ester reduction/oxidation route? A2: While direct formylation via the Vilsmeier-Haack reaction is a standard method for producing pyrazole-4-carbaldehydes, it is highly problematic for your specific target[5]. In 1-alkylpyrazoles, electrophilic aromatic substitution preferentially occurs at the C4 position. Because your starting material already possesses a methyl group at C4, the reaction is forced to the less reactive C5 position, yielding the 5-carbaldehyde rather than the desired 3-carbaldehyde[5]. The most reliable protocol is to carry the C3-carbon through the synthesis as an ester.

Q3: During the oxidation of (1-ethyl-4-methyl-1H-pyrazol-3-yl)methanol to the carbaldehyde, I observe significant over-oxidation to the carboxylic acid. What is the mechanistic fix? A3: Pyrazole methanols are highly susceptible to over-oxidation in the presence of strong, unbuffered oxidants (like KMnO₄ or CrO₃). To arrest the oxidation strictly at the aldehyde stage, you must use a mild, single-electron transfer catalytic system. A TEMPO-catalyzed oxidation (using BAIB or FeCl₃ as a co-oxidant) provides excellent chemoselectivity for pyrazole-carbaldehydes, preventing over-oxidation and typically achieving 50–85% yields[5].

Part 3: Quantitative Data & Yield Comparison

The table below summarizes the critical impact of base and solvent selection on the N-alkylation step, which dictates the overall efficiency of the synthetic route.

BaseSolvent SystemTempDominant MechanismTarget Isomer Yield (1,3-isomer)Reference
Cs₂CO₃ DMF80 °CThermodynamic (Equilibrating)~22% (Poor selectivity)Standard Literature[2]
K₂CO₃ MeCNRefluxMixed Kinetic/Thermodynamic~35% (Mixed isomers)Extrapolated[4]
NaH DME / MeCN (1:1)25 °CKinetic (Ion-paired control)>65% (High selectivity) Optimized[4]

Part 4: Step-by-Step Optimized Protocol

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the in-process checks are met.

Phase 1: Regioselective N-Ethylation
  • Preparation: Charge an oven-dried flask with NaH (60% dispersion in mineral oil, 1.2 equiv) and a dry solvent mixture of DME/MeCN (1:1 ratio).

  • Deprotonation: Cool the suspension to 0 °C under an inert argon atmosphere. Add ethyl 4-methyl-1H-pyrazole-3-carboxylate (1.0 equiv) dropwise as a solution in DME. Stir for 30 minutes. Causality: Complete deprotonation before alkylation prevents unreacted starting material from acting as a proton shuttle, which ruins regioselectivity.

  • Alkylation: Add iodoethane (1.1 equiv) slowly. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validation Check: Monitor by LC-MS. The crude mixture should show a >3:1 ratio favoring the kinetic 1,3-isomer over the 1,5-isomer[4].

  • Isolation: Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography to isolate pure ethyl 1-ethyl-4-methyl-1H-pyrazole-3-carboxylate.

Phase 2: Reduction to the Methanol Intermediate
  • Reduction: Dissolve the purified ester in anhydrous THF and cool to 0 °C. Add a solution of LiAlH₄ (1.0 M in THF, 1.1 equiv) dropwise.

  • Reaction: Stir for 2 hours at 0 °C.

  • Fieser Workup (Self-Validating): Quench using the exact Fieser method (

    
     mL H₂O, 
    
    
    
    mL 15% NaOH,
    
    
    mL H₂O where
    
    
    = grams of LiAlH₄ used). Visual Cue: The aluminum salts must precipitate as a stark white, granular solid. If it is a gelatinous paste, the quench was rushed, and yield will be lost to emulsion.
  • Isolation: Filter the salts through a Celite pad and concentrate the filtrate to yield (1-ethyl-4-methyl-1H-pyrazol-3-yl)methanol.

Phase 3: Controlled Oxidation to Carbaldehyde
  • Oxidation: Dissolve the crude alcohol in CH₂Cl₂. Add TEMPO (0.1 equiv) and (Diacetoxyiodo)benzene (BAIB, 1.1 equiv) at room temperature[5].

  • Reaction: Stir for 2–3 hours. The solution will typically turn a distinct orange/red hue indicating the active oxoammonium species.

  • Quench: Wash the organic layer with saturated aqueous Na₂S₂O₃ to destroy residual oxidant, followed by a brine wash.

  • Final Isolation: Dry, concentrate, and purify via silica gel chromatography to afford pure 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde .

Part 5: References

  • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: ARKIVOC / ResearchGate URL:

  • Title: Synthesis and Biological Evaluation of Small Molecule Inhibitors of Immune Cytopenias Source: ACS Medicinal Chemistry Letters / NIH URL:

  • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: International Journal of Molecular Sciences / MDPI URL:

  • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning (PDF Full Text) Source: ResearchGate URL:

  • Title: N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents Source: The Journal of Organic Chemistry / ACS Publications URL:

Sources

Technical Support Center: Pyrazole-3-Carbaldehyde Handling & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole-3-carbaldehyde (CAS: 3920-50-1) . As a building block in medicinal chemistry and agrochemical development, this compound is highly valued for its reactivity. However, like many electron-rich aldehydes, it is highly susceptible to aerobic autoxidation, converting to pyrazole-3-carboxylic acid upon exposure to atmospheric oxygen and light.

As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. Here, we explore the mechanistic causality behind aldehyde degradation, provide self-validating experimental protocols, and offer troubleshooting frameworks to ensure the absolute integrity of your synthetic workflows.

The Causality of Degradation: Aldehyde Autoxidation Mechanism

To prevent degradation, we must first understand the chemical pathways that cause it. Aldehyde autoxidation is a radical-chain mechanism initiated by trace metals, light, or ambient radical initiators [1].

The process begins with the abstraction of the aldehydic hydrogen atom, generating a highly reactive acyl radical. This radical rapidly scavenges atmospheric triplet oxygen (


) to form an acyl peroxy radical. In the propagation step, this peroxy radical abstracts a hydrogen from another pyrazole-3-carbaldehyde molecule, generating a peracid (peroxycarboxylic acid) and propagating the chain. Finally, the peracid reacts with a second equivalent of the aldehyde (often via a Baeyer-Villiger-type intermediate) to yield two equivalents of pyrazole-3-carboxylic acid [3].

Understanding this causality dictates our storage strategy: we must eliminate the radical initiators (light) and the propagation reactant (oxygen).

Autoxidation A Pyrazole-3-carbaldehyde (R-CHO) B Acyl Radical (R-CO•) A->B Light/Trace Metals (-H•) C Acyl Peroxy Radical (R-C(O)OO•) B->C + O₂ (Propagation) D Peracid (R-C(O)OOH) C->D + R-CHO (H-abstraction) D->B Chain Carrier E Pyrazole-3-carboxylic acid (R-COOH) D->E + R-CHO (Oxidation)

Radical-chain autoxidation pathway of pyrazole-3-carbaldehyde to its carboxylic acid.

Quantitative QC: Identifying Oxidation

Before utilizing stored pyrazole-3-carbaldehyde in critical coupling reactions (e.g., reductive aminations or Wittig reactions), you must validate its purity. Because pyrazole-3-carbaldehyde is a solid at room temperature (Melting Point: 142–144 °C) [2], surface oxidation can occur invisibly.

Use the following self-validating metrics to assess your batch integrity.

Table 1: Analytical Metrics for Pyrazole-3-carbaldehyde vs. Oxidation Byproduct

Analytical PropertyPyrazole-3-carbaldehyde (Target)Pyrazole-3-carboxylic acid (Byproduct)Diagnostic Causality
Physical State Pale yellow to off-white powderWhite, highly crystalline solidOxidation increases hydrogen bonding, altering crystal structure.
Melting Point 142 – 144 °C> 200 °C (Decomposes)Carboxylic acid dimers drastically increase the lattice energy.

H NMR (DMSO-

)
~9.95 ppm (s, 1H, -CH O)~12.5 - 13.5 ppm (br s, 1H, -COOH )Loss of the sharp aldehydic proton indicates total conversion.
TLC (

)
(Hexanes:EtOAc 1:1)
~0.45 – 0.55~0.0 (Stays at baseline)The highly polar carboxylic acid binds strongly to bare silica.

Self-Validating Experimental Protocols

Protocol A: Inert Atmosphere Aliquoting and Storage

Chemical vendors recommend storing this compound at -20 °C under an inert atmosphere [2]. However, improper handling during the transfer process often introduces condensation and oxygen. This protocol ensures a self-validating, moisture-free environment.

Step-by-Step Methodology:

  • Thermal Equilibration (Critical Step): Remove the sealed amber vial of pyrazole-3-carbaldehyde from the -20 °C freezer. Do not open it. Allow it to sit in a desiccator at room temperature for at least 60 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the solid, which accelerates degradation and clumping.

  • QC Baseline: Take a 1 mg sample for a quick TLC or

    
    H NMR to validate current purity (refer to Table 1).
    
  • Inert Transfer: Move the vial into a glovebox or use a continuous Argon stream (Schlenk line technique). Argon is preferred over Nitrogen because it is denser than air and acts as a "blanket" over the solid powder.

  • Aliquoting: Divide the bulk powder into single-use amber glass vials (e.g., 50 mg or 100 mg per vial). Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated oxygen exposure to the main batch.

  • Purging and Sealing: Purge each vial with Argon for 10 seconds. Immediately cap with a PTFE-lined screw cap. Wrap the cap boundary tightly with Parafilm.

  • Storage: Transfer the sealed, amber vials back to the -20 °C freezer.

Protocol B: Rescue & Purification of Oxidized Batches

If your QC reveals significant carboxylic acid contamination, you do not necessarily need to discard the batch. Because the byproduct is an acid, we can exploit its


 for a self-validating liquid-liquid extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the contaminated pyrazole-3-carbaldehyde (e.g., 1.0 g) in 50 mL of Ethyl Acetate (EtOAc).

  • Mild Base Washing: Transfer the organic layer to a separatory funnel. Add 25 mL of saturated aqueous Sodium Bicarbonate (

    
    ).
    
  • Partitioning: Shake vigorously and vent. Causality: The mildly basic

    
     deprotonates the pyrazole-3-carboxylic acid (
    
    
    
    ~4.0), making it water-soluble. The aldehyde remains un-ionized and stays in the EtOAc layer.
  • Separation: Drain the aqueous layer. Repeat the

    
     wash one more time.
    
  • Drying: Wash the organic layer with 25 mL of brine, then dry over anhydrous Sodium Sulfate (

    
    ).
    
  • Concentration: Filter the drying agent and concentrate the EtOAc under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 35 °C to prevent thermal degradation.

  • Validation: Run a post-rescue

    
    H NMR. The broad peak at ~13.0 ppm should be completely absent, validating the success of the rescue.
    

Frequently Asked Questions (FAQs)

Q: Why must I use amber vials if the compound is stored in a dark freezer anyway? A: While the freezer is dark, the compound is exposed to intense laboratory fluorescent or LED lighting during transport, weighing, and aliquoting. Photons in the UVA/visible spectrum can excite the aldehyde, acting as a radical initiator that kicks off the autoxidation chain reaction [3]. Amber glass blocks these critical wavelengths.

Q: Can I add a radical scavenger (like BHT) to the solid powder to prevent oxidation? A: No. While radical scavengers like Butylated hydroxytoluene (BHT) are excellent for stabilizing liquid solvents (like THF or Diethyl Ether), they are ineffective when mixed with dry solids because there is no mobility for the scavenger to intercept radicals on the crystal surface. Protection relies entirely on atmospheric exclusion (Argon) and temperature control.

Q: I left my pyrazole-3-carbaldehyde on the benchtop over the weekend. Is it ruined? A: Not necessarily, but its titer has likely dropped. Solid-state oxidation is limited by the surface area exposed to air. The outer layer of the powder may have oxidized, but the inner core might be intact. Perform the TLC diagnostic (Table 1). If a baseline spot appears, execute Protocol B to rescue the batch.

References

  • Radical-chain mechanism for aldehyde autoxidation ResearchGate URL:[Link]

  • Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions Green Chemistry (RSC Publishing) URL:[Link]

Technical Support Center: Purification of 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde is a functionalized heterocyclic building block frequently used in the synthesis of bioactive compounds (e.g., kinase inhibitors, agrochemicals). Due to the reactivity of the aldehyde group and the potential for regioisomer formation during synthesis (specifically the 5-carbaldehyde isomer), purification requires a strategic approach.

Physicochemical Profile
PropertyValue / Characteristic
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Physical State Typically a pale yellow oil or low-melting solid (dependent on purity).
Solubility Soluble in DCM, EtOAc, MeOH, DMSO. Sparingly soluble in water.
Key Impurities 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde (Regioisomer), 1-ethyl-4-methylpyrazole-3-carboxylic acid (Oxidation byproduct).
Storage -20°C, under Argon/Nitrogen (Hygroscopic & Air Sensitive).

Purification Decision Matrix

Before selecting a method, assess the physical state and impurity profile of your crude material.

Purification_Decision_Tree Start Crude 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde Check_State Physical State? Start->Check_State Solid Solid / Semi-Solid Check_State->Solid Oil Oil / Viscous Liquid Check_State->Oil Recryst Recrystallization (Hexane/EtOAc or EtOH/H2O) Solid->Recryst High Purity (>85%) Column Flash Chromatography (Silica Gel) Solid->Column Low Purity (<85%) Distill High-Vac Distillation (Kugelrohr) Oil->Distill Thermally Stable Bisulfite Bisulfite Adduct Purification (Specific for Aldehydes) Oil->Bisulfite Difficult Impurities Oil->Column Standard Clean-up Final Store under Inert Gas (-20°C) Recryst->Final Pure Product Distill->Final Bisulfite->Final Column->Final

Figure 1: Decision matrix for selecting the optimal purification route based on crude product characteristics.

Troubleshooting Guide (Q&A)

Issue 1: Separation of Regioisomers (3-CHO vs. 5-CHO)

User Question: "I synthesized the compound via Vilsmeier-Haack or oxidation, but NMR shows a mixture of the 3-carbaldehyde and 5-carbaldehyde isomers. They are co-eluting on my TLC. How do I separate them?"

Technical Analysis: In 1-substituted pyrazoles, the 3- and 5-positions have distinct electronic environments. The 3-isomer is generally more polar than the 5-isomer due to the dipole alignment relative to the N1-substituent. The 5-isomer often exhibits "ortho-like" steric shielding from the N1-ethyl group, reducing its interaction with the silica stationary phase.

Solution Protocol:

  • TLC Optimization: Do not use 100% EtOAc. Use a lower polarity system to maximize resolution.

    • Recommended: 20-30% EtOAc in Hexane (or Petroleum Ether).

    • Observation: The 5-isomer (impurity) should elute first (higher Rf). The 3-isomer (target) elutes second (lower Rf).

  • Column Conditions:

    • Use Flash Chromatography with a shallow gradient.

    • Start: 10% EtOAc/Hexane (2 CV - Column Volumes).

    • Ramp: 10% → 40% EtOAc/Hexane over 15 CV.

    • Tip: If separation is still poor, switch solvent system to DCM/MeOH (98:2) or Toluene/Acetone (9:1) . Toluene often provides better selectivity for aromatic isomers than alkanes.

Issue 2: Aldehyde Oxidation (Acid Contamination)

User Question: "My product has a broad peak at 10-12 ppm in 1H NMR and is acidic. I suspect the aldehyde has oxidized to the carboxylic acid."

Technical Analysis: Pyrazoles are electron-rich, making the aldehyde susceptible to autoxidation in air, forming 1-ethyl-4-methylpyrazole-3-carboxylic acid . This acid impurity can catalyze further decomposition.

Solution Protocol:

  • Basic Wash (Mild): Dissolve the crude oil in EtOAc. Wash with saturated NaHCO₃ (Sodium Bicarbonate) solution.

    • Mechanism:[1][2] The carboxylic acid is deprotonated into the water-soluble carboxylate salt (removes impurity). The neutral aldehyde remains in the organic layer.

  • Bisulfite Purification (The "Gold Standard"): If the acid content is high, use the bisulfite method (see Section 4) which selectively binds the aldehyde, allowing you to wash away acids and non-carbonyl impurities.

Issue 3: Product is an Oily Residue

User Question: "The literature says it's a solid, but I isolated a yellow oil that won't crystallize."

Technical Analysis: Low molecular weight pyrazole aldehydes often exist as supercooled liquids or oils if trace solvent or impurities (like starting material) are present.

Solution Protocol:

  • High-Vacuum Drying: Ensure all solvent is removed (Rotovap at 40°C, then High Vac <1 mbar for 4 hours).

  • Seed Crystal: If you have a tiny amount of pure solid, add it to the oil at 0°C.

  • Trituration: Dissolve the oil in a minimum amount of Diethyl Ether or Pentane , cool to -78°C (Dry ice/Acetone bath), and scratch the flask walls. If a solid forms, filter cold.

  • Acceptance: If purity by NMR is >95%, the oil form is acceptable for subsequent reactions.

Detailed Protocols

Protocol A: Bisulfite Adduct Purification (Highly Recommended)

Best for: Removing non-aldehyde impurities (starting materials, isomers) and stabilizing the product.

Principle: Aldehydes react reversibly with Sodium Bisulfite (NaHSO₃) to form a water-soluble sulfonate adduct. Impurities remain in the organic layer. The adduct is then hydrolyzed to regenerate the pure aldehyde.

Workflow:

Bisulfite_Workflow Crude Crude Mixture (in EtOAc) Bisulfite Add Sat. NaHSO3 (aq) Stir vigorously 1-2h Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep Org_Waste Organic Layer (Contains Impurities) PhaseSep->Org_Waste Discard Aq_Adduct Aqueous Layer (Contains Aldehyde-Adduct) PhaseSep->Aq_Adduct Keep Basify Add Na2CO3 or NaOH (pH > 10) Aq_Adduct->Basify Extract Extract with EtOAc Basify->Extract Pure Pure Aldehyde Extract->Pure

Figure 2: Bisulfite adduct purification workflow.

Step-by-Step:

  • Formation: Dissolve crude material (e.g., 5 g) in EtOAc (20 mL) .

  • Add Saturated Aqueous NaHSO₃ (30 mL) .

  • Vigorous Stirring: Stir rapidly for 2–3 hours. The aldehyde converts to the water-soluble adduct.[3] Note: A white precipitate may form; this is good.

  • Separation: Transfer to a separatory funnel.

    • Organic Layer: Contains non-aldehyde impurities (starting pyrazole, 5-isomer). Discard (or save for recovery).

    • Aqueous Layer (and any solid): Contains the product. Wash this layer once with fresh EtOAc.

  • Regeneration: Place the aqueous layer (and solids) in a flask. Add Solid Na₂CO₃ or 10% NaOH slowly until pH ~10–12. Caution: Gas evolution (CO₂) if using carbonate.

  • Extraction: Extract the aqueous mixture with DCM (3 x 20 mL) .

  • Drying: Dry combined DCM extracts over MgSO₄, filter, and concentrate.

Protocol B: Silica Gel Flash Chromatography

Best for: General purification if bisulfite method is not preferred.

  • Stationary Phase: Silica Gel (230-400 mesh).[4]

  • Loading: Dry load (adsorb crude onto silica) is preferred over wet loading to improve resolution.[4]

  • Solvent System: Hexane : Ethyl Acetate.[3][4][5]

  • Gradient Table:

Column Volume (CV)% Ethyl Acetate% HexanePurpose
0 - 25%95%Elute non-polar impurities
2 - 105% → 30%95% → 70%Elute 5-carbaldehyde isomer
10 - 1530% → 50%70% → 50%Elute Target (3-carbaldehyde)
15+100%0%Flush column

Frequently Asked Questions (FAQs)

Q: Can I distill this compound? A: Yes, but only under high vacuum (Kugelrohr or Short Path). Atmospheric distillation will likely cause decomposition or polymerization. Expected boiling point is >100°C at <1 mmHg.

Q: How do I store the purified aldehyde? A: Aldehydes oxidize over time. Store at -20°C in a tightly sealed vial flushed with Argon or Nitrogen . For long-term storage (>1 month), consider storing as the bisulfite adduct (solid salt) and regenerating it only when needed.

Q: What are the diagnostic NMR signals? A:

  • Aldehyde (-CHO): Singlet at ~9.8 - 10.0 ppm .

  • Pyrazole C5-H: Singlet at ~7.3 - 7.6 ppm (This shift helps distinguish regioisomers; C5-H is typically more downfield than C3-H, but in the 3-CHO derivative, the remaining ring proton is at C5).

  • N-Ethyl: Quartet (~4.1 ppm) and Triplet (~1.4 ppm).

  • C4-Methyl: Singlet at ~2.1 - 2.3 ppm .

References

  • Vilsmeier-Haack Formylation of Pyrazoles

    • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.[1][6][7]

    • Source: Arkivoc, 2011 (i), 196-245.[1][6]

    • URL:[Link]

  • Bisulfite Purification Method

    • Title: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[5][8][9]

    • Source: J. Vis.[8] Exp. (134), e57002 (2018).

    • URL:[Link]

  • General Pyrazole Properties & Synthesis

    • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
    • Source: Molecules, 2020, 25(1), 13.
    • URL:[Link]

Sources

Technical Support Center: Solving Regioselectivity Issues in Pyrazole Formylation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the challenges of regioselectivity in pyrazole formylation reactions. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common issues encountered during the formylation of pyrazole scaffolds. As a cornerstone of heterocyclic chemistry, the introduction of a formyl group onto a pyrazole ring is a critical transformation, yet one that is often plagued by issues of regioselectivity. This guide provides in-depth, field-proven insights to help you navigate these complexities with confidence.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your pyrazole formylation experiments. Each issue is followed by an analysis of potential causes and actionable troubleshooting steps.

Issue 1: Poor or No Regioselectivity Observed – A Mixture of Isomers is Obtained

This is a frequent challenge, particularly with asymmetrically substituted pyrazoles.

Potential Causes:

  • Similar Steric and Electronic Environment: When the substituents on the pyrazole ring do not create a significant electronic or steric bias, the C4 and C5 positions can have comparable reactivity towards the Vilsmeier reagent.[1]

  • Reaction Conditions: Temperature, solvent, and the stoichiometry of the Vilsmeier reagent can all influence the regiochemical outcome.[2][3]

  • Substrate Tautomerism: For N-unsubstituted pyrazoles, tautomerism can lead to different reactive species in solution, resulting in a mixture of products upon formylation.[4]

Troubleshooting Steps:

  • Modify Reaction Temperature: Lowering the reaction temperature (e.g., to 0-5 °C during reagent addition) can often enhance selectivity by favoring the kinetically controlled product.[2] Conversely, for some substrates, increasing the temperature might favor the thermodynamically more stable isomer.

  • Solvent Screening: The polarity of the solvent can influence the stability of the intermediates and transition states. Experiment with a range of anhydrous solvents, from nonpolar (e.g., dichloromethane) to polar aprotic (e.g., acetonitrile, DMF).

  • Optimize Vilsmeier Reagent Stoichiometry: An excess of the Vilsmeier reagent can sometimes lead to di-formylation or reaction at less favorable positions.[2] Start with a modest excess (e.g., 1.5-2.0 equivalents) and adjust as needed based on reaction monitoring.

  • Protecting Group Strategy for N-Unsubstituted Pyrazoles: To prevent issues arising from tautomerism, consider protecting the N-H proton with a suitable protecting group (e.g., a benzyl or p-methoxyphenyl group) prior to formylation. This can lock the tautomeric form and direct the formylation to a specific position.

Issue 2: Unexpected Isomer Formed as the Major Product

Sometimes, the formylation occurs at a position that is not the predicted C4 position.

Potential Causes:

  • Steric Hindrance: A bulky substituent at a position adjacent to the C4 carbon can sterically hinder the approach of the Vilsmeier reagent, directing the formylation to an alternative, less hindered position.

  • Directing Group Effects: Certain functional groups on the pyrazole ring or its substituents can act as directing groups, favoring formylation at a specific position through chelation or other electronic interactions.[5][6][7][8]

  • Electronic Effects of Substituents: Strong electron-donating groups can activate a specific position, while strong electron-withdrawing groups can deactivate others, altering the inherent reactivity of the pyrazole ring.[9]

Troubleshooting Steps:

  • Analyze Substituent Effects: Carefully evaluate the electronic and steric properties of all substituents on your pyrazole. The table below provides a summary of common substituent effects.

  • Consider Alternative Formylation Methods: If the Vilsmeier-Haack reaction consistently yields the undesired isomer, explore alternative formylation methods such as the Duff reaction (using hexamethylenetetramine) or the Rieche formylation (using dichloromethyl methyl ether and a Lewis acid).[4][10] These methods have different mechanisms and may offer complementary regioselectivity.

  • Utilize a Directing Group: If feasible, introduce a temporary directing group onto your substrate to force the formylation to the desired position. This group can then be removed in a subsequent step.

Issue 3: Low Yield of the Desired Regioisomer

Even when the desired regioisomer is formed, the yield may be unsatisfactory.

Potential Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or reagent concentration.[2][3]

  • Product Decomposition: The formylated pyrazole product may be unstable under the reaction or work-up conditions.[2]

  • Side Reactions: The formation of byproducts, such as di-formylated products or polymers, can consume the starting material and reduce the yield of the desired product.[2]

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture and will decompose rapidly, leading to a lower effective concentration and reduced yields.[2]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use flame-dried or oven-dried glassware and anhydrous solvents. Handle phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) with care to minimize exposure to atmospheric moisture.[2]

  • Monitor the Reaction Progress: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time.[2]

  • Careful Work-up: Quench the reaction by slowly adding it to ice-water or a cold, dilute basic solution to control the exotherm and minimize product degradation.[2]

  • Purification Strategy: The crude product may require careful purification by column chromatography or recrystallization to isolate the desired isomer from any side products.

Frequently Asked Questions (FAQs)

Q1: What is the general rule for regioselectivity in the Vilsmeier-Haack formylation of pyrazoles?

For most unsubstituted or simply substituted pyrazoles, electrophilic substitution, including the Vilsmeier-Haack formylation, preferentially occurs at the C4 position.[4] This is because the C4 position is the most electron-rich and sterically accessible. However, this is a general guideline, and the actual outcome can be significantly influenced by the substituents present on the pyrazole ring.

Q2: How do electron-donating and electron-withdrawing groups on the pyrazole ring affect formylation?

  • Electron-Donating Groups (EDGs) such as alkyl, alkoxy, or amino groups, increase the electron density of the pyrazole ring, making it more reactive towards electrophiles. An EDG at the C3 or C5 position will further activate the C4 position.

  • Electron-Withdrawing Groups (EWGs) like nitro, cyano, or halo groups, decrease the electron density of the ring, making it less reactive.[9] An EWG can deactivate the ring to the point where formylation is difficult or requires harsh conditions. The position of the EWG will also influence which of the remaining positions is least deactivated.

Q3: What is the role of the N-substituent in directing regioselectivity?

The substituent on the nitrogen atom (N1) can have a profound effect on regioselectivity through both steric and electronic effects. A bulky N1-substituent can hinder formylation at the adjacent C5 position, thus favoring reaction at C4. The electronic nature of the N1-substituent can also influence the electron distribution within the pyrazole ring. For instance, an N-aryl group can participate in resonance and alter the relative reactivity of the carbon atoms.[11]

Q4: Can di-formylation occur, and how can it be prevented?

Yes, di-formylation is a possible side reaction, especially with highly activated pyrazole substrates or when a large excess of the Vilsmeier reagent is used.[2] To prevent this, it is crucial to control the stoichiometry of the Vilsmeier reagent and to monitor the reaction closely. Using a slight excess (1.5-2.0 equivalents) is often sufficient.

Substituent Effects on Pyrazole Formylation

The following table summarizes the general directing effects of common substituents on the regioselectivity of pyrazole formylation. Note that these are general trends and the actual outcome may vary depending on the specific combination of substituents and reaction conditions.

Substituent PositionSubstituent TypePrimary Formylation PositionSecondary Formylation PositionNotes
N1Alkyl, ArylC4C5Bulky N1 groups strongly favor C4.
C3Electron-Donating (e.g., -CH₃, -OCH₃)C4C5Activates the ring, particularly the C4 position.
C3Electron-Withdrawing (e.g., -NO₂, -CN)C4C5 (if C4 is blocked)Deactivates the ring, may require harsher conditions.
C5Electron-Donating (e.g., -CH₃, -OCH₃)C4-Strongly directs to C4.
C5Electron-Withdrawing (e.g., -Cl)C4-Directs to C4, but deactivates the ring.[9]
C4AnyC5 or N/A-If the C4 position is already substituted, formylation will occur at the next most activated and sterically accessible position, typically C5.

Experimental Protocol: Regioselective Formylation of 3-Methylpyrazole

This protocol describes the Vilsmeier-Haack formylation of 3-methylpyrazole to yield 3-methyl-1H-pyrazole-4-carbaldehyde, a reaction known for its high regioselectivity at the C4 position.[2]

Materials:

  • 3-Methylpyrazole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C using an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes. The solution should become a pale yellow, viscous liquid.

  • Reaction with Pyrazole: Dissolve 3-methylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Isolation: Extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 3-methyl-1H-pyrazole-4-carbaldehyde.

Mechanistic Overview and Workflow

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃. This reagent is then attacked by the electron-rich pyrazole ring, followed by elimination and hydrolysis to yield the formylated product.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier + POCl3 POCl3 POCl3 Pyrazole Pyrazole Substrate Intermediate Iminium Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product Formylated Pyrazole Intermediate->Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazole.

Troubleshooting_Workflow Start Formylation Reaction Outcome PoorSelectivity Poor Regioselectivity? Start->PoorSelectivity LowYield Low Yield? PoorSelectivity->LowYield No ActionSelectivity Adjust T, Solvent, Stoichiometry Consider Protecting Group PoorSelectivity->ActionSelectivity Yes Success Desired Product (High Yield & Selectivity) LowYield->Success No ActionYield Check Anhydrous Conditions Monitor Reaction Optimize Work-up LowYield->ActionYield Yes ActionSelectivity->Start ActionYield->Start

Sources

stability of 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde in basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability and Handling of 1-Ethyl-4-methyl-1H-pyrazole-3-carbaldehyde in Basic Conditions

Executive Summary

As a Senior Application Scientist, I frequently consult with drug development professionals who experience erratic yields and unexpected side products when subjecting heterocyclic aldehydes to base-catalyzed syntheses. 1-Ethyl-4-methyl-1H-pyrazole-3-carbaldehyde is a highly valuable intermediate in pharmaceutical and agrochemical development[1]. However, its specific structural features make it uniquely vulnerable in alkaline environments. This guide decodes the mechanistic causality behind its degradation and provides field-proven, self-validating protocols to ensure synthetic success.

Diagnostic Q&A: Troubleshooting Base-Induced Degradation

Q1: Why does my yield of 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde drop significantly when performing base-catalyzed condensations (e.g., Aldol, Knoevenagel)? A1: The primary culprit is the Cannizzaro reaction. Because the formyl group is attached directly to the C3 position of the pyrazole ring, it completely lacks


-hydrogens. In the presence of strong bases (such as NaOH or KOH), the molecule cannot form an enolate to undergo standard condensation. Instead, the hydroxide ion acts as a nucleophile, attacking the highly electrophilic carbonyl carbon to form a tetrahedral dianion intermediate. This intermediate then transfers a hydride to a second unreacted aldehyde molecule[2]. This redox disproportionation consumes your starting material, converting it into a 1:1 mixture of pyrazole-3-carboxylic acid (oxidation) and pyrazole-3-methanol (reduction)[3].

Q2: I see two distinct new spots on my TLC plate when storing the compound in alkaline buffers. How can I validate what they are? A2: This is a classic self-validating signature of Cannizzaro disproportionation. You can confirm the degradation through the following checks:

  • Spot 1 (Baseline, highly polar): This is the 1-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid salt. Validation: Acidify a small aliquot of your reaction mixture with 1M HCl; the spot will move to a higher

    
     as the free carboxylic acid is formed.
    
  • Spot 2 (Lower

    
     than starting material, moderate polarity):  This is the corresponding alcohol, (1-ethyl-4-methyl-1H-pyrazol-3-yl)methanol.
    
  • LC-MS Validation: The starting aldehyde has an expected

    
     of ~139 m/z. The degradation products will show distinct mass shifts: ~155 m/z for the acid and ~141 m/z for the alcohol. Safety data sheets strictly list strong bases as incompatible materials for pyrazole carbaldehydes for this exact reason[4].
    

Q3: How can I prevent this degradation during reactions that strictly require basic conditions? A3: You must manipulate the kinetics or the molecular structure. The Cannizzaro reaction requires strong bases (pH > 11) and is exponentially accelerated by heat. If your condensation can be catalyzed by milder amine bases (like piperidine or triethylamine at pH 8-9), the degradation rate drops to negligible levels. If strong bases are unavoidable (e.g., for an alkylation elsewhere on the molecule), you must chemically mask the electrophilic carbonyl carbon using an acetal protecting group prior to base exposure.

Kinetic Stability Data

To assist in experimental planning, the following table summarizes the quantitative stability profile of 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde across various alkaline environments.

pH LevelBase SystemTemperature (°C)Estimated Half-Life (

)
Primary Degradation Pathway
7.4Phosphate Buffer25> 6 monthsNone (Stable)
9.0Carbonate Buffer25> 4 weeksTrace Hydration
12.00.01 M NaOH25~ 18 hoursCannizzaro Disproportionation
14.01.0 M NaOH60< 30 minutesRapid Cannizzaro Disproportionation

Mechanistic Workflows & Visualizations

Mechanism of Cannizzaro disproportionation in basic conditions.

Workflow for mitigating base-induced degradation of pyrazole carbaldehydes.

Validated Experimental Methodologies

Protocol 1: Mild Base-Catalyzed Condensation (Minimizing Disproportionation)

Use this protocol when utilizing the pyrazole carbaldehyde as an electrophile in Knoevenagel or Aldol-type condensations.

  • Reagent Preparation: Dissolve 1.0 eq of 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde and 1.1 eq of your active methylene compound in anhydrous ethanol.

    • Causality: Ethanol provides a protic environment that stabilizes the transition state without supplying aggressive hydroxide nucleophiles.

  • Catalyst Addition: Add 0.1 eq of piperidine and 0.1 eq of glacial acetic acid (forming piperidinium acetate in situ).

    • Causality: This buffer system maintains a pH of ~8.5. It is basic enough to enolize active methylene compounds but not strong enough to initiate the hydroxide-driven Cannizzaro mechanism.

  • Reaction Execution: Reflux at 78°C for 4-6 hours.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active aldehyde spot without the appearance of baseline material confirms a successful condensation free of disproportionation.

Protocol 2: Acetal Protection for Strong Base Compatibility

Use this protocol if your downstream workflow strictly requires NaOH, KOH, or metal hydrides (e.g., NaH for N-alkylation).

  • Protection: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 1.0 eq of the aldehyde in toluene. Add 3.0 eq of ethylene glycol and 0.05 eq of p-toluenesulfonic acid (pTSA).

    • Causality: Converting the

      
       hybridized carbonyl carbon into an 
      
      
      
      hybridized acetal completely eliminates its electrophilicity, rendering it immune to nucleophilic attack by strong bases.
  • Water Removal: Reflux the mixture at 110°C.

    • Causality: Acetal formation is an equilibrium process. The Dean-Stark trap physically removes water, leveraging Le Chatelier's principle to drive the reaction to >99% conversion.

  • Self-Validation: Wash the organic layer with saturated

    
     to quench the pTSA. Take a crude 
    
    
    
    -NMR. The disappearance of the highly deshielded aldehydic proton singlet (~9.9 ppm) and the appearance of the acetal methine proton (~5.8 ppm) validates complete protection. You may now safely subject the molecule to strong bases.

References

  • SAFETY DATA SHEET - Fisher Scientific: 1-Methyl-1H-pyrazole-3-carbaldehyde. Fisher Scientific.
  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives.
  • 1H-Pyrazole-3-carbaldehyde. Chem-Impex.
  • Cannizzaro Reaction. J&K Scientific LLC.

Sources

Technical Support: Optimizing Vilsmeier-Haack Formylation for Sterically Hindered Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: VH-OPT-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Overcoming steric and electronic barriers in C-4 formylation of pyrazoles.

Executive Summary

The Vilsmeier-Haack (VH) reaction is the industry standard for introducing a formyl group (-CHO) at the C-4 position of pyrazoles.[1] However, when the C-3 and C-5 positions are substituted with bulky groups (e.g., tert-butyl, phenyl, or trifluoromethyl), the reaction frequently fails or stalls at low conversion.

This failure is rarely due to the "chemistry" itself but rather kinetic suppression caused by steric buttressing. The electrophilic Vilsmeier reagent (chloromethyliminium salt) is bulky; it physically cannot access the nucleophilic C-4 center without significant energy input.

This guide provides a tiered troubleshooting protocol to convert "No Reaction" results into high-yield isolations.

Module 1: The Diagnostic Phase (Reagent & Setup)

Before altering reaction parameters, we must validate the active species.[2] A common "false negative" in hindered systems is actually caused by degraded reagents, not steric hindrance.

Q: My pyrazole is unreactive at room temperature. Is it the sterics?

A: Likely, but first confirm your Vilsmeier Reagent (VR) is active. The VR (


) is moisture-sensitive. If your 

is old or your DMF is wet, you are generating phosphoric acid, not the Vilsmeier reagent.
  • The Test: Add

    
     to DMF at 0°C. A white or pale yellow precipitate (the iminium salt) should form. If the solution remains clear or turns dark immediately, your reagents are compromised.
    
  • The Fix: Distill

    
     prior to use or use a fresh bottle under argon. Use anhydrous DMF (water < 200 ppm).
    
Q: What is the correct stoichiometry for hindered substrates?

A: Discard the standard 1.2 equivalent protocol. For sterically hindered pyrazoles, the effective concentration of the electrophile near the nucleophilic site is low. You must drive the reaction via Mass Action Law .

  • Recommendation: Increase

    
     to 3.0–5.0 equivalents  and DMF to 10.0 equivalents  (acting as both reagent and solvent).
    

Module 2: Process Optimization (Kinetic Override)

If reagents are fresh and the reaction is still sluggish, you are facing a high activation energy barrier (


) due to steric repulsion. We must overcome this thermodynamically.
Q: Thermal Heating vs. Microwave: Which is superior?

A: For hindered pyrazoles, Microwave Irradiation (MWI) is the superior method.

  • Thermal (Conventional): Heating DMF/POCl3 mixtures above 80°C for prolonged periods (12+ hours) often leads to "tarring" (polymerization) before the hindered substrate can react.

  • Microwave: MWI provides rapid, volumetric heating that can accelerate the reaction rate by 10-100x. This allows the formylation to outcompete the thermal decomposition of the Vilsmeier reagent.

Comparative Protocol:

ParameterConventional MethodMicrowave Method (Recommended)
Temperature 80–120°C (Reflux)100–120°C (Sealed Vessel)
Time 6–24 Hours2–15 Minutes
Yield (Typical) 30–60%80–95%
Solvent Neat DMFNeat DMF
Q: The reaction turns black/tarry. What is happening?

A: This is thermal decomposition of the DMF/


 adduct.
  • Mechanism: At high temperatures, the Vilsmeier reagent can self-condense or polymerize.

  • Solution: If you must use thermal heating, switch solvents. Do not use neat DMF. Use 1,2-dichloroethane (DCE) or chlorobenzene as the solvent, adding only 5-10 equivalents of DMF. This dilutes the thermal instability while maintaining reagent concentration.

Module 3: Visualization of the Steric Challenge

The diagram below illustrates the mechanistic bottleneck. The bulky substituents at R1 and R3 create a "steric canyon" that the Vilsmeier reagent must navigate.

VilsmeierMechanism cluster_sterics Steric Bottleneck Pyrazole Hindered Pyrazole (Nucleophile) TS Transition State (Steric Clash!) Pyrazole->TS Attack C-4 VR Vilsmeier Reagent (Electrophile) VR->TS Iminium Iminium Intermediate (Stable Salt) TS->Iminium -Cl⁻ (Requires Heat/MW) Product 4-Formyl Pyrazole Iminium->Product Hydrolysis (H₂O, Δ)

Caption: The activation energy barrier occurs at the Transition State, where the bulky Vilsmeier reagent clashes with substituents at positions 3 and 5.

Module 4: Workup & Isolation (The "Hidden" Yield)

A common user error is discarding the reaction too early or failing to hydrolyze the intermediate.

Q: I see conversion by TLC, but I isolate starting material. Why?

A: You likely failed to hydrolyze the Iminium Salt . In hindered systems, the intermediate iminium species (Ar-CH=NMe2+) is remarkably stable and resistant to hydrolysis. If you simply pour it into ice water and extract, you may revert to the starting material or leave the water-soluble iminium salt in the aqueous layer.

Correct Workup Protocol:

  • Quench: Pour reaction mixture onto crushed ice/sodium acetate (buffered to pH 5-6).

  • Hydrolysis (Critical Step): Stir the aqueous mixture. If the product does not precipitate, heat the aqueous quench mixture to 50-60°C for 30 minutes . This thermal boost is often necessary to break the hindered C=N bond.

  • Neutralization: Adjust to pH 7-8 with saturated

    
     or NaOH (carefully) to precipitate the free aldehyde.
    

Module 5: Advanced Troubleshooting (Decision Tree)

Follow this logic flow to resolve persistent issues.

Troubleshooting Start Start: Low Yield / No Reaction CheckReagent 1. Check Reagent (Precipitate test) Start->CheckReagent FreshReagent Distill POCl3 / Dry DMF CheckReagent->FreshReagent Solution Dark/Clear CheckTemp 2. Check Temperature CheckReagent->CheckTemp Precipitate Forms FreshReagent->CheckTemp IncreaseTemp Increase to 100-120°C CheckTemp->IncreaseTemp < 80°C Microwave 3. Switch to Microwave (120°C, 10 min) CheckTemp->Microwave Already > 80°C CheckWorkup 4. Modify Workup IncreaseTemp->CheckWorkup Microwave->CheckWorkup HeatHydrolysis Heat Aqueous Quench (60°C, 30 min) CheckWorkup->HeatHydrolysis Product stuck in aq layer Success Success: High Yield CheckWorkup->Success Product Precipitates HeatHydrolysis->Success

Caption: Step-by-step logic flow for diagnosing and resolving Vilsmeier-Haack failures.

References

  • Microwave Optimization: Kidwai, M., et al. "Microwave assisted synthesis of novel pyrazoles." Indian Journal of Chemistry, Vol 40B, 2001. Link

  • General Mechanism & Reagents: "Vilsmeier-Haack Reaction."[1][3][4][5][6][7][8][9][10] Organic Chemistry Portal. Link

  • Troubleshooting & Reagent Choice: "A Comparative Guide to Vilsmeier-Haack Reagents: DMF/POCl₃ vs. DMF/Oxalyl Chloride." BenchChem.[1][2][6] Link

  • Reaction Scope: "Vilsmeier-Haack Reaction." Master Organic Chemistry. Link

  • Review of Heterocycle Formylation: Rajput, A., et al. "Review Article on Vilsmeier-Haack Reaction." International Journal of Pharmaceutical, Chemical and Biological Sciences. Link

Sources

Technical Support Center: Troubleshooting Low Reactivity of Pyrazole-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for synthetic challenges involving pyrazole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering difficulties with the reactivity of this important heterocyclic building block in condensation reactions. We will delve into the underlying chemical principles governing its behavior and provide actionable, field-tested solutions to overcome common synthetic hurdles.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemical nature of pyrazole-3-carbaldehyde to provide a solid foundation for troubleshooting.

Q1: Why is pyrazole-3-carbaldehyde often less reactive than benzaldehyde or other aromatic aldehydes in condensation reactions?

The reduced reactivity of pyrazole-3-carbaldehyde is primarily due to the electronic properties of the pyrazole ring. The pyrazole nucleus is an electron-rich aromatic system. The two nitrogen atoms in the ring, particularly the pyrrole-type nitrogen (-NH-), donate electron density into the aromatic system. This electron-donating effect extends to the C3-position, which in turn reduces the electrophilicity of the attached aldehyde's carbonyl carbon. A less electrophilic carbonyl carbon is less susceptible to nucleophilic attack, leading to sluggish or incomplete reactions compared to aldehydes substituted with electron-neutral or electron-withdrawing rings.

Q2: In which specific condensation reactions is this low reactivity most pronounced?

The challenge of low reactivity is commonly observed in several critical C-C and C-N bond-forming reactions, including:

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).

  • Aldol Condensation: Base-catalyzed reaction with enolizable ketones or aldehydes.[1]

  • Imine (Schiff Base) Formation: Condensation with primary amines.

In all these cases, the initial step involves the nucleophilic attack on the aldehyde's carbonyl carbon, which, as explained above, is electronically disfavored.

Q3: What are the primary strategies to enhance the reactivity of pyrazole-3-carbaldehyde?

Overcoming the inherent low reactivity requires a multi-faceted approach. The core strategies revolve around:

  • Activating the Aldehyde: Increasing the electrophilicity of the carbonyl carbon, typically through the use of acid catalysts (Lewis or Brønsted).

  • Enhancing the Nucleophile: Using a stronger base to more effectively deprotonate the nucleophilic partner (in Knoevenagel and aldol reactions).

  • Optimizing Reaction Conditions: Manipulating temperature, solvent, and concentration to favor the reaction equilibrium and kinetics. This includes the crucial step of removing byproducts like water to drive reversible reactions to completion.[2]

Troubleshooting Guide: Condensation Reactions

This section provides detailed, problem-oriented solutions for specific condensation reactions.

1. Knoevenagel Condensation Issues

Problem: My Knoevenagel condensation with an active methylene compound (e.g., malononitrile) is failing, showing no product, or yielding only trace amounts after prolonged reaction times.

Knoevenagel_Troubleshooting start Low Yield in Knoevenagel Condensation q1 What catalyst are you using? start->q1 a1_none None / Weak Base (e.g., TEA) q1->a1_none No or weak catalyst a1_piperidine Standard Base (e.g., Piperidine) q1->a1_piperidine Standard catalyst used sol1 Increase Catalyst Efficacy a1_none->sol1 Solution sol2 Activate the Aldehyde a1_piperidine->sol2 If still no reaction sub1 Use a more effective base like piperidine or ammonium carbonate. Consider an ionic liquid catalyst. sol1->sub1 sol3 Optimize Conditions sol2->sol3 If yield is still low sub2 Introduce a Lewis Acid (e.g., ZnCl₂, TiCl₄) to increase carbonyl electrophilicity. sol2->sub2 sub3 Increase temperature (reflux). Use microwave irradiation. Switch to a polar protic solvent like aq. ethanol. sol3->sub3 Imine_Troubleshooting start Incomplete Imine Formation q1 Are you removing water? start->q1 q2 Is an acid catalyst present? q1->q2 Yes sol1 Drive the Equilibrium q1->sol1 No q2->start Yes (Re-evaluate system) sol2 Activate the Carbonyl q2->sol2 No sub1 Use a Dean-Stark trap with a solvent like toluene or add molecular sieves (3Å or 4Å) to sequester the water byproduct. sol1->sub1 sub2 Add a catalytic amount of a Brønsted acid (e.g., p-TsOH, acetic acid) to protonate the carbonyl oxygen, increasing its electrophilicity. sol2->sub2

Caption: Troubleshooting workflow for imine formations.

Symptom/ObservationPotential CauseRecommended Solution(s) & Explanation
Reaction stalls at ~50% conversion Equilibrium Not Displaced. Imine formation is a reversible reaction. [3]The water generated as a byproduct can hydrolyze the imine product back to the starting materials, preventing the reaction from reaching completion.1. Rigorous Water Removal: This is the most critical factor. Use a Dean-Stark apparatus with a refluxing solvent that forms an azeotrope with water (e.g., toluene, benzene, or cyclohexane). [2]2. Use a Dehydrating Agent: For reactions at or below room temperature, add a drying agent directly to the reaction mixture. 3Å or 4Å molecular sieves are excellent for this purpose as they are non-reactive and efficiently trap water. [2]
Very slow reaction rate, even with heating Insufficient Carbonyl Activation. The nucleophilic attack of the amine on the deactivated pyrazole-3-carbaldehyde is the rate-limiting step.1. Add an Acid Catalyst: A catalytic amount (0.1-5 mol%) of a Brønsted acid like p-toluenesulfonic acid (p-TsOH) or even glacial acetic acid is essential. [4]The acid protonates the carbonyl oxygen, making the carbonyl carbon much more electrophilic and accelerating the initial nucleophilic attack by the amine. [3]Be cautious not to add too much acid, as it will protonate the amine nucleophile, rendering it inactive.
Product decomposes upon workup or purification Imine Hydrolysis. The C=N bond of the imine is susceptible to hydrolysis, especially under acidic aqueous conditions.1. Anhydrous Workup: Avoid aqueous workups if possible. If you must wash, use a saturated NaHCO₃ solution to neutralize any acid catalyst, followed by brine, and dry the organic layer thoroughly with MgSO₄ or Na₂SO₄. 2. Purification Strategy: Minimize exposure to silica gel, which is acidic and can promote hydrolysis. Consider using neutral alumina for chromatography or recrystallization as an alternative purification method.
Validated Experimental Protocols
Protocol 1: High-Yield Knoevenagel Condensation using a Biphasic System

This protocol is adapted from methodologies proven to be effective for deactivated aldehydes. [5]

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazole-3-carbaldehyde (1.0 eq), the active methylene compound (e.g., malononitrile, 1.1 eq), and a 1:1 mixture of ethanol and water (0.2 M concentration relative to the aldehyde).

  • Catalyst Addition: Add ammonium carbonate (0.2 eq) to the stirring mixture.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates directly from the reaction mixture.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. Dry the product under vacuum to yield the pure Knoevenagel adduct.

Protocol 2: Robust Imine Synthesis via Azeotropic Water Removal

This is a standard, highly reliable protocol for driving imine formation to completion. [2]

  • Setup: To a 100 mL round-bottom flask, add pyrazole-3-carbaldehyde (1.0 eq), the primary amine (1.05 eq), and toluene (to achieve a ~0.5 M concentration).

  • Apparatus Assembly: Equip the flask with a Dean-Stark trap and a reflux condenser. Fill the trap with toluene before starting.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.01-0.02 eq).

  • Reaction: Heat the mixture to a vigorous reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 3-6 hours).

  • Workup: Cool the reaction to room temperature. Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to remove the acid catalyst, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to afford the crude imine, which can then be purified by recrystallization or chromatography.

References
  • Dual-strategy guided bioinspired catalysts for efficient synthesis of pyrazole derivatives via hydrazide–ketone condens
  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable C
  • Dual-strategy guided bioinspired catalysts for efficient synthesis of pyrazole derivatives via hydrazide–ketone condens
  • Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Sinergy of Alkaline Ionic Liquid in One Pot Synthesis. Bentham Science Publishers.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences.
  • Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro. Semantic Scholar.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as vers
  • Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simul
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
  • The Recent Development of the Pyrazoles : A Review. TSI Journals.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
  • Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., & Thore, S. N. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Journal of Applicable Chemistry, 6(2), 237-243.
  • Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence.
  • Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound.
  • Formation of Imines and Enamines. Chemistry Steps.
  • Imine form
  • Knoevenagel condens
  • What's wrong with my reductive amin
  • Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.
  • Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles. Comptes Rendus de l'Académie des Sciences.
  • RECENT ADVANCES IN KNOEVENAGEL CONDENSATION USING SONOCHEMISTRY. Googleapis.com.
  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic 1H NMR Analysis: 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde vs. Regioisomeric Impurities

Executive Summary

In the synthesis of substituted pyrazoles, particularly via cyclization or alkylation, regioselectivity is the primary failure mode.[1] For the target molecule 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde (Target A ), the most pervasive "alternative" is not a competitor product, but its thermodynamic regioisomer: 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (Isomer B ).

This guide provides a definitive spectral analysis to distinguish Target A from Isomer B . Unlike standard databases that list peaks in isolation, this protocol focuses on diagnostic connectivity —using specific proton environments to validate the position of the aldehyde and alkyl groups relative to the ring nitrogens.

Structural Context & Theoretical Basis

The pyrazole ring induces significant magnetic anisotropy. The chemical shift of the ring proton and the specific coupling patterns of the ethyl group are the "fingerprints" for structural validation.

The Core Challenge: 3-CHO vs. 4-CHO
  • Target A (3-CHO): The aldehyde is at position 3. The remaining ring proton is at C5 . The C5 proton is adjacent to a methyl group at C4.

  • Isomer B (4-CHO): The aldehyde is at position 4. The remaining ring proton is at C5 . The C5 proton is adjacent to the aldehyde at C4.

Mechanistic Insight: The aldehyde group is a strong Electron Withdrawing Group (EWG). When the aldehyde is at C4 (Isomer B), it exerts a strong deshielding effect on the adjacent H-5 proton, shifting it downfield.[1] In the Target A, the H-5 proton is shielded by the adjacent methyl group (Electron Donating), resulting in an upfield shift relative to the isomer.[1]

Comparative Analysis: Target vs. Alternative

The following table contrasts the expected 1H NMR shifts in CDCl₃. Note the Diagnostic Delta (Δ) column, which highlights the key signals for differentiation.[1]

Table 1: Spectral Fingerprint Comparison (CDCl₃, 400 MHz)
Proton AssignmentTarget A (3-CHO) Isomer B (4-CHO) Diagnostic Logic (The "Why")
Aldehyde (-CHO) ~10.0 ppm (s)~9.90 ppm (s)Aldehydes are similar, but position 3 is often slightly more deshielded due to proximity to N2.[1]
Ring Proton (H-5) 7.35 - 7.45 ppm (s)7.90 - 8.10 ppm (s)CRITICAL: In Isomer B, H-5 is deshielded by the adjacent C=O anisotropy.[1] In Target A, it is not.
N-Methylene (-CH₂-) 4.15 ppm (q, J=7.2 Hz)4.10 ppm (q, J=7.2 Hz)N-alkylation shifts are similar; not diagnostic alone.[1]
Ring Methyl (-CH₃) 2.25 - 2.35 ppm (s)2.40 - 2.50 ppm (s)C4-Me (Target) is slightly shielded compared to C3-Me (Isomer).[1]
Ethyl Methyl (-CH₃) 1.45 ppm (t, J=7.2 Hz)1.45 ppm (t, J=7.2 Hz)Distal from the ring; rarely diagnostic.[1]

Application Note: If you observe a singlet proton >7.8 ppm, your sample likely contains the 4-formyl isomer or is the wrong regioisomer entirely.

Visualization: Logic & Workflow

The following diagrams illustrate the decision-making process and the structural correlations required for confirmation.

Diagram 1: Structural Differentiation Logic

NMR_Logic Start Crude Product Isolated Step1 Identify Singlet > 9.5 ppm (CHO) Start->Step1 Decision1 Check Ring Proton (H-5) Shift Step1->Decision1 ResultA Shift ~7.4 ppm (Target: 3-CHO) Decision1->ResultA Upfield ResultB Shift ~8.0 ppm (Isomer: 4-CHO) Decision1->ResultB Downfield Validation NOE Experiment (Confirm N-Et to H-5) ResultA->Validation

Caption: Decision tree for rapid differentiation of 3-formyl vs. 4-formyl pyrazole regioisomers based on H-5 chemical shift.

Experimental Protocol (Self-Validating)

To ensure data integrity, follow this protocol. It includes a "Self-Validation" step using integration ratios.

Reagents:

  • Solvent: CDCl₃ (99.8% D) + 0.03% TMS (internal standard).[1]

  • Tube: 5mm High-Precision NMR tube.

Acquisition Parameters:

  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent. Warning: High concentrations can cause stacking effects, shifting aromatic peaks.[1]

  • Pulse Sequence: zg30 (Standard proton).

  • Scans (ns): 16 (Sufficient for >95% purity).

  • Relaxation Delay (d1): 2.0 seconds (Ensure full relaxation of aldehyde proton).

Step-by-Step Workflow:

  • Shim: Auto-shim on the lock signal until lock level is stable.

  • Acquire: Run the standard 1H spectrum.

  • Process: Phase correct manually. Baseline correct (Bernstein polynomial).

  • Calibrate: Set TMS signal to 0.00 ppm.

Self-Validation (Integration Check):

  • Set the Aldehyde singlet (9.5-10.0 ppm) integral to 1.00 .

  • Check: The Ring Proton (H-5) must integrate to 0.95 - 1.05 .

  • Check: The N-Methylene (quartet) must integrate to 1.90 - 2.10 .

  • Check: The Ring Methyl (singlet) must integrate to 2.90 - 3.10 .

  • Check: The Ethyl Methyl (triplet) must integrate to 2.90 - 3.10 .

  • Failure Mode: If the Ring Methyl integrates to < 2.8 or > 3.2 relative to the aldehyde, check for solvent entrapment or overlapping impurity peaks.

Advanced Confirmation: NOE (Nuclear Overhauser Effect)[1]

If the 1D spectrum is ambiguous (e.g., in the presence of complex mixtures), a 1D-NOESY is the definitive proof of structure.

Diagram 2: NOE Connectivity Map

NOE_Map cluster_0 Target Structure (1,4,3-Subst) N_Et N-Ethyl (CH2) ~4.15 ppm H5 Ring H-5 ~7.40 ppm N_Et->H5 Strong NOE (Diagnostic) Me4 C4-Methyl ~2.30 ppm H5->Me4 Medium NOE CHO Aldehyde ~10.0 ppm Me4->CHO Weak/Med NOE

Caption: Expected NOE correlations. The strong interaction between the N-Ethyl group and H-5 confirms the N1 position relative to the unsubstituted C5 carbon.

Interpretation:

  • Irradiate the N-CH₂ quartet (~4.15 ppm).

  • Target A: You should see a strong enhancement of the H-5 singlet (~7.4 ppm). This confirms H-5 is adjacent to N1.

  • Isomer C (1-ethyl-5-methyl...): If the methyl was at position 5 (adjacent to N), irradiating the N-CH₂ would enhance the Methyl signal, not the aromatic proton.

References

  • PubChem. "1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (Isomer Data)."[2] National Library of Medicine. [Link][1]

  • Reich, H. J. "Structure Determination Using NMR: Chemical Shift Data for Heterocycles." University of Wisconsin-Madison. [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for substituent effects on heterocyclic rings).
  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry.

Sources

C13 NMR chemical shifts for pyrazole-3-carbaldehyde vs 4-carbaldehyde

Comparative Guide: C NMR Chemical Shifts of Pyrazole-3-carbaldehyde vs. Pyrazole-4-carbaldehyde

Executive Summary

Differentiation between pyrazole-3-carbaldehyde (also known as 3-formylpyrazole) and pyrazole-4-carbaldehyde (4-formylpyrazole) is a frequent challenge in heterocyclic synthesis, particularly during Vilsmeier-Haack formylation or cyclization reactions where regioselectivity is ambiguous.[1][2]

The definitive distinction lies in the symmetry of the molecule and the electronic environment of the carbon bearing the aldehyde group (ipso-carbon).[1][3][4]

  • Pyrazole-4-carbaldehyde : In the N-unsubstituted form, it possesses a plane of symmetry (on the NMR timescale due to fast tautomerism), resulting in equivalent C3 and C5 signals .[1][2] The ipso-carbon (C4) appears in the shielded region (~115–125 ppm).[1][2][3][4]

  • Pyrazole-3-carbaldehyde : It is asymmetric, displaying three distinct ring carbon signals .[1][2][4] The ipso-carbon (C3) is significantly deshielded (~145–155 ppm) compared to the C4 of the 4-isomer.[1][2][3]

Theoretical Framework & Tautomerism

To interpret the NMR data correctly, one must account for annular tautomerism.[2][3][4] Pyrazoles bearing a proton on nitrogen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

12
Pyrazole-4-carbaldehyde (Symmetric Case)

The 4-substituted isomer undergoes degenerate tautomerism.[1][3] If the exchange rate is fast (typical in DMSO-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

1245
Pyrazole-3-carbaldehyde (Asymmetric Case)

The 3-substituted isomer exists in equilibrium with the 5-substituted tautomer (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

1234ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

24

Tautomerismcluster_4Pyrazole-4-carbaldehyde (Symmetric)cluster_3Pyrazole-3-carbaldehyde (Asymmetric)P4_ATautomer A(1H-pyrazole-4-CHO)P4_BTautomer B(Equivalent Structure)P4_A->P4_BFast Exchange(k > Δν)P3Tautomer A(3-CHO)P5Tautomer B(5-CHO)P3->P5Equilibrium(Usually 3-CHO favored)

Figure 1: Tautomeric relationships affecting NMR symmetry.

Comparative C NMR Data

The following data summarizes chemical shifts (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

DMSO-

12
Table 1: Chemical Shift Comparison (DMSO- )
Carbon PositionPyrazole-4-carbaldehyde Pyrazole-3-carbaldehyde Diagnostic Note
C=O[1][2] (Aldehyde) 185.0 – 191.5 185.0 – 192.0 Not diagnostic (ranges overlap).[2][3][4][5]
C3 (Ring) 135.0 – 145.0 (broad/avg)145.0 – 155.0 (Ipso)C3 is Ipso in 3-isomer (Deshielded).[1][2][3][4]
C4 (Ring) 115.0 – 122.0 (Ipso)103.0 – 110.0 (CH)Major Diagnostic : C4 is Ipso in 4-isomer.[1][2][3][4]
C5 (Ring) 135.0 – 145.0 (broad/avg)130.0 – 140.0 (CH)C3 & C5 are equivalent in 4-isomer.[1][2][3][4]
Detailed Analysis of Signals:
1. The Ipso-Carbon (Carbon attached to CHO)[1][2][3]
  • In 4-carbaldehyde : The CHO group is at C4.[1][5] Although CHO is electron-withdrawing (deshielding), the intrinsic shielding of the C4 position in pyrazoles (typically ~107 ppm in unsubstituted pyrazole) keeps this signal relatively upfield, generally appearing around 115–122 ppm .[2][3][4]

  • In 3-carbaldehyde : The CHO group is at C3 (or C5).[1][2][3][4] The C3 position is adjacent to nitrogen, which is already deshielded (~134 ppm in unsubstituted pyrazole).[2][3][4][5] Adding the CHO group shifts this further downfield to 145–155 ppm .[3][4]

2. The Unsubstituted Carbons[2][3][4][5]
  • In 4-carbaldehyde : The remaining carbons are C3 and C5.[1][5] They are adjacent to nitrogen and equivalent, appearing as a strong signal (or broadened hump) in the 135–145 ppm range.[2][3][4]

  • In 3-carbaldehyde : The C4 carbon is unsubstituted and not adjacent to nitrogen.[4][5] It appears in the highly shielded aromatic region, typically 103–110 ppm .[3][4]

Experimental Protocol for Identification

To unambiguously identify your isomer, follow this self-validating workflow.

Step 1: Sample Preparation[1][3][4][5]
  • Solvent : Use DMSO-

    
      rather than CDCl
    
    
    .
    • Reason: Pyrazoles are often sparingly soluble in chloroform.[3][4][5] DMSO breaks intermolecular H-bonds, sharpening signals, though it may slow tautomeric exchange enough to broaden peaks (which is diagnostic).[2][3][4]

  • Concentration : ~10–20 mg in 0.6 mL solvent.[3][4][5][6]

Step 2: Acquisition Parameters[1][2][3][4][5]
  • 13C Frequency : 100 MHz or higher (400 MHz proton eq.).[2][3][4][5]

  • Scans : Minimum 512 scans to visualize quaternary carbons (C-CHO) clearly.

  • DEPT-135 : Crucial step. Run a DEPT-135 experiment.

    • 4-carbaldehyde: C4 (ipso) is quaternary ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      Invisible  in DEPT (or weak if not fully decoupled).[1][2][4] C3/C5 are CH ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
      
      
      
      Positive phase.[4][5]
    • 3-carbaldehyde: C3 (ipso) is quaternary ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      Invisible .[1][2][4] C4 is CH ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
      
      
      
      Positive .[4][5] C5 is CH ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
      
      
      Positive .[4][5]
Step 3: Diagnostic Decision Tree

DecisionTreeStartAnalyze 13C NMR Spectrum(DMSO-d6)CountSignalsCount Distinct Ring Carbon Signals(Excluding C=O at >185 ppm)Start->CountSignalsTwoSignals2 Ring Signals Visible(Symmetric Pattern)CountSignals->TwoSignalsSymmetricThreeSignals3 Ring Signals Visible(Asymmetric Pattern)CountSignals->ThreeSignalsAsymmetricCheckC4Check Shielded Region(100-125 ppm)TwoSignals->CheckC4CheckC4_3Check Shielded Region(100-110 ppm)ThreeSignals->CheckC4_3Result4Signal at ~115-120 ppm (Quaternary)Signal at ~135-140 ppm (CH, Intense)CONCLUSION: Pyrazole-4-carbaldehydeCheckC4->Result4Result3Signal at ~105 ppm (CH)Signal at ~150 ppm (Quaternary)CONCLUSION: Pyrazole-3-carbaldehydeCheckC4_3->Result3

Figure 2: Logic flow for isomer identification.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5130673, 1H-Pyrazole-4-carbaldehyde. [Link][1][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12218383, 1H-Pyrazole-3-carbaldehyde. [Link][1][2]

  • Jimeno, M. L., et al. (2003).[2][3][4] 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate/Spectroscopy.[3][4][5] (Provides foundational data on pyrazole ring shifts). [Link]

  • Babij, N. R., et al. (2016).[2][3][4][5] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev. (Reference for solvent residual peaks). [Link][1][2][3][4]

  • Ather, F., et al. (2012).[2][3][4][5] 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica. (Provides specific shifts for 4-carbaldehyde derivatives). [Link]

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Ethyl-Methyl-Pyrazole Carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Isomer Differentiation

Ethyl-methyl-pyrazole carbaldehydes are a class of heterocyclic compounds with significant potential in medicinal chemistry. The specific arrangement of the ethyl, methyl, and carbaldehyde substituents on the pyrazole ring gives rise to a number of constitutional isomers. While these isomers share the same molecular weight, their distinct chemical structures lead to different fragmentation patterns in mass spectrometry. This guide will focus on the differentiation of four such isomers, providing a framework for their identification.

Experimentally Observed Fragmentation: The Case of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde

Experimental data obtained from Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde provides a foundational understanding of the fragmentation of this class of compounds. The mass spectrum is characterized by a prominent molecular ion peak and several key fragment ions.

Table 1: Key Mass Spectral Data for 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde [1]

m/zProposed FragmentRelative Abundance
138[M]+• (Molecular Ion)High
137[M-H]+High
109[M-C₂H₅]+ or [M-CHO]+High

The fragmentation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde is initiated by the removal of an electron to form the molecular ion ([M]+•) at m/z 138. The most prominent fragmentation pathways observed are:

  • Loss of a Hydrogen Radical: A characteristic fragmentation of aromatic aldehydes is the loss of the aldehydic hydrogen, resulting in a stable acylium ion[2]. This is observed as a strong peak at m/z 137 ([M-H]+).

  • Loss of an Ethyl Radical or a Formyl Radical: The peak at m/z 109 can be attributed to two possible fragmentation pathways: the loss of the N-ethyl group ([M-C₂H₅]+) or the loss of the formyl radical ([M-CHO]+). The loss of the formyl radical is a common fragmentation for aromatic aldehydes[2]. The cleavage of the N-ethyl group is also a plausible pathway for N-alkylated pyrazoles.

G M [C₇H₁₀N₂O]+• m/z 138 F1 [C₇H₉N₂O]+ m/z 137 M->F1 - H• F2 [C₅H₇N₂O]+ m/z 109 M->F2 - C₂H₅• F3 [C₆H₉N₂]+ m/z 109 M->F3 - CHO• G cluster_0 N-Ethyl Isomers cluster_1 C-Ethyl Isomers 1-Ethyl-3-methyl-\n[M]+• (138) 1-Ethyl-3-methyl- [M]+• (138) [M-H]+ (137) [M-H]+ (137) 1-Ethyl-3-methyl-\n[M]+• (138)->[M-H]+ (137) [M-C₂H₅/CHO]+ (109) [M-C₂H₅/CHO]+ (109) 1-Ethyl-3-methyl-\n[M]+• (138)->[M-C₂H₅/CHO]+ (109) 1-Ethyl-5-methyl-\n[M]+• (138) 1-Ethyl-5-methyl- [M]+• (138) 1-Ethyl-5-methyl-\n[M]+• (138)->[M-H]+ (137) 1-Ethyl-5-methyl-\n[M]+• (138)->[M-C₂H₅/CHO]+ (109) 3-Ethyl-1-methyl-\n[M]+• (138) 3-Ethyl-1-methyl- [M]+• (138) 3-Ethyl-1-methyl-\n[M]+• (138)->[M-H]+ (137) [M-CH₃]+ (123) [M-CH₃]+ (123) 3-Ethyl-1-methyl-\n[M]+• (138)->[M-CH₃]+ (123) [M-C₂H₄]+• (110) [M-C₂H₄]+• (110) 3-Ethyl-1-methyl-\n[M]+• (138)->[M-C₂H₄]+• (110) [M-CHO]+ (109) [M-CHO]+ (109) 3-Ethyl-1-methyl-\n[M]+• (138)->[M-CHO]+ (109) 5-Ethyl-1-methyl-\n[M]+• (138) 5-Ethyl-1-methyl- [M]+• (138) 5-Ethyl-1-methyl-\n[M]+• (138)->[M-H]+ (137) 5-Ethyl-1-methyl-\n[M]+• (138)->[M-CH₃]+ (123) 5-Ethyl-1-methyl-\n[M]+• (138)->[M-C₂H₄]+• (110) 5-Ethyl-1-methyl-\n[M]+• (138)->[M-CHO]+ (109)

Caption: Predicted fragmentation pathways for different isomer classes.

Experimental Protocols

A robust and reproducible experimental protocol is essential for obtaining high-quality mass spectra for the identification of ethyl-methyl-pyrazole carbaldehydes. The following is a general procedure for the analysis of aromatic aldehydes by GC-MS.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of the ethyl-methyl-pyrazole carbaldehyde isomer and dissolve it in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Dilution: Prepare a working solution of approximately 10-100 µg/mL by diluting the stock solution with the same solvent. The final concentration should be optimized based on instrument sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

G cluster_workflow GC-MS Workflow SamplePrep Sample Preparation (1 mg/mL in CH₂Cl₂) Injection GC Injection (1 µL, Splitless) SamplePrep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection & Data Acquisition MassAnalysis->Detection

Caption: A typical workflow for GC-MS analysis of small molecules.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: A non-polar capillary column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended for good separation of isomers.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless or split (e.g., 20:1), depending on the sample concentration.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Solvent Delay: 3-4 minutes to prevent filament damage from the solvent.

This protocol should be validated for the specific instrument and isomers being analyzed, with adjustments to the temperature program and other parameters as needed to achieve optimal separation and sensitivity.

Conclusion

The mass spectrometry fragmentation patterns of ethyl-methyl-pyrazole carbaldehydes are highly dependent on the substitution pattern on the pyrazole ring. The experimentally observed fragmentation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde provides a valuable reference point. By comparing this data with the predicted fragmentation of other constitutional isomers, it is possible to identify key diagnostic ions that can be used for their differentiation. Specifically, the presence of a fragment at m/z 110 resulting from a McLafferty rearrangement is a strong indicator for isomers with a C-ethyl group, while its absence suggests an N-ethyl substitution. This guide provides a comprehensive framework for researchers to confidently identify and characterize these important heterocyclic compounds.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 573203, 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link].

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

Sources

Technical Guide: HPLC Retention & Separation of 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis for the HPLC characterization of 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde .

As a specialized chemical building block, this compound does not have a single "universal" retention time found in general literature. Instead, its retention is method-dependent. This guide functions as a Method Development & Comparison Standard , enabling you to validate the compound against its critical regioisomers (alternatives) and impurities.

Executive Summary
  • Target Analyte: 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde (CAS: 676348-38-2).

  • Primary Application: Intermediate for pharmaceutical synthesis (API building block).

  • Critical Challenge: Separation from its regioisomer, 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde , which often co-forms during Vilsmeier-Haack formylation or cyclization reactions.

  • Detection Strategy: UV absorbance is moderate; detection at 220–254 nm is recommended.

Physicochemical Profile & Method Strategy

To design a robust HPLC method, we must first understand the molecular behavior of the target compared to its "Alternative" (the impurity).

PropertyTarget: 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehydeAlternative (Isomer): 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehydeImpact on HPLC
Formula C

H

N

O
C

H

N

O
Identical Mass (MS cannot distinguish without fragmentation).[1]
LogP (Predicted) ~0.4 - 0.7~0.4 - 0.7Moderate polarity; requires Reverse Phase (RP) C18.
Basicity (pKa) Weakly Basic (Pyrazole N)Weakly Basic (Pyrazole N)Requires acidic mobile phase (pH 2–3) to suppress silanol tailing.
Structural Difference Aldehyde at C3, Methyl at C4Aldehyde at C4, Methyl at C3Elution Selectivity: The 4-formyl group is often more conjugated with the pyrazole ring, potentially increasing retention slightly compared to the 3-formyl isomer.
Comparative Performance Guide

This section objectively compares the chromatographic behavior of the target against its most common alternative (regioisomer).

Separation Logic

In Reverse Phase Chromatography (RPC) on a C18 column:

  • Target (3-CHO isomer): The carbonyl group at position 3 is adjacent to the N-ethyl group. This proximity can create steric hindrance or localized dipoles that slightly reduce interaction with the hydrophobic stationary phase.

  • Alternative (4-CHO isomer): The carbonyl at position 4 is "flanked" by the methyl and ethyl groups but is generally more accessible for pi-pi interactions with the C18 chain.

  • Predicted Outcome: The Target (3-carbaldehyde) typically elutes earlier than the Alternative (4-carbaldehyde) under acidic conditions.

Simulated Chromatographic Data (Standard Gradient)

Conditions: C18 Column, 150 x 4.6mm, 5µm. Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile.

AnalyteRetention Time (min)*Resolution (Rs)Tailing Factor
Target (3-CHO) 4.2 ± 0.2 N/A1.1 (Excellent)
Alternative (4-CHO) 4.8 ± 0.2 > 2.01.2 (Good)
Starting Material 2.5 ± 0.3> 5.01.0

*Note: Retention times are relative estimates based on a 5-95% gradient over 15 minutes. Exact times depend on system dwell volume.

Experimental Protocol: Self-Validating Method

This protocol is designed to be self-validating , meaning it includes checkpoints (System Suitability) to ensure the data is reliable.

Reagents & Equipment
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (Waters XBridge).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (98%).

  • Detector: DAD (Diode Array Detector) or VWD.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Solvent A: Water + 0.1% Formic Acid (v/v). Why? Acidifies the mobile phase to protonate the pyrazole nitrogen, preventing peak tailing.

  • Solvent B: Acetonitrile (100%).

Step 2: Instrument Setup

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 5–10 µL.

  • Column Temperature: 30°C (Controlled).

  • Detection Wavelength:

    • Primary: 220 nm (Maximal sensitivity for pyrazoles).

    • Secondary: 254 nm (Specific for aromatic conjugation).

Step 3: Gradient Program

Time (min) % Solvent A (Water/FA) % Solvent B (ACN) Phase Description
0.0 95 5 Equilibration
2.0 95 5 Isocratic Hold (Elute salts)
12.0 5 95 Linear Gradient (Elute Isomers)
15.0 5 95 Wash
15.1 95 5 Re-equilibration

| 20.0 | 95 | 5 | Ready for next injection |

Step 4: System Suitability (Validation Check) Before running samples, inject a standard mixture of the Target and the Alternative (if available) or the Target and a neutral marker (e.g., Toluene).

  • Requirement: Resolution (Rs) between Target and nearest impurity must be > 1.5.

  • Requirement: Tailing Factor (T) must be < 1.5.

Visualization: Method Development Workflow

The following diagram illustrates the logical decision tree for optimizing the separation of the target from its regioisomer.

MethodDevelopment Start Start: Isolate 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde CheckUV Check UV Spectrum (Scan 200-400nm) Start->CheckUV SelectColumn Select Column: C18 (End-capped) CheckUV->SelectColumn InitialRun Run Gradient: 5-95% ACN (0.1% FA) SelectColumn->InitialRun Decision Are Isomers Resolved? InitialRun->Decision Optimize Optimize: Change to Methanol or Adjust pH (Formate Buffer) Decision->Optimize No (Co-elution) FinalMethod Final Method: Rt ~4.2 min (Target) Rs > 2.0 Decision->FinalMethod Yes Optimize->InitialRun Retest

Caption: Decision tree for optimizing the HPLC separation of pyrazole carbaldehyde regioisomers.

Troubleshooting & Causality
  • Problem: Peak Tailing.

    • Cause: Interaction between the basic pyrazole nitrogen and residual silanols on the silica column.

    • Solution: Ensure 0.1% Formic Acid or TFA is present.[2] If tailing persists, switch to a "High pH" stable column (e.g., XBridge C18) and use Ammonium Bicarbonate (pH 10) to deprotonate the base.

  • Problem: Split Peaks.

    • Cause: Sample solvent mismatch.

    • Solution: Dissolve the sample in the starting mobile phase (95% Water / 5% ACN). Do not dissolve in 100% ACN if injecting a large volume.

References
  • Synthesis & Characterization: "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes...". Arkivoc, 2011.[3]

  • Regioisomer Separation: "Separation of Pyrazole on Newcrom R1 HPLC column". SIELC Technologies.[4]

  • Physicochemical Data: "1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (Isomer Data)". PubChem, National Library of Medicine.

  • HPLC Methodology: "A Highly Validated RP-HPLC Method for Pyrazoline Derivative". International Journal of Chemical and Pharmaceutical Analysis, 2014.[2]

Sources

Technical Guide: UV-Vis Absorption Profiling of 1-Ethyl-4-Methylpyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 1-ethyl-4-methylpyrazole and its structural analogs. It is designed for researchers in medicinal chemistry and spectroscopy who require precise optical data for compound identification, purity assessment, and pharmacokinetic monitoring.

Core Insight: The optical behavior of 1-ethyl-4-methylpyrazole is governed by the pyrazole aromatic core. While the parent pyrazole absorbs deep in the UV (~203–210 nm), the addition of a methyl group at position 4 and an ethyl group at position 1 induces a bathochromic (red) shift. The most critical benchmark for this class is 4-methylpyrazole (Fomepizole) , a clinically approved alcohol dehydrogenase inhibitor, which exhibits a characteristic


 at 220 nm  in ethanol.

Comparative Data Analysis

The following table synthesizes experimental data for 4-methylpyrazole and related derivatives. Note that alkyl-substituted pyrazoles lack extensive conjugation, restricting their absorption to the UVC/UVB region.

Table 1: UV-Vis Absorption Maxima ( ) of Pyrazole Derivatives
CompoundStructure NoteSolvent

(nm)

Electronic Transition
Pyrazole (Parent)UnsubstitutedGas Phase2033.74

4-Methylpyrazole (Fomepizole)C4-Methyl95% Ethanol220 3.47

4-Methylpyrazole Protonated form6N HCl226 3.65

(stabilized)
1-Ethyl-4-methylpyrazole N1-Ethyl, C4-MethylEthanol222–225 *~3.5

1-Phenylpyrazole N1-Aryl ConjugationEthanol2524.10

(Conjugated)
Phenylazopyrazole Azo-derivativeAcetonitrile330, 4504.2

,

*Note: Value for 1-ethyl-4-methylpyrazole is calculated based on auxochromic shift principles relative to 4-methylpyrazole (+2-5 nm for N-alkylation).

Technical Interpretation[2][3][4]
  • The Alkyl Shift: The introduction of the methyl group at C4 and ethyl at N1 results in a hyperchromic effect (increased intensity) and a slight bathochromic shift compared to the unsubstituted pyrazole. This is due to the inductive (+I) effect of the alkyl groups, which destabilizes the HOMO level, narrowing the HOMO-LUMO gap.

  • pH Sensitivity: In acidic media (6N HCl), 4-methylpyrazole shows a redshift to 226 nm.[1] This confirms that protonation of the pyridinic nitrogen (N2) alters the resonance hybrid, a critical factor when analyzing these compounds in biological buffers or acidic mobile phases (HPLC).

  • Lack of Visible Absorption: Unlike phenyl- or azo-substituted derivatives, 1-ethyl-4-methylpyrazole is colorless and transparent >250 nm. Detection requires UV-capable optics (quartz cuvettes/plates).

Experimental Protocol: High-Fidelity Spectral Acquisition

To ensure data integrity (Trustworthiness), follow this self-validating protocol. This workflow accounts for the high volatility and low wavelength absorption of alkyl pyrazoles.

Reagents & Equipment[4][5]
  • Analyte: 1-ethyl-4-methylpyrazole (>98% purity).

  • Solvent: Spectroscopic grade Ethanol or Methanol (Cutoff < 205 nm). Do not use Acetone or standard Ethyl Acetate as they absorb in the 220 nm region.

  • Blank: Pure solvent from the same bottle used for dilution.

  • Cuvettes: Fused Silica (Quartz), 10 mm path length. Plastic or glass cuvettes are opaque at 220 nm.

Step-by-Step Workflow
  • Stock Preparation (Gravimetric):

    • Weigh 10 mg of analyte into a 100 mL volumetric flask.

    • Dilute to volume with Ethanol to create a ~100 µg/mL stock.

    • Validation: Sonicate for 60 seconds to ensure complete dissolution.

  • Working Standard Generation:

    • Prepare a serial dilution (e.g., 10, 20, 40 µg/mL).

    • Target Absorbance: Aim for 0.4 – 0.8 AU at 220 nm for maximum linearity.

  • Baseline Correction:

    • Load dual-beam spectrophotometer with solvent blanks in both sample and reference paths.

    • Run a baseline scan (200–400 nm).

    • Criteria: Baseline flatness must be < 0.005 AU.

  • Measurement:

    • Scan sample from 400 nm down to 190 nm.

    • Critical Check: If a peak appears at 205-210 nm with solvent noise, the concentration is too low, or the solvent quality is poor.

Visualizing the Workflow

The following diagram outlines the logic flow for validating the spectral data.

UV_Protocol Start Start: Sample Preparation SolventCheck Solvent Cutoff Check (< 205 nm?) Start->SolventCheck Dilution Prepare 10^-4 M Solution SolventCheck->Dilution Pass Invalid Solvent/Impurity Interference SolventCheck->Invalid Fail Scan Scan 190-400 nm Dilution->Scan PeakCheck Peak at ~220 nm? Scan->PeakCheck Valid Valid Spectrum (Calculate Epsilon) PeakCheck->Valid Yes PeakCheck->Invalid No (Noise/Drift)

Figure 1: Decision tree for validating UV-Vis data of alkyl pyrazoles in the deep UV region.

Mechanistic Insight: Electronic Transitions

Understanding why the absorption occurs at 220 nm is vital for structural confirmation.

The pyrazole ring is a


-excessive heteroaromatic system.
  • 
     Transition (Primary Band):  The dominant absorption at 220 nm arises from the transition of electrons from the bonding 
    
    
    
    orbital to the antibonding
    
    
    orbital. The methyl group at C4 hyperconjugates with the ring, raising the energy of the HOMO slightly more than the LUMO, lowering the transition energy (red shift).
  • 
     Transition:  A weaker transition involving the lone pair on the pyridine-like nitrogen (N2). In alkyl pyrazoles, this is often obscured by the intense 
    
    
    
    band or appears as a shoulder.

Energy_Levels GS Ground State (HOMO) Pi-bonding / n-lone pair ES Excited State (LUMO) Pi-antibonding GS->ES UV Absorption (~220 nm) Effect Effect of 4-Methyl/1-Ethyl (Inductive +I) Effect->GS Destabilizes HOMO (Red Shift)

Figure 2: Energy level diagram illustrating the bathochromic shift caused by alkyl substitution.

References

  • McMartin, K. E., et al. (2021). Fomepizole (4-Methylpyrazole): Clinical Pharmacology and Therapeutic Use. New Drug Approvals. Link

  • Lochner, J. M., et al. (2008). Quantitative UV Absorbance Spectra of Chemical Agents and Simulants. Defense Technical Information Center (DTIC). Link

  • Walker, N., et al. (2019).[2] Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Royal Society of Chemistry (RSC) Advances. Link

  • Finar, I. L. (1968). Molecular orbital calculations of pyrazoles. Part I. Alkyl- and arylpyrazoles. Journal of the Chemical Society B. Link

Sources

A Senior Application Scientist's Guide to Distinguishing 1-Ethyl-4-Methylcyclohexane and 1-Ethyl-3-Methylcyclohexane Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and chemical research, the unambiguous structural elucidation of constitutional isomers is a critical step that underpins the safety and efficacy of novel molecular entities. The subtle differences in atom connectivity between isomers can lead to vastly different pharmacological and toxicological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this challenge, offering a detailed roadmap of a molecule's architecture.[1] This guide provides an in-depth, practical comparison of how to distinguish between 1-ethyl-4-methylcyclohexane and 1-ethyl-3-methylcyclohexane using a suite of NMR techniques, supported by predicted spectral data and established experimental protocols.

The Challenge: Differentiating Positional Isomers

1-ethyl-4-methylcyclohexane and 1-ethyl-3-methylcyclohexane are constitutional isomers, sharing the same molecular formula (C₉H₁₈) but differing in the placement of the methyl group on the cyclohexane ring.[2][3] This seemingly minor difference has significant implications for the molecule's symmetry and, consequently, its NMR spectral fingerprint. For each of these isomers, we must also consider the cis and trans stereoisomers, which will further influence the chemical environment of the nuclei. This guide will leverage predicted NMR data to illustrate the key distinguishing features.

Foundational Analysis: ¹H and ¹³C NMR Spectroscopy

The first pass in distinguishing these isomers involves the analysis of standard one-dimensional ¹H and ¹³C NMR spectra. The number of unique signals in the ¹³C NMR spectrum is often the most telling initial indicator.

¹³C NMR: A Tale of Two Symmetries

Due to its C₂ symmetry axis in the most stable chair conformation (with both substituents in the equatorial position for the trans isomer), 1-ethyl-4-methylcyclohexane will exhibit fewer than nine signals in its ¹³C NMR spectrum. Specifically, we would expect to see signals for the two carbons of the ethyl group, the methyl carbon, the two substituted ring carbons (C1 and C4), and due to symmetry, only two signals for the remaining four methylene carbons of the ring.

In contrast, 1-ethyl-3-methylcyclohexane lacks this element of symmetry. Therefore, in its ¹³C NMR spectrum, all nine carbon atoms are chemically non-equivalent, resulting in nine distinct signals. This fundamental difference in the number of ¹³C signals provides a clear and immediate method of distinguishing between the two isomers.

¹H NMR: A More Nuanced Picture

The ¹H NMR spectra of both isomers will be complex due to the overlapping signals of the cyclohexane ring protons. However, key differences will be observable in the chemical shifts of the methyl and ethyl group protons, as well as the methine protons on the substituted ring carbons. The relative positions of the substituents influence the shielding and deshielding of neighboring protons.

To provide a quantitative comparison, ¹H and ¹³C NMR chemical shifts were predicted for the cis and trans isomers of both compounds.

Compound Isomer Predicted ¹³C Chemical Shifts (ppm) Predicted ¹H Chemical Shifts (ppm)
1-Ethyl-4-methylcyclohexane transC1: ~38, C2/6: ~30, C3/5: ~35, C4: ~32, CH₂ (ethyl): ~29, CH₃ (ethyl): ~12, CH₃ (methyl): ~23Ethyl-CH₂: ~1.2, Ethyl-CH₃: ~0.85, Methyl-CH₃: ~0.85, Ring-H: ~0.8-1.7
cisC1: ~35, C2/6: ~27, C3/5: ~31, C4: ~28, CH₂ (ethyl): ~29, CH₃ (ethyl): ~12, CH₃ (methyl): ~19Ethyl-CH₂: ~1.2, Ethyl-CH₃: ~0.85, Methyl-CH₃: ~0.9, Ring-H: ~0.8-1.8
1-Ethyl-3-methylcyclohexane transC1: ~39, C2: ~36, C3: ~33, C4: ~27, C5: ~35, C6: ~30, CH₂ (ethyl): ~29, CH₃ (ethyl): ~12, CH₃ (methyl): ~23Ethyl-CH₂: ~1.2, Ethyl-CH₃: ~0.85, Methyl-CH₃: ~0.85, Ring-H: ~0.5-1.8
cisC1: ~36, C2: ~33, C3: ~30, C4: ~27, C5: ~32, C6: ~27, CH₂ (ethyl): ~29, CH₃ (ethyl): ~12, CH₃ (methyl): ~19Ethyl-CH₂: ~1.2, Ethyl-CH₃: ~0.85, Methyl-CH₃: ~0.9, Ring-H: ~0.5-1.8

Note: These are generalized predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

Definitive Structural Elucidation with 2D NMR Spectroscopy

While 1D NMR provides strong initial evidence, two-dimensional (2D) NMR experiments offer definitive proof of connectivity, leaving no room for ambiguity. The key experiments for this task are COSY, HSQC, and HMBC.

COSY (Correlation Spectroscopy): Mapping the ¹H-¹H Connectivity

The COSY experiment reveals which protons are coupled to each other, typically through two or three bonds. By analyzing the cross-peaks in the COSY spectrum, we can trace the spin systems within the molecule. For both isomers, we would expect to see correlations within the ethyl group (between the CH₂ and CH₃ protons) and throughout the cyclohexane ring protons. The pattern of correlations between the methine protons and the adjacent methylene protons will differ between the 1,3- and 1,4-isomers, providing another layer of distinction.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is an invaluable tool for assigning the protonated carbons in the ¹³C NMR spectrum. For example, the proton signal corresponding to the methyl group will show a cross-peak to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Long-Range Connectivity

The HMBC experiment is the cornerstone for definitively distinguishing between these constitutional isomers. It reveals correlations between protons and carbons that are two or three bonds apart. This allows us to piece together the carbon skeleton of the molecule.

Distinguishing Feature in HMBC:

  • For 1-ethyl-4-methylcyclohexane: The protons of the methyl group (at C4) will show a long-range correlation to the carbon of the ethyl group's attachment point (C1). This three-bond correlation (CH₃-C4-C3-C2-C1) is a key diagnostic feature.

  • For 1-ethyl-3-methylcyclohexane: The protons of the methyl group (at C3) will show a two-bond correlation to C2 and C4, and a three-bond correlation to C1. The presence of a three-bond correlation to the carbon bearing the ethyl group (C1) is the crucial piece of evidence that confirms the 1,3-substitution pattern.

Experimental Protocols

A standard suite of NMR experiments should be acquired to confidently distinguish between these isomers.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Acquire a 2D COSY spectrum.

  • Acquire a 2D HSQC spectrum.

  • Acquire a 2D HMBC spectrum.

The following diagram illustrates the general workflow for this analysis.

G cluster_0 Sample Preparation cluster_1 1D NMR Analysis cluster_2 2D NMR Analysis cluster_3 Structure Elucidation Dissolve Sample Dissolve Sample Transfer to NMR Tube Transfer to NMR Tube Dissolve Sample->Transfer to NMR Tube 1H_NMR ¹H NMR Transfer to NMR Tube->1H_NMR 13C_NMR ¹³C NMR Transfer to NMR Tube->13C_NMR Proton Environment Proton Environment 1H_NMR->Proton Environment Carbon Count & Symmetry Carbon Count & Symmetry 13C_NMR->Carbon Count & Symmetry Data_Integration Integrate All NMR Data Carbon Count & Symmetry->Data_Integration COSY COSY 1H-1H Connectivity 1H-1H Connectivity COSY->1H-1H Connectivity HSQC HSQC 1H-13C Direct Correlation 1H-13C Direct Correlation HSQC->1H-13C Direct Correlation HMBC HMBC 1H-13C Long-Range Correlation 1H-13C Long-Range Correlation HMBC->1H-13C Long-Range Correlation 1H-13C Long-Range Correlation->Data_Integration Structure_Confirmation Confirm Isomer Identity Data_Integration->Structure_Confirmation

Caption: Experimental workflow for distinguishing isomers by NMR.

The following diagram illustrates the key HMBC correlations that differentiate the two isomers.

G cluster_0 1-ethyl-4-methylcyclohexane (Key HMBC) cluster_1 1-ethyl-3-methylcyclohexane (Key HMBC) C1 C1 C2 C2 C1->C2 C_ethyl CH₂ C1->C_ethyl C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 Me_ring CH₃ C4->Me_ring C6 C6 C5->C6 C6->C1 Me_ethyl CH₃ C_ethyl->Me_ethyl Me_ring->C1 3J C1_2 C1 C2_2 C2 C1_2->C2_2 C_ethyl_2 CH₂ C1_2->C_ethyl_2 C3_2 C3 C2_2->C3_2 C4_2 C4 C3_2->C4_2 Me_ring_2 CH₃ C3_2->Me_ring_2 C5_2 C5 C4_2->C5_2 C6_2 C6 C5_2->C6_2 C6_2->C1_2 Me_ethyl_2 CH₃ C_ethyl_2->Me_ethyl_2 Me_ring_2->C1_2 3J

Caption: Key distinguishing HMBC correlations.

Conclusion

The differentiation of the constitutional isomers 1-ethyl-4-methylcyclohexane and 1-ethyl-3-methylcyclohexane is readily achievable through a systematic NMR analysis. While ¹³C NMR spectroscopy provides a rapid initial assessment based on molecular symmetry, a full suite of 2D NMR experiments, particularly HMBC, is essential for unambiguous structure determination. The long-range heteronuclear correlations provide the definitive evidence of the connectivity of the ethyl and methyl substituents on the cyclohexane ring. This comprehensive approach ensures the scientific integrity of structural assignments, a cornerstone of modern chemical and pharmaceutical research.

References

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-3-methylcyclohexane (cis-and trans-mixture). Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-4-methylcyclohexane. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, September 20). 13.13 Uses of 13C NMR Spectroscopy. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

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A Guide to Elemental Analysis of C7H10N2O Pyrazole Derivatives: Theoretical Calculations vs. Experimental Realities

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, pyrazole derivatives stand out for their vast therapeutic potential. For researchers synthesizing novel compounds in this class, verifying the precise elemental composition is not merely a formality—it is a foundational pillar of chemical identity and purity. This guide provides an in-depth comparison of the theoretical elemental analysis of a C7H10N2O pyrazole derivative with the practical realities of experimental verification, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: The Theoretical Benchmark: Calculating the Elemental Composition of C7H10N2O

Before any experimental analysis, the expected elemental composition must be calculated from the molecular formula. This theoretical value serves as the gold standard against which all experimental results are judged. The process involves using the standard atomic weights of the constituent elements.[1]

Molecular Formula: C₇H₁₀N₂O

Step 1: Determine the Molar Mass First, we calculate the total molar mass of the compound by summing the masses of all atoms in the formula.[1]

  • Carbon (C): 7 atoms × 12.011 g/mol = 84.077 g/mol

  • Hydrogen (H): 10 atoms × 1.008 g/mol = 10.080 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

  • Total Molar Mass: 138.170 g/mol

Step 2: Calculate the Mass Percent of Each Element Next, the percentage of each element is found by dividing its total mass by the total molar mass and multiplying by 100.[2]

  • % Carbon (C): (84.077 / 138.170) × 100 = 60.85%

  • % Hydrogen (H): (10.080 / 138.170) × 100 = 7.29%

  • % Nitrogen (N): (28.014 / 138.170) × 100 = 20.27%

  • % Oxygen (O): (15.999 / 138.170) × 100 = 11.58%

These theoretical values are summarized in the table below.

ElementAtomic Weight ( g/mol )Atoms in FormulaTotal Mass ( g/mol )Mass Percent (%)
Carbon (C)12.011784.07760.85
Hydrogen (H)1.0081010.0807.29
Nitrogen (N)14.007228.01420.27
Oxygen (O)15.999115.99911.58
Total 138.170 100.00
Caption: Theoretical elemental composition of a pyrazole derivative with the molecular formula C₇H₁₀N₂O.

Section 2: Experimental Verification: The Principle of Combustion Analysis

The most common and reliable method for determining the carbon, hydrogen, and nitrogen content of organic compounds is combustion analysis, often performed using a CHN/O elemental analyzer.[3][4][5] This technique is a modern evolution of the Dumas method.[4]

The Causality of the Process: The core principle involves the complete and instantaneous oxidation of a precisely weighed sample in a high-temperature, oxygen-rich environment.[5][6][7] This "flash combustion" breaks the compound down into its constituent elemental gases (CO₂, H₂O, and N₂).[5][8] These gases are then separated and quantified by a series of detectors.

The typical workflow within an elemental analyzer is as follows:

  • Combustion: The sample, often encapsulated in a tin cup, is dropped into a furnace heated to over 1000°C.[9] The tin promotes a violent combustion, raising the temperature to around 1800°C, ensuring complete conversion of the sample to gaseous oxides.[10]

  • Reduction & Scrubbing: The resulting gas mixture (containing CO₂, H₂O, NOx, and excess O₂) passes through a reduction tube, typically filled with heated copper, which converts nitrogen oxides (NOx) to elemental nitrogen (N₂).[7][11] Other tubes scrub out interfering elements like halogens or sulfur.[12]

  • Separation: The purified mixture of CO₂, H₂O, and N₂ flows into a gas chromatography (GC) column.[10][12] The gases are separated based on their different affinities for the column material.

  • Detection: As each gas elutes from the column, it passes through a thermal conductivity detector (TCD).[6][10] The TCD measures the change in thermal conductivity of the carrier gas (usually helium) caused by the analyte gas, generating an electrical signal proportional to the concentration of the element.

Oxygen is typically determined separately by pyrolysis, where the sample is heated in the absence of oxygen, and the resulting oxygen-containing gases are converted to carbon monoxide (CO) for detection.

G cluster_prep Sample Preparation cluster_analyzer CHN Analyzer Workflow cluster_output Data Output Sample 1. Weigh Sample (1-3 mg) Encapsulate 2. Encapsulate in Tin Foil Sample->Encapsulate Precision is key Combustion 3. Combustion (~1000-1200°C in O₂) Encapsulate->Combustion Autosampler injection Reduction 4. Reduction (NOx → N₂) Combustion->Reduction Gas mixture Separation 5. GC Separation (CO₂, H₂O, N₂) Reduction->Separation CO₂, H₂O, N₂ Detection 6. Detection (TCD) Separation->Detection Signal 7. Electrical Signal Detection->Signal Report 8. % Composition Report Signal->Report Software calculation

Caption: Workflow for elemental analysis via combustion analyzer.**

Section 3: A Comparative Framework: Interpreting Experimental Data

The ultimate goal is to determine if the experimental results validate the proposed molecular formula. A perfect match is rare due to minor instrumental and sample-related variations. Therefore, an acceptance criterion is necessary.

Trustworthiness Through Standards: For most academic journals and pharmaceutical submissions, the experimentally determined values must be within ±0.4% of the theoretical values.[13][14][15] For example, for C₇H₁₀N₂O, an experimental carbon value between 60.45% and 61.25% would be considered acceptable.

Comparative Data Analysis:

ElementTheoretical %Sample A (Pass)DeviationSample B (Fail)DeviationPotential Cause for Failure (Sample B)
C 60.8560.71-0.1458.95-1.90Presence of inorganic impurity (e.g., silica gel)
H 7.297.35+0.068.15+0.86Residual solvent (e.g., water, ethyl acetate)
N 20.2720.19-0.0819.55-0.72Impurity lacking nitrogen
O 11.58By differenceBy difference

Caption: Comparison of theoretical vs. hypothetical experimental results for C₇H₁₀N₂O.

Expertise in Action: What Deviations Tell Us

  • Low C, H, N values: This often points to the presence of an inorganic impurity (like catalyst residue or silica gel) that does not combust to form the measured gases.

  • High H value (and often C): This is a classic sign of residual solvent or that the sample is hygroscopic (has absorbed water from the atmosphere).[16] A high hydrogen value is a common reason for failed analyses.

  • All values are consistently low but ratios are correct: This could indicate the presence of an element not being analyzed for, such as sulfur or a halogen.

  • Poor reproducibility between runs: This suggests the sample is not homogeneous.[16] The material must be a fine, uniform powder to ensure the small amount analyzed is representative of the whole batch.

Section 4: Protocol for High-Fidelity Elemental Analysis

Achieving results within the ±0.4% window requires meticulous attention to detail. This protocol is a self-validating system designed to ensure accuracy and reproducibility.

1. Sample Preparation (The Most Critical Step)

  • Purity: The sample must be of the highest possible purity. Impurities like residual solvents or chromatography stationary phase will significantly skew results.[15]

  • Homogeneity: If the sample is crystalline, it must be finely and uniformly ground to a powder.[16] This ensures that the small subsample (typically 1-3 mg) is representative.

  • Drying: The sample must be rigorously dried to remove all traces of water and solvents. Drying under high vacuum for several hours, often at an elevated temperature (if the compound is stable), is standard practice. For hygroscopic compounds, sample handling must be performed in a controlled environment (e.g., a glove box).[16]

2. Instrument Calibration

  • Standard Selection: The instrument must be calibrated using a certified, ultra-pure organic standard with a known elemental composition (e.g., Acetanilide). This standard should be stable, non-hygroscopic, and have a composition that is reasonably close to the sample being analyzed.

  • Calibration Curve: A multi-point calibration is performed to ensure the detector response is linear across a range of element masses. The instrument software uses these data to convert the signal from the unknown sample into a percentage value.

3. Sample Analysis Workflow

  • Weighing: Using a calibrated microbalance, precisely weigh 1-3 mg of the dried, homogenized sample into a tin or silver capsule. Record the weight accurately.

  • Encapsulation: Crimp the capsule to ensure no sample is lost and to create a dense package for introduction into the analyzer. For air-sensitive samples, this process should be done under an inert atmosphere.[16]

  • Analysis Sequence: A typical, self-validating run sequence is: Blank, Standard, Standard, Sample 1, Sample 1, Standard, Sample 2, Sample 2, Standard....

    • Blank Run: A run with an empty tin capsule ensures the system is clean.

    • Standards: Running standards at the beginning and intermittently throughout the sequence verifies that the calibration remains stable.[15] The results for the standards must fall within a very tight tolerance (e.g., ±0.3%).[15]

    • Duplicate Samples: Each sample should be analyzed at least in duplicate to demonstrate reproducibility.[15] The results for the duplicates should agree closely.

4. Data Review

  • Check Standards: Confirm that all standard runs are within the acceptable ±0.3% deviation. If not, the instrument must be recalibrated and the samples re-run.[15]

  • Compare Duplicates: Check the agreement between duplicate sample runs. Poor agreement suggests sample inhomogeneity.

  • Calculate Deviation: Compare the average experimental values for each element to the theoretical values. If they are within ±0.4%, the analysis is successful. If not, the data must be critically evaluated for potential sources of error as described in Section 3.

References

  • ASTM D5373-21, Standard Test Methods for Determination of Carbon, Hydrogen and Nitrogen in Analysis Samples of Coal and Carbon in Analysis Samples of Coal and Coke. ASTM International. [Link]

  • Best practices for sample preparation in elemental analysis. Elementar. [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Elemental analysis - Wikipedia. Wikipedia. [Link]

  • CHNS elemental analysis. Natural History Museum. [Link]

  • Combustion analysis - Wikipedia. Wikipedia. [Link]

  • Understanding the Working Principles of CHNO Analyzers. AZoM. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. AZoM. [Link]

  • Summary of CHNS Elemental Analysis Common Problems. The University of British Columbia. [Link]

  • Molar Mass, Molecular Weight and Elemental Composition Calculator. WebQC. [Link]

  • Empirical Formula Calculator. Pearson. [Link]

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Safety Operating Guide

1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Proper Disposal Procedures for 1-Ethyl-4-methyl-1H-pyrazole-3-carbaldehyde Document Type: Standard Operating Procedure (SOP) / Technical Safety Guide Target Audience: Research Scientists, Chemical Safety Officers, and Lab Managers

Executive Summary & Chemical Identification

Objective: This guide defines the mandatory protocols for the safe handling, segregation, and disposal of 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde . Improper disposal of nitrogen-containing heterocyclic aldehydes poses significant environmental risks (aquatic toxicity) and regulatory non-compliance (RCRA violations).

Chemical Identity Verification: Before disposal, verify the container label against the following identifiers to ensure you are handling the correct isomer, as pyrazole regioisomers have distinct CAS numbers.

IdentifierValueNotes
Chemical Name 1-Ethyl-4-methyl-1H-pyrazole-3-carbaldehydeTarget Compound
CAS Number 1853219-36-9 Distinct from the 4-carbaldehyde isomer (CAS 676348-38-2).[1][2]
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Physical State Solid or LiquidOften an off-white solid or viscous yellow liquid depending on purity.

Hazard Characterization (GHS)

Treat this compound as a Hazardous Chemical Waste . While specific toxicological data for this exact isomer may be limited, structural analogs (pyrazole carbaldehydes) consistently exhibit the following GHS classifications.

  • Signal Word: WARNING

  • Primary Hazards:

    • H315: Causes skin irritation.[3][4][5]

    • H319: Causes serious eye irritation.[5][6]

    • H335: May cause respiratory irritation.[3]

  • Handling Implication: All disposal operations must be performed in a chemical fume hood wearing appropriate PPE (Nitrile gloves, safety goggles, lab coat).

Waste Segregation Logic

Effective disposal requires segregating the chemical based on its physical state and matrix (pure vs. solution). Mixing incompatible waste streams (e.g., oxidizers with organic aldehydes) can lead to exothermic reactions or toxic gas evolution.

Decision Matrix: Selecting the Correct Waste Stream

WasteSegregation Start Waste Material (1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde) StateCheck What is the physical state? Start->StateCheck PureSolid Pure Solid / Liquid (Expired or Surplus) StateCheck->PureSolid Pure Substance InSolution Dissolved in Solvent (Reaction Mixture) StateCheck->InSolution Mixture BinA DISPOSAL STREAM A: Solid Hazardous Waste (Lab Pack) PureSolid->BinA Label: Toxic/Irritant SolventCheck Identify Solvent Type InSolution->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (Methanol, Ethyl Acetate) SolventCheck->NonHalogenated Flammable/Organic Aqueous Aqueous Solution (Trace contamination) SolventCheck->Aqueous >90% Water BinB DISPOSAL STREAM B: Halogenated Organic Waste Halogenated->BinB BinC DISPOSAL STREAM C: Non-Halogenated Organic Waste NonHalogenated->BinC BinD DISPOSAL STREAM D: Aqueous Organic Waste Aqueous->BinD

Figure 1: Decision tree for segregating pyrazole carbaldehyde waste. Correct segregation minimizes disposal costs and prevents dangerous cross-reactions.

Detailed Disposal Protocols

Protocol A: Solid/Pure Chemical Disposal (Lab Pack)

Scenario: You have an expired bottle or a vial of surplus pure compound.

  • Do Not Empty: Keep the chemical in its original container if possible.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Write the full name (do not use abbreviations or structures).

    • Hazards: Check "Toxic" and "Irritant".

  • Secondary Containment: Place the container into a clear, sealable plastic bag (Ziploc style) to contain any potential leaks or odors.

  • Storage: Place in the "Solid Hazardous Waste" drum/bin.

    • Note: Do not mix with solid oxidizers (e.g., permanganates, nitrates).

Protocol B: Organic Solvent Solutions

Scenario: The compound is dissolved in a solvent (e.g., reaction mother liquor).[7]

  • Identify the Solvent: Determine if the solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Ethanol, DMSO).

  • Transfer: Pour the solution into the appropriate waste carboy (HDPE or glass).

    • Use a Funnel: Prevent spills on the carboy threads.

  • Rinsing: Rinse the original flask with a small amount of compatible solvent and add the rinsate to the waste carboy. Triple rinsing is the RCRA standard for rendering a container "RCRA Empty."

  • Log It: Record the volume and concentration (approximate) on the waste log sheet attached to the carboy.

Protocol C: Spill Cleanup (Emergency Disposal)

Scenario: You have dropped a vial or spilled a solution on the bench/floor.

SpillResponse Alert 1. SECURE AREA Alert nearby personnel PPE 2. DON PPE Gloves, Goggles, Lab Coat Alert->PPE Contain 3. CONTAIN Circle spill with absorbent socks PPE->Contain Absorb 4. ABSORB Cover with Vermiculite or Sand Contain->Absorb Collect 5. COLLECT Scoop into sealable bag/jar Absorb->Collect Label 6. LABEL & DISPOSE Mark as 'Debris from Spill' Collect->Label

Figure 2: Emergency spill response workflow. Speed and containment are critical to prevent respiratory exposure.

Critical Cleanup Note: Do not use paper towels for large spills of aldehydes, as high surface area can increase evaporation rates of the irritant vapors. Use inert absorbents like vermiculite, sand, or specific organic spill pads.

Regulatory & Compliance Data

Adhering to these codes ensures compliance with US EPA (RCRA) and EU regulations.

Regulatory BodyClassificationCode/Action
US EPA (RCRA) Characteristic WasteD001 (Ignitable) if in flammable solvent.Not specifically P or U listed, but regulated as Toxic/Irritant .
EU Waste Code Organic Chemical Waste16 05 06 * (Lab chemicals consisting of or containing hazardous substances).
Drain Disposal STRICTLY PROHIBITED Pyrazoles are stable heterocycles; they do not degrade easily in sewage systems and can be toxic to aquatic life.

Scientific Rationale for Disposal Method

Why Incineration? 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde contains a stable pyrazole ring. Standard biological wastewater treatment is often ineffective at breaking down these heterocyclic rings completely. High-temperature incineration (typically >1000°C) is required to mineralize the nitrogen content into N₂/NOx and the carbon backbone into CO₂, preventing environmental accumulation.

Aldehyde Reactivity: Aldehydes can slowly oxidize to carboxylic acids (in this case, 1-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid) upon exposure to air. While this oxidation product is generally stable, old bottles of aldehydes should be checked for crystal formation (acids) or polymerization before handling, as this can alter physical properties.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (2024). Compound Summary for Pyrazole Carbaldehyde Analogs. National Library of Medicine. Retrieved from [Link]

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Personal protective equipment for handling 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this comprehensive safety and operational guide to ensure the precise, secure, and compliant handling of 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde (CAS: 1853219-36-9)[1]. In drug discovery and agrochemical development, pyrazole-carbaldehydes are invaluable electrophilic building blocks. However, their unique chemical architecture demands stringent operational controls.

This guide moves beyond basic safety data sheets by explaining the mechanistic causality behind each safety protocol, ensuring that your laboratory builds a self-validating culture of safety and scientific integrity.

Hazard Assessment & Mechanistic Causality

Understanding the molecular behavior of 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde (C₇H₁₀N₂O)[2] is the first step in risk mitigation. The hazards of this compound are driven by two primary structural features:

  • The Carbaldehyde Moiety (Electrophilicity): Aldehydes are highly reactive electrophiles. Upon contact with biological tissues (skin, eyes, respiratory tract), they can rapidly cross-link with primary amines in proteins, causing severe irritation, sensitization, and cellular damage. Furthermore, this group is susceptible to auto-oxidation in the presence of atmospheric oxygen, converting into a carboxylic acid which degrades reagent purity.

  • The Pyrazole Core (Lipophilicity): The substituted pyrazole ring renders the molecule highly lipophilic. This chemical property accelerates transdermal absorption, meaning that if the liquid contacts unprotected skin, it will permeate the lipid bilayer of the epidermis much faster than highly aqueous compounds.

To comply with the foundational safety frameworks outlined in Prudent Practices in the Laboratory[3], all handling must be engineered to prevent both inhalation of volatile vapors and transdermal lipid diffusion.

Quantitative Personal Protective Equipment (PPE) Matrix

Under OSHA standard 29 CFR 1910.132(d), laboratories are required to perform a hazard assessment and select PPE that provides absolute protection against identified chemical risks[4]. Standard thin nitrile gloves are insufficient for sustained contact with reactive aldehydes.

Table 1: Mandatory PPE Specifications and Causality Data

PPE CategorySpecification & StandardQuantitative Data & Mechanistic Justification
Hand Protection Butyl Rubber Gloves (Primary)Thickness:

0.3 mm. Breakthrough Time: >480 min. Butyl rubber provides a dense polymeric barrier that resists the permeation of lipophilic aldehydes.
Hand Protection Nitrile Gloves (Incidental/Splash)Thickness:

0.11 mm. Breakthrough Time: <30 min. Only suitable for incidental splash protection. Must be removed immediately if contaminated.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Coverage: 100% orbital seal. Safety glasses are prohibited due to the vapor-phase ocular irritation potential of the carbaldehyde group.
Body Protection Flame-Retardant (FR) Lab Coat Material: Nomex or FR-treated cotton. Protects against transdermal exposure and potential flammability hazards during organic synthesis.
Respiratory & Engineering Chemical Fume Hood Face Velocity: 80–100 feet per minute (fpm). Must be verified prior to opening the reagent vial to ensure complete vapor capture.

Operational Workflow & Handling Protocol

To maintain the integrity of the chemical and the safety of the operator, 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde must be handled using air-free techniques.

Step-by-Step Methodology: Inert Dispensing
  • Pre-Operational Verification: Verify that the fume hood face velocity is within the 80–100 fpm range. Clear the workspace of any strong oxidizers or strong bases, which can trigger exothermic reactions with the aldehyde.

  • Thermal Equilibration: Remove the sealed reagent vial from cold storage (2-8°C) and allow it to reach ambient room temperature in a desiccator. Causality: Opening a cold vial introduces atmospheric moisture, which condenses and accelerates the degradation of the aldehyde.

  • System Purging: Connect your reaction vessel to a Schlenk line. Cycle the vessel three times with high vacuum and inert gas (Argon or Nitrogen) to displace atmospheric oxygen.

  • Syringe Preparation: Equip a gas-tight glass syringe with a stainless-steel needle. Purge the syringe with Argon three times.

  • Reagent Transfer: Pierce the septum of the reagent vial. Inject a volume of Argon equal to the volume of reagent you intend to withdraw to prevent pulling a vacuum. Withdraw the required volume of 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde.

  • Injection: Transfer the reagent dropwise into the reaction mixture under continuous stirring and inert atmosphere.

Workflow Visualization

The following diagram illustrates the logical progression of handling and emergency response.

HandlingWorkflow N1 1. Hazard Assessment & Fume Hood Prep N2 2. Don PPE (Butyl Gloves, Goggles) N1->N2 N3 3. Dispense under Inert Gas (Ar/N2) N2->N3 N4 Spill or Exposure Detected? N3->N4 N5 Contain & Neutralize (Absorbent Pads) N4->N5 Yes N6 Proceed to Reaction & Incubation N4->N6 No N7 Hazardous Waste Disposal (EPA 40 CFR 261) N5->N7 N6->N7 Post-Reaction

Operational workflow and emergency response for handling pyrazole-3-carbaldehyde derivatives.

Disposal & Decontamination Plan

Waste generated from this compound falls under the regulatory purview of the EPA's Resource Conservation and Recovery Act (RCRA), specifically 40 CFR Part 261, which governs the identification and listing of hazardous waste[5].

Step-by-Step Methodology: Waste Management
  • Quenching (If Applicable): Unreacted 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde in reaction mixtures should be quenched using a mild nucleophile (e.g., sodium bisulfite solution) to form a stable, water-soluble bisulfite adduct before disposal.

  • Liquid Segregation: Transfer the quenched mixture or pure liquid waste into a dedicated, clearly labeled "Halogen-Free Organic Waste" high-density polyethylene (HDPE) carboy. Do not mix with acidic waste streams.

  • Solid Decontamination: Place all contaminated consumables—including butyl gloves, wipes, and empty reagent vials—into a solid hazardous waste bin lined with a chemically resistant poly bag.

  • Regulatory Labeling: Affix a hazardous waste label to all containers immediately upon the first drop of waste entering them. The label must explicitly state: "Hazardous Waste: Contains 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde (Irritant, Toxic)" to comply with EPA 40 CFR 261 tracking requirements[5].

  • Secondary Containment: Store all waste containers in a designated Satellite Accumulation Area (SAA) within secondary containment trays capable of holding 110% of the largest container's volume.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. eCFR. URL:[Link]

  • Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. eCFR. URL:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.